molecular formula C27H52O4 B152313 Propylene Glycol Dilaurate CAS No. 22788-19-8

Propylene Glycol Dilaurate

Cat. No.: B152313
CAS No.: 22788-19-8
M. Wt: 440.7 g/mol
InChI Key: WITKSCOBOCOGSC-UHFFFAOYSA-N
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Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in this safety assessment in cosmetics when formulated to be non-irritating...Propylene Glycol Dilaurate...

Properties

IUPAC Name

2-dodecanoyloxypropyl dodecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H52O4/c1-4-6-8-10-12-14-16-18-20-22-26(28)30-24-25(3)31-27(29)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITKSCOBOCOGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20945469
Record name Propane-1,2-diyl didodecanoate
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Molecular Weight

440.7 g/mol
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CAS No.

22788-19-8
Record name Propylene glycol dilaurate
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Record name Propylene glycol dilaurate [NF]
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Record name Propane-1,2-diyl didodecanoate
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Record name Propylene dilaurate
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Record name PROPYLENE GLYCOL DILAURATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol dilaurate, a diester of propylene glycol and lauric acid, is a widely utilized compound in the pharmaceutical, cosmetic, and food industries. Its primary function in pharmaceutical formulations is as an excipient, notably as a penetration enhancer in topical and transdermal drug delivery systems. An understanding of its synthesis is crucial for ensuring product quality, purity, and performance. This technical guide provides a comprehensive overview of the principal synthesis pathways for propylene glycol dilaurate, including detailed reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it clarifies its role in drug delivery, focusing on its interaction with the stratum corneum rather than direct involvement in cellular signaling pathways.

Introduction

This compound (propane-1,2-diyl didodecanoate) is synthesized through the esterification of propylene glycol with two molecules of lauric acid.[1][2] The resulting diester is a lipophilic compound with properties that make it an effective emollient, viscosity-increasing agent, and surfactant.[1] In the realm of drug development, its significance lies in its ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin barrier.[1][3] This guide delves into the core chemical processes for producing this compound, offering detailed insights for researchers and professionals in the field.

Synthesis Pathways and Mechanisms

The synthesis of this compound can be primarily achieved through three distinct pathways: direct acid-catalyzed esterification, acylation with lauroyl chloride, and enzymatic catalysis. Each method presents unique advantages and disadvantages concerning yield, purity, reaction conditions, and environmental impact.

Direct Acid-Catalyzed Esterification

This is the most conventional method for synthesizing this compound, involving the direct reaction of propylene glycol with lauric acid in the presence of an acid catalyst.[1]

Mechanism: The reaction proceeds via a classic Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of lauric acid, increasing its electrophilicity. A hydroxyl group of propylene glycol then performs a nucleophilic attack on the protonated carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and the catalyst is regenerated, yielding the ester. To favor the formation of the diester, an excess of lauric acid is typically used, often in a 1:2 molar ratio of propylene glycol to lauric acid.[1]

Catalysts: Common acid catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄).[1] p-TSA is often preferred due to its milder reaction conditions and reduced incidence of side reactions.[1]

Reaction Conditions and Yield: This method can achieve high yields, typically in the range of 90-95%.[1] The reaction is usually carried out at elevated temperatures to drive off the water produced, thereby shifting the equilibrium towards the product side.

Acylation with Lauroyl Chloride

This laboratory-scale synthesis method involves the reaction of propylene glycol with lauroyl chloride.[1] It is known for achieving high yields of the diester.

Mechanism: Lauroyl chloride is a highly reactive acylating agent. The reaction is typically conducted in the presence of a base, such as pyridine (B92270), which serves a dual role. Pyridine acts as a catalyst by activating the lauroyl chloride and also as a scavenger for the hydrogen chloride (HCl) byproduct formed during the reaction.[1] The neutralization of HCl is crucial as it drives the reaction to completion.

Enzymatic Catalysis

An environmentally friendly alternative to chemical synthesis is the use of enzymes, particularly lipases, to catalyze the esterification.[1] This biocatalytic approach offers high selectivity and operates under milder reaction conditions.

Mechanism: Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are highly efficient catalysts for esterification.[1][4] The reaction mechanism involves the formation of an acyl-enzyme intermediate. The lipase's active site binds to the lauric acid, which then reacts with propylene glycol to form the ester. This method minimizes the formation of byproducts.

Reaction Conditions and Yield: Enzymatic synthesis can achieve yields of 85-90% in solvent-free systems at temperatures around 60-70°C over 24-48 hours.[1] The removal of water, a byproduct of the reaction, is critical to prevent the reverse hydrolytic reaction and can be achieved using molecular sieves.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthesis pathways for this compound.

Table 1: Comparison of this compound Synthesis Pathways

Synthesis PathwayTypical CatalystReactant Molar Ratio (Propylene Glycol:Lauric Acid/Derivative)Temperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Direct Esterificationp-TSA, H₂SO₄1:2High90-95[1]High yield, cost-effectiveHarsh conditions, potential side reactions
AcylationPyridineStoichiometricRoom to moderateHighHigh yield, fast reactionUse of corrosive acyl chloride, byproduct disposal
Enzymatic CatalysisLipase (e.g., Novozym 435)Variable60-70[1]85-90[1]Mild conditions, high selectivity, greenHigher catalyst cost, longer reaction times

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol for Direct Acid-Catalyzed Esterification

Materials:

  • Propylene glycol

  • Lauric acid

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add propylene glycol (1 mole) and lauric acid (2.2 moles, slight excess).

  • Add p-toluenesulfonic acid (0.02 moles) as the catalyst and a suitable volume of toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water collected in the Dean-Stark trap. The reaction is complete when no more water is produced.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by fractional distillation under vacuum.

Protocol for Acylation with Lauroyl Chloride

Materials:

  • Propylene glycol

  • Lauroyl chloride

  • Pyridine

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve propylene glycol (1 mole) in anhydrous diethyl ether.

  • Add pyridine (2.2 moles) to the solution and cool the flask in an ice bath.

  • Slowly add lauroyl chloride (2.1 moles) dropwise from the dropping funnel with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid to remove excess pyridine, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the ethereal layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield this compound.

Protocol for Enzymatic Synthesis

Materials:

  • Propylene glycol

  • Lauric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å)

  • Reaction vessel with temperature control and magnetic stirring

  • Vacuum oven

Procedure:

  • Combine propylene glycol (1 mole) and lauric acid (2 moles) in a reaction vessel.

  • Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • Add activated molecular sieves to the mixture to absorb the water produced during the reaction.

  • Heat the mixture to 60-70°C with continuous stirring.

  • Maintain the reaction for 24-48 hours. The progress can be monitored by measuring the acid value of the mixture.

  • After the reaction, separate the immobilized enzyme by filtration for potential reuse.

  • The resulting product is typically of high purity and may require minimal further purification.

Mandatory Visualizations

Synthesis Pathways Overview

Synthesis_Pathways cluster_reactants Reactants cluster_synthesis Synthesis Methods cluster_product Product PG Propylene Glycol Direct Direct Esterification PG->Direct Acylation Acylation PG->Acylation Enzymatic Enzymatic Catalysis PG->Enzymatic LA Lauric Acid LA->Direct Acid Catalyst (p-TSA) LA->Enzymatic Lipase (Novozym 435) LC Lauroyl Chloride LC->Acylation Base (Pyridine) PGDL This compound Direct->PGDL Acylation->PGDL Enzymatic->PGDL

Caption: Overview of the main synthesis pathways for this compound.

Direct Esterification Workflow

Direct_Esterification_Workflow Reactants 1. Mix Propylene Glycol, Lauric Acid, p-TSA, Toluene Reflux 2. Heat to Reflux (Azeotropic Water Removal) Reactants->Reflux Cooling 3. Cool Reaction Mixture Reflux->Cooling Washing 4. Neutralize and Wash Cooling->Washing Drying 5. Dry Organic Layer Washing->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Purification 7. Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for direct acid-catalyzed esterification.

Role in Drug Development: A Penetration Enhancer

Contrary to a potential role in cellular signaling, this compound's primary function in drug development is as a non-pharmacologically active excipient. Specifically, it is recognized as a penetration enhancer in topical and transdermal formulations.[1][3]

Mechanism of Penetration Enhancement: The efficacy of this compound as a penetration enhancer stems from its interaction with the lipids of the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption.[5][6] Molecular dynamics simulations and experimental studies have shown that propylene glycol and its esters can:

  • Intercalate into Lipid Headgroup Regions: They position themselves in the hydrophilic headgroup regions of the lipid bilayers in the stratum corneum.[5][6]

  • Disrupt Lipid Packing: This intercalation disrupts the highly ordered packing of the stratum corneum lipids, increasing their fluidity and mobility.[5][7]

  • Increase Interfacial Area: By inserting between lipid molecules, they increase the area per lipid, creating more "free volume" within the lipid matrix.[5]

  • Alter Hydration: They can displace water molecules that are hydrogen-bonded to the lipid headgroups, thereby altering the hydration state of the stratum corneum.[5][6]

These molecular-level changes collectively reduce the barrier function of the stratum corneum, creating pathways that facilitate the diffusion of active pharmaceutical ingredients through the skin.

Penetration_Enhancement_Mechanism PGDL This compound (in topical formulation) Interaction Intercalation and Interaction PGDL->Interaction SC Stratum Corneum Lipids SC->Interaction Disruption Disruption of Lipid Packing Increased Fluidity Interaction->Disruption Permeation Enhanced API Permeation Disruption->Permeation

Caption: Mechanism of skin penetration enhancement by this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with direct acid-catalyzed esterification and enzymatic catalysis being the most prominent for scalable and controlled production. The choice of method depends on the desired purity, cost considerations, and environmental impact. In the context of drug development, this compound serves as a critical excipient, enhancing the bioavailability of topical and transdermal drugs by modulating the barrier properties of the stratum corneum. A thorough understanding of its synthesis and physicochemical properties is paramount for the formulation of safe and effective drug delivery systems.

References

Propylene Glycol Dilaurate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of Propylene (B89431) Glycol Dilaurate (PGDL) for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to aid in understanding its chemical nature and analytical workflows.

Introduction

Propylene Glycol Dilaurate (PGDL), with the CAS number 22788-19-8, is the diester of propylene glycol and lauric acid.[1][2] It belongs to the class of propylene glycol mono- and diesters of fatty acids, which are widely used in cosmetics, personal care products, and pharmaceutical formulations.[3] In these applications, PGDL primarily functions as a skin-conditioning agent (occlusive and emollient), a viscosity-increasing agent in non-aqueous systems, and as a surfactant or emulsifying agent.[3] Its lipophilic nature makes it a valuable excipient in the formulation of poorly water-soluble drugs, particularly in the development of lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS).[4][5][6]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueReference(s)
Chemical Name 2-dodecanoyloxypropyl dodecanoate[2]
Synonyms Propane-1,2-diyl didodecanoate, Propylene dilaurate[7]
CAS Number 22788-19-8[1]
Molecular Formula C₂₇H₅₂O₄[1]
Molecular Weight 440.70 g/mol [1]
Appearance Clear, oily liquid at 20 °C, colorless or slightly yellow.[8]
Melting Point 35-45 °C
Boiling Point 504.7 °C at 760 mmHg (estimated)[7][9]
Density 0.915 g/cm³[7]
Table 2: Solubility Profile
SolventSolubilityReference(s)
Water Practically insoluble[7][8]
Ethanol (96%) Very soluble[8]
Methanol Very soluble[7][8]
Methylene (B1212753) Chloride Very soluble[7][8]
Table 3: Surfactant and Thermal Properties
PropertyValueReference(s)
HLB Value (Calculated Range) 1.8 - 3.5
Surface Tension Estimated to be in the range of 25-35 mN/m[8][10]
Flash Point 235.8 °C (estimated)[7][9]
Saponification Value 230 - 250[8]
Acid Value Maximum 4.0[8]

Molecular Structure and Experimental Workflow

To facilitate a deeper understanding of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow for its characterization.

PGDL_Structure cluster_PG Propylene Glycol Backbone cluster_LauricAcid1 Lauric Acid Ester 1 cluster_LauricAcid2 Lauric Acid Ester 2 PG CH(CH₃)CH₂ LA1 O-C(=O)-(CH₂)₁₀-CH₃ PG->LA1 Ester Linkage LA2 O-C(=O)-(CH₂)₁₀-CH₃ PG->LA2 Ester Linkage

Figure 1: Chemical Structure of this compound.

Excipient_Workflow cluster_procurement Material Procurement & Initial Assessment cluster_physicochemical Physicochemical Characterization cluster_functional Functional Property Assessment cluster_final Data Analysis & Reporting Procure Procure PGDL Sample Visual Visual Inspection (Color, Appearance) Procure->Visual Solubility Solubility Screening Visual->Solubility Thermal Thermal Analysis (DSC/TGA) (Melting Point) Solubility->Thermal Viscosity Viscosity Measurement Thermal->Viscosity Spectroscopy Spectroscopic Analysis (FTIR, NMR for Identity) Viscosity->Spectroscopy HLB HLB Determination Spectroscopy->HLB SurfaceTension Surface Tension Measurement HLB->SurfaceTension Emulsification Emulsification Studies SurfaceTension->Emulsification Data Data Compilation & Analysis Emulsification->Data Report Technical Report Generation Data->Report

Figure 2: Experimental Workflow for PGDL Characterization.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

Determination of Solubility

Objective: To determine the solubility of PGDL in various solvents.

Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of PGDL to a known volume of the selected solvent (e.g., water, ethanol, methanol, methylene chloride) in a sealed, screw-cap glass vial at a controlled temperature (e.g., 25 °C).

  • Equilibration: Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed for a sufficient time to allow for the separation of the undissolved PGDL. Centrifugation can be used to facilitate this separation.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution) and analyze its PGDL content using a suitable analytical technique. For volatile solvents, care should be taken to prevent solvent evaporation during sampling. Gravimetric analysis (after solvent evaporation) or chromatographic methods (e.g., HPLC with a suitable detector) can be employed for quantification.

  • Expression of Results: The solubility is expressed as the mass of PGDL dissolved per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

Determination of Melting Point

Objective: To determine the melting range of PGDL.

Methodology (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: Accurately weigh a small amount of PGDL (typically 2-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 0 °C to 70 °C). An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak temperature of the endotherm is also often reported.

Determination of Viscosity

Objective: To measure the dynamic viscosity of PGDL.

Methodology (Rotational Viscometer):

  • Instrument and Spindle Selection: Choose a rotational viscometer equipped with a spindle appropriate for the expected viscosity of the oily liquid.

  • Sample Preparation: Place a sufficient volume of the PGDL sample into the viscometer's sample cup, ensuring the spindle will be immersed to the correct level.

  • Temperature Control: Bring the sample to the desired measurement temperature (e.g., 25 °C) using a circulating water bath connected to the viscometer's sample holder.

  • Measurement: Rotate the spindle at a series of defined speeds (RPMs). Allow the reading to stabilize at each speed before recording the torque and calculating the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). For a Newtonian fluid, the viscosity will be independent of the shear rate (spindle speed).

  • Reporting: Report the viscosity value along with the measurement temperature.

Calculation of Hydrophilic-Lipophilic Balance (HLB) Value

Objective: To estimate the HLB value of PGDL.

Methodology (Griffin's Method):

For non-ionic surfactants that are esters of polyhydric alcohols and fatty acids, the HLB value can be calculated using the following formula:[11][12]

HLB = 20 * (1 - S / A)

Where:

  • S is the saponification value of the ester.

  • A is the acid number of the fatty acid used in the esterification (for lauric acid, A ≈ 278 mg KOH/g).

Calculation for PGDL:

Using the saponification value range of 230-250 for PGDL and the acid number of lauric acid:

  • Lower Bound HLB: 20 * (1 - 250 / 278) ≈ 2.0

  • Upper Bound HLB: 20 * (1 - 230 / 278) ≈ 3.5

This calculation provides an estimated HLB range for PGDL. Experimental methods, such as the emulsion inversion point technique, can be used for a more precise determination.

Determination of Surface Tension

Objective: To measure the surface tension of PGDL.

Methodology (Du Noüy Ring Method):

  • Instrument Setup: Use a tensiometer equipped with a platinum-iridium ring. The instrument should be calibrated and leveled.

  • Sample Preparation: Place the PGDL sample in a clean, temperature-controlled sample vessel.

  • Measurement:

    • Immerse the clean platinum ring into the liquid.

    • Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface.

    • The force required to detach the ring from the liquid surface is measured by the tensiometer.

  • Calculation: The surface tension (in mN/m or dynes/cm) is calculated from the maximum force recorded, taking into account the dimensions of the ring and a correction factor.

  • Reporting: Report the surface tension value and the temperature at which the measurement was performed.

Conclusion

This compound is a versatile excipient with a well-defined physicochemical profile that makes it suitable for a range of applications in the pharmaceutical and cosmetic industries. Its low HLB value and high lipophilicity are particularly advantageous for the formulation of water-insoluble active ingredients. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of PGDL, ensuring its quality and performance in final product formulations. Researchers and formulation scientists are encouraged to utilize this information to facilitate their development efforts.

References

Spectroscopic Analysis of Propylene Glycol Dilaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic techniques used to elucidate the structure of Propylene (B89431) Glycol Dilaurate (PGDL). The document details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables and outlining the experimental workflows.

Introduction to Propylene Glycol Dilaurate

This compound (PGDL), with the IUPAC name 2-dodecanoyloxypropyl dodecanoate, is the diester of propylene glycol and lauric acid.[1] Its chemical formula is C₂₇H₅₂O₄.[1] PGDL is utilized in various applications, including as an emollient and viscosity-controlling agent in cosmetics and pharmaceutical formulations. A thorough understanding of its molecular structure is crucial for quality control, formulation development, and stability studies. Spectroscopic methods are the primary tools for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the propylene glycol and laurate moieties.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound.

Protons (Structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
a5.08m1H
b4.19dd1H
c4.02dd1H
d1.25d3H
e, e'2.30t4H
f, f'1.62p4H
g, g'1.28m28H
h, h'0.88t6H

Predicted using an internal machine learning model.

Predicted ¹³C NMR Spectral Data

The table below details the predicted carbon-13 NMR chemical shifts for this compound.

Carbon (Structure)Predicted Chemical Shift (δ, ppm)
1173.8
2173.3
370.8
466.4
516.4
6, 6'34.3
7, 7'25.0
8, 8'29.2
9, 9'29.4
10, 10'29.6
11, 11'29.7
12, 12'31.9
13, 13'22.7
14, 14'14.1

Predicted using an internal machine learning model.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a viscous liquid like PGDL is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands for this compound

The following table lists the expected characteristic absorption bands for PGDL.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2925C-H stretch (asymmetric)-CH₂-
~2855C-H stretch (symmetric)-CH₂-
~1740C=O stretchEster
~1465C-H bend-CH₂-
~1170C-O stretchEster
Experimental Protocol for FT-IR Spectroscopy

For a viscous liquid like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred.

  • Sample Preparation: Place a small drop of the neat PGDL sample directly onto the ATR crystal (e.g., diamond or zinc selenide). No further sample preparation is typically required.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data for this compound

The following table summarizes the major mass-to-charge ratios (m/z) observed in the GC-MS analysis of this compound.[1]

m/zRelative IntensityPossible Fragment Ion
7499.99[CH₃CH(OH)CH₂OH]⁺• (from rearrangement) or fragment from laurate chain
8781.50[CH₃CH(OCHO)]⁺•
21449.40[C₁₂H₂₃O₂]⁺ (Laurate acylium ion)
5429.90Alkyl fragment
7525.20[CH₃CH(OH)₂]⁺
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile or semi-volatile compounds like PGDL.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Gas Chromatography:

    • Injector: Operate in split mode with an injection volume of 1 µL.

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100°C and ramping up to 300°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used.

    • Scan Range: Scan a mass range of m/z 40-500.

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical structure like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data FTIR_Data Absorption Bands Functional Groups FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Propylene Glycol Dilaurate (CAS 22788-19-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) Glycol Dilaurate, with the CAS number 22788-19-8, is a diester of propylene glycol and lauric acid. This versatile excipient is widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and viscosity-controlling properties. This technical guide provides an in-depth overview of its technical data, experimental protocols, and key applications, with a focus on its role in drug development.

Chemical and Physical Properties

Propylene Glycol Dilaurate is a clear, oily liquid that is colorless or slightly yellow. Its properties make it an effective vehicle for both hydrophilic and lipophilic active pharmaceutical ingredients (APIs). A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C27H52O4[1][2]
Molecular Weight 440.70 g/mol [1][2]
Boiling Point 504.5 ± 23.0 °C at 760 mmHg[1]
Density 0.915 ± 0.06 g/cm³[1]
Solubility Practically insoluble in water; very soluble in alcohol, methanol (B129727), and methylene (B1212753) chloride.[2]
Physical State Liquid at 20°C[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of propylene glycol with lauric acid. This reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water.

Materials:

  • Propylene Glycol

  • Lauric Acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Rotary evaporator

  • Heating mantle, condenser, and Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a heating mantle, magnetic stirrer, condenser, and a Dean-Stark trap, combine propylene glycol and a molar excess of lauric acid (e.g., 1:2.2 molar ratio).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of reactants).

  • Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the toluene using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if required.

G cluster_synthesis Synthesis Workflow Reactants Propylene Glycol + Lauric Acid + Catalyst + Toluene Reaction Esterification (Reflux with Dean-Stark) Reactants->Reaction Heat Workup Neutralization & Washing Reaction->Workup Cooling Purification Drying & Solvent Removal Workup->Purification Product Propylene Glycol Dilaurate Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of this compound can be assessed using various analytical techniques, including Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

This method is suitable for determining the purity of this compound and quantifying related substances.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 320°C at 15°C/min.

    • Final hold: Hold at 320°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like hexane (B92381) or isopropanol (B130326) to a concentration of approximately 1 mg/mL.

2. High-Performance Liquid Chromatography (HPLC) for Quantification in Formulations

HPLC can be used to quantify this compound in pharmaceutical formulations. Since it lacks a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often necessary.

Instrumentation and Conditions (with RID):

  • HPLC System: Equipped with a refractive index detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Extract the formulation with a suitable solvent (e.g., methanol or acetonitrile), filter, and dilute to an appropriate concentration within the calibration range.

G cluster_analysis Analytical Workflow Sample Propylene Glycol Dilaurate Sample Preparation Dissolution/ Extraction Sample->Preparation FTIR FTIR Analysis (Identity) Sample->FTIR GC_FID GC-FID Analysis (Purity) Preparation->GC_FID HPLC_RID HPLC-RID Analysis (Quantification) Preparation->HPLC_RID Data Data Analysis & Reporting GC_FID->Data HPLC_RID->Data FTIR->Data

Caption: General analytical workflow for this compound.

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Identification

FTIR spectroscopy is a rapid and reliable method for the identification of this compound by confirming the presence of its characteristic functional groups.

Procedure:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Peaks:

    • ~2920 cm⁻¹ and ~2850 cm⁻¹ (C-H stretching of alkyl chains)

    • ~1740 cm⁻¹ (C=O stretching of the ester group)

    • ~1160 cm⁻¹ (C-O stretching of the ester group)

Applications in Drug Development

This compound is a valuable excipient in drug development, primarily for topical and oral formulations. Its ability to act as a solvent, emulsifier, and penetration enhancer makes it suitable for a variety of drug delivery systems.

Formulation of Microemulsions for Enhanced Drug Delivery

Microemulsions are thermodynamically stable, transparent, and have a small droplet size, which can improve the solubility and bioavailability of poorly water-soluble drugs. This compound can be used as the oil phase in the formulation of microemulsions.

Experimental Protocol for Microemulsion Formulation:

Materials:

  • This compound (Oil Phase)

  • A surfactant (e.g., Tween 80)

  • A cosurfactant (e.g., Transcutol® P)

  • Water (Aqueous Phase)

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Construct a Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and cosurfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, mix it with the oil phase (this compound) at different weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each oil/Sₘᵢₓ mixture with water dropwise under constant stirring.

    • Observe the mixtures for transparency and fluidity to identify the microemulsion region.

    • Plot the results on a pseudo-ternary phase diagram to delineate the microemulsion existence area.

  • Prepare the Microemulsion:

    • Select a composition from the identified microemulsion region.

    • Dissolve the API in the oil phase (this compound).

    • Add the Sₘᵢₓ to the oil phase and mix until a clear solution is formed.

    • Add the required amount of water dropwise with gentle stirring until a transparent and homogenous microemulsion is formed.

  • Characterization:

    • Measure the droplet size and polydispersity index using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the microemulsion.

    • Evaluate the drug content and entrapment efficiency.

G cluster_microemulsion Microemulsion Formulation Workflow Phase_Diagram Construct Pseudo-ternary Phase Diagram Formulation Select Composition & Prepare Microemulsion Phase_Diagram->Formulation Characterization Droplet Size, Zeta Potential, Drug Content Analysis Formulation->Characterization Final_Product Optimized Microemulsion Formulation Characterization->Final_Product

Caption: Workflow for developing a microemulsion using this compound.

Safety Information

This compound is generally considered safe for use in pharmaceutical and cosmetic products. However, as with any chemical, appropriate safety precautions should be taken during handling.

  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical advice.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Propylene Glycol Dilaurate molecular weight and formula verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Propylene (B89431) Glycol Dilaurate. This diester of propylene glycol and lauric acid serves as a key excipient in various pharmaceutical and cosmetic formulations, making a thorough understanding of its characteristics essential for formulation development and quality control.

Core Physicochemical Data

Propylene Glycol Dilaurate is chemically defined as the 1,2-propanediol diester of dodecanoic acid. Its fundamental properties are summarized below.

PropertyValueReferences
Molecular Formula C₂₇H₅₂O₄[1][2][3]
Molecular Weight 440.7 g/mol [1][2][3]
CAS Number 22788-19-8[4]
IUPAC Name 2-(dodecanoyloxy)propyl dodecanoate[3]
Appearance Clear, oily liquid, colorless to slightly yellow

Synthesis and Purification Workflow

The primary industrial synthesis of this compound is achieved through the direct esterification of propylene glycol with lauric acid.[4] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven by the removal of water. An alternative method involves the transesterification of triglycerides with propylene glycol.[5][6] The resulting crude product undergoes a multi-step purification process to remove unreacted starting materials, catalyst, and byproducts.

Synthesis_Purification_Workflow Figure 1: Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants Propylene Glycol + Lauric Acid Esterification Esterification Reaction (Heat, Removal of Water) Reactants->Esterification Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Esterification Crude_Product Crude this compound Esterification->Crude_Product Neutralization Neutralization (e.g., with a base) Crude_Product->Neutralization Washing Water Washing (to remove salts and catalyst) Neutralization->Washing Drying Drying (e.g., vacuum) Washing->Drying Deodorization Deodorization (e.g., steam stripping) Drying->Deodorization Pure_Product Purified this compound Deodorization->Pure_Product

Figure 1: Synthesis and Purification of this compound

Experimental Protocols for Analysis and Quality Control

A robust analytical workflow is critical to ensure the identity, purity, and quality of this compound. This involves a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow Figure 2: Analytical Workflow for this compound cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Sample This compound Sample TLC Thin-Layer Chromatography (TLC) (Identity and preliminary purity) Sample->TLC HPLC High-Performance Liquid Chromatography (HPLC) (Assay and impurity profile) Sample->HPLC GC Gas Chromatography (GC) (Residual solvents and fatty acid composition) Sample->GC FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) (Functional group identification) Sample->FTIR NMR Nuclear Magnetic Resonance Spectroscopy (NMR) (Structural elucidation) Sample->NMR Final_Analysis Comprehensive Quality Assessment TLC->Final_Analysis HPLC->Final_Analysis GC->Final_Analysis FTIR->Final_Analysis NMR->Final_Analysis

Figure 2: Analytical Workflow for this compound

Thin-Layer Chromatography (TLC) for Identification

This method provides a rapid and straightforward approach for the identification of this compound.

  • Test Solution Preparation: Dissolve 10 mg of the substance to be examined in methylene (B1212753) chloride and dilute to 2 mL with the same solvent.

  • Reference Solution Preparation: Dissolve 10 mg of this compound Chemical Reference Substance (CRS) in methylene chloride and dilute to 2 mL with the same solvent.

  • Plate: TLC silica (B1680970) gel plate.

  • Mobile Phase: A mixture of hexane (B92381) and ether (70:30 v/v).

  • Application: Apply 10 µL of each solution to the plate.

  • Development: Allow the solvent front to travel over a path of 15 cm.

  • Drying: Dry the plate in a current of air.

  • Detection: Spray the plate with a 0.1 g/L solution of rhodamine 6G in ethanol (B145695) and examine in ultraviolet light at 365 nm.

  • Results: The principal spots in the chromatogram obtained with the test solution should be similar in position and appearance to those in the chromatogram obtained with the reference solution.

High-Performance Liquid Chromatography (HPLC) for Assay of Monoesters and Diesters

Size-exclusion chromatography can be employed to determine the content of monoesters and diesters in this compound.

  • Mobile Phase: Tetrahydrofuran (B95107).

  • Test Solution Preparation: In a 15 mL flask, accurately weigh approximately 200 mg of this compound. Add 5.0 mL of tetrahydrofuran and shake to dissolve.

  • Reference Solutions: Prepare a stock solution of propylene glycol in tetrahydrofuran (e.g., 0.1 g in 25.0 mL). Create a series of reference solutions by diluting the stock solution with tetrahydrofuran to cover a suitable concentration range.

  • Chromatographic System:

    • Column: A 7-mm × 60-cm column packed with styrene-divinylbenzene copolymer (5 µm) with a pore size of 10 nm.

    • Detector: Differential refractometer.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 40 µL.

  • Relative Retention: With reference to propylene glycol, the approximate relative retentions are 0.85 for diesters and 0.90 for monoesters.

  • Calculation: The percentage of monoesters and diesters can be calculated from the peak areas in the chromatogram of the test solution by comparison with the reference solutions.

Gas Chromatography (GC) for Fatty Acid Composition and Impurities

GC is a powerful technique for analyzing the fatty acid composition after saponification and derivatization, and for detecting residual solvents and other volatile impurities. While a specific monograph method for the dilaurate ester is not detailed, a general approach for related glycols can be adapted.[7][8][9]

  • Sample Preparation (for fatty acid composition): Saponify the ester with a methanolic solution of potassium hydroxide. The resulting free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a suitable reagent like boron trifluoride in methanol.

  • Chromatographic System:

    • Column: A capillary column suitable for FAME analysis (e.g., a wax or polar-modified polysiloxane column).

    • Carrier Gas: Helium or hydrogen.

    • Injector: Split/splitless injector.

    • Detector: Flame ionization detector (FID).

    • Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 240 °C) to separate the different FAMEs.

  • Identification and Quantification: Peaks are identified by comparing their retention times with those of FAME standards. Quantification is achieved by area normalization or by using an internal standard.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a strong C=O stretching vibration for the ester carbonyl group (around 1740 cm⁻¹), C-O stretching vibrations for the ester linkage, and C-H stretching and bending vibrations for the aliphatic chains.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides detailed structural information. Signals corresponding to the protons of the propylene glycol backbone will be observed, along with the characteristic signals of the long laurate fatty acid chains. The chemical shifts and splitting patterns of the propylene glycol protons will confirm the esterification at the primary and secondary hydroxyl groups.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (typically in the range of 170-175 ppm), the carbons of the propylene glycol moiety, and the carbons of the laurate chains.[13][14]

References

Navigating Formulation Challenges: A Technical Guide to the Solubility of Propylene Glycol Dilaurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, widely utilized as an excipient in pharmaceutical and cosmetic formulations.[1] Its lipophilic nature makes it a valuable component in the development of lipid-based drug delivery systems, where it can function as a solvent, emulsifier, and viscosity-controlling agent. A thorough understanding of its solubility profile in various organic solvents is paramount for formulators to effectively harness its properties in creating stable, efficacious, and high-quality products. This technical guide provides a comprehensive overview of the solubility of PGDL, detailed experimental protocols for its determination, and a logical framework for solvent selection.

Solubility Profile of Propylene Glycol Dilaurate

This compound is characterized by its lipophilicity, which dictates its solubility in a range of organic solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative descriptions from pharmacopeias and scientific publications provide a strong indication of its behavior.

Qualitative Solubility Data

Multiple sources, including the British Pharmacopoeia, consistently describe this compound as being "very soluble" in several common organic solvents and "practically insoluble" in water.[2][3] This high solubility in organic media is a key characteristic for its application in non-aqueous and emulsion-based formulations.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityCitation
Ethanol (96%)Very Soluble[2]
MethanolVery Soluble[2][3]
Methylene ChlorideVery Soluble[2][3]
Fatty OilsSoluble[4]
Light PetroleumSoluble[4]
Anhydrous EthanolSlightly Soluble[4]
WaterPractically Insoluble[2][3]

Note on Quantitative Data: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100 mL or mg/mL) for this compound. The information presented is based on the widely accepted qualitative descriptors. For formulation development requiring precise solubility limits, it is recommended to determine these values experimentally using the protocols outlined in this guide.

Solubility of Related Compounds

To provide further context, the solubility of lauric acid, a key component in the synthesis of PGDL, has been quantitatively determined in various organic solvents.[5] While not a direct measure for PGDL, this data can offer insights into the solvent classes that are likely to be effective.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a synthesized methodology based on established principles.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or incubator with shaking capabilities and temperature control

  • Centrifuge

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI))

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Prepare a series of standard solutions of PGDL in the chosen solvent at known concentrations to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of PGDL to a series of vials. The excess solid should be visually apparent.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of PGDL in the solution does not change significantly over successive time points.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-RI) to determine the concentration of PGDL.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of PGDL in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The average concentration from replicate samples represents the equilibrium solubility of PGDL in the solvent at the specified temperature.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent system is a critical step in the formulation development process. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on its solubility characteristics and the requirements of the final product.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Formulation & Optimization start Define Formulation Requirements (e.g., dosage form, desired concentration) screen Consult PGDL Solubility Profile (Qualitative Data) start->screen select Select Candidate Solvents ('Very Soluble' or 'Soluble') screen->select protocol Perform Equilibrium Solubility Study (Shake-Flask Method) select->protocol quantify Quantify PGDL Solubility (e.g., g/100mL) protocol->quantify compat Assess Compatibility with Other Excipients quantify->compat quantify->compat stability Conduct Stability Studies (e.g., temperature, light) compat->stability optimize Optimize Solvent System (e.g., co-solvents, concentration) stability->optimize final Final Formulation optimize->final

Solvent Selection Workflow for PGDL Formulations

Conclusion

This compound's favorable solubility in a range of organic solvents solidifies its role as a versatile excipient in pharmaceutical and cosmetic development. While quantitative solubility data remains elusive in readily accessible literature, the established qualitative profile provides a strong foundation for initial solvent screening. For precise formulation work, the detailed experimental protocol for the shake-flask method outlined in this guide offers a robust approach to determining equilibrium solubility. The provided workflow visualization serves as a strategic tool for researchers and formulators, enabling a systematic and efficient approach to solvent selection and the successful development of stable and effective products containing this compound.

References

Thermal Analysis of Propylene Glycol Dilaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The thermal analysis of pharmaceutical and cosmetic excipients like Propylene (B89431) Glycol Dilaurate is essential for a variety of reasons. DSC is instrumental in determining physical transitions such as melting, crystallization, and glass transitions, which influence the physical state and stability of a formulation. TGA provides quantitative information on the thermal stability and decomposition profile of the material, which is crucial for defining safe processing temperatures and understanding degradation pathways.

This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct and interpret the thermal analysis of PGDL.

Physicochemical Properties of Propylene Glycol Dilaurate

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate thermal analysis experiments and for the overall characterization of the material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H52O4[1]
Molecular Weight 440.70 g/mol [2]
CAS Number 22788-19-8[1]
Appearance Clear, oily liquid at 20 °C, colorless or slightly yellow. Solid form also reported.[2][3]
Boiling Point 504.7 °C at 760 mmHg[4]
Flash Point 235.8 °C[4]
Density 0.915 g/cm³[4]
Solubility Practically insoluble in water; very soluble in alcohol, methanol, and methylene (B1212753) chloride.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a diester like PGDL, DSC can be used to determine its melting point, crystallization temperature, and potentially a glass transition temperature.

Expected Thermal Events

Based on the analysis of similar long-chain fatty acid esters, the following thermal events can be anticipated for PGDL:

  • Melting (Endothermic Event): As a solid material is heated, it will absorb energy to transition into a liquid state. This will be observed as an endothermic peak on the DSC thermogram. The peak temperature is the melting point.

  • Crystallization (Exothermic Event): Upon cooling from the molten state, the sample will release energy as it crystallizes, resulting in an exothermic peak.

  • Glass Transition (Endothermic Step Change): If the material can exist in an amorphous (glassy) state, a step change in the heat capacity will be observed. This is the glass transition temperature (Tg).

Detailed Experimental Protocol for DSC

The following is a generalized protocol for the DSC analysis of PGDL, based on common practices for similar organic esters.[5]

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

  • Accurately weigh 3-5 mg of PGDL into a standard aluminum DSC pan.

  • If the sample is a liquid at room temperature, ensure it is evenly distributed at the bottom of the pan.

  • Hermetically seal the pan to prevent any volatilization during the analysis. An empty, hermetically sealed aluminum pan should be used as the reference.

Instrumental Parameters:

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., -20 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 100 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • A second heating scan is often performed to analyze the thermal history from the controlled cooling step.

  • Purge Gas: An inert gas, such as nitrogen or argon, should be used with a flow rate of 20-50 mL/min to prevent oxidative degradation.

Data Analysis:

  • The onset and peak temperatures of endothermic and exothermic events should be recorded.

  • The enthalpy of transitions (e.g., heat of fusion) is calculated by integrating the area under the peak.

  • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of PGDL.

Expected Thermal Events

For PGDL, the primary event observed in TGA will be mass loss due to thermal decomposition at elevated temperatures. The analysis of lauric acid suggests that its volatilization and decomposition occur in the range of 150-250 °C.[6] PGDL, being a larger molecule, is expected to have a higher decomposition temperature.

Detailed Experimental Protocol for TGA

The following is a generalized protocol for the TGA analysis of PGDL.

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Sample Preparation:

  • Accurately weigh 5-10 mg of PGDL into a ceramic or platinum TGA pan.

  • Ensure the sample is evenly distributed in the pan.

Instrumental Parameters:

  • Temperature Program:

    • Equilibrate at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature, ensuring complete decomposition (e.g., 600 °C).

  • Purge Gas:

    • An inert atmosphere (e.g., nitrogen, 20-50 mL/min) is typically used to study the thermal decomposition without oxidation.

    • An oxidative atmosphere (e.g., air or oxygen) can be used to study the combustion properties of the material.

Data Analysis:

  • The TGA curve plots the percentage of initial mass versus temperature.

  • The onset temperature of decomposition is determined from the curve, often defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

  • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.

  • The residual mass at the end of the experiment is also recorded.

Data Presentation

Due to the lack of specific, publicly available experimental DSC and TGA data for this compound, the following tables are presented with placeholders. Researchers are encouraged to populate these tables with their own experimental data.

Table 2: DSC Data for this compound

ParameterHeating Cycle (°C)Cooling Cycle (°C)
Glass Transition (Tg) Data not availableData not available
Crystallization Onset (Tc, onset) Data not availableData not available
Crystallization Peak (Tc, peak) Data not availableData not available
Melting Onset (Tm, onset) Data not availableData not available
Melting Peak (Tm, peak) Data not availableData not available
Enthalpy of Fusion (ΔHf) Data not availableN/A
Enthalpy of Crystallization (ΔHc) N/AData not available

Table 3: TGA Data for this compound

ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)
Onset of Decomposition (T_onset) Data not availableData not available
Temperature at 5% Mass Loss Data not availableData not available
Temperature at 10% Mass Loss Data not availableData not available
Temperature at 50% Mass Loss Data not availableData not available
Peak Decomposition Temperature(s) (from DTG) Data not availableData not available
Residual Mass at 600 °C (%) Data not availableData not available

Experimental Workflow

The logical flow of conducting a comprehensive thermal analysis of this compound is illustrated in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_report Reporting Sample This compound Sample Weighing_DSC Weigh 3-5 mg into DSC pan Sample->Weighing_DSC Weighing_TGA Weigh 5-10 mg into TGA pan Sample->Weighing_TGA Seal_DSC Hermetically seal DSC pan Weighing_DSC->Seal_DSC TGA_Run Run TGA (e.g., RT to 600 °C at 10 °C/min) Weighing_TGA->TGA_Run DSC_Run Run DSC (e.g., -20 to 100 °C at 10 °C/min) Seal_DSC->DSC_Run DSC_Data Obtain DSC Thermogram (Heat Flow vs. Temperature) DSC_Run->DSC_Data DSC_Analysis Analyze for Tg, Tc, Tm, ΔH DSC_Data->DSC_Analysis Data_Table Tabulate Quantitative Data DSC_Analysis->Data_Table TGA_Data Obtain TGA/DTG Curves (Mass % vs. Temperature) TGA_Run->TGA_Data TGA_Analysis Analyze for T_onset, T_decomp, Residue TGA_Data->TGA_Analysis TGA_Analysis->Data_Table Report_Gen Generate Technical Report Data_Table->Report_Gen

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the thermal analysis of this compound using DSC and TGA. While specific experimental data for PGDL is sparse in publicly available literature, the detailed, generalized protocols presented here offer a robust starting point for researchers. The expected thermal events, based on the behavior of similar molecules, have been outlined to aid in the interpretation of experimental results. By following the proposed experimental workflow and protocols, researchers can effectively characterize the thermal properties of PGDL, which is critical for its application in the development of stable and high-quality pharmaceutical and cosmetic products. It is recommended that users of this guide perform their own analyses to obtain specific data for their particular grade and source of this compound.

References

Propylene Glycol Dilaurate: A Technical Guide to its Safety and Toxicity for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylene (B89431) Glycol Dilaurate is a diester of propylene glycol and lauric acid, commonly utilized in cosmetic and pharmaceutical formulations as an emollient, viscosity-controlling agent, and surfactant.[1] For laboratory applications, particularly in drug development and formulation, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data, outlines standardized experimental protocols for its assessment, and presents its metabolic pathway.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a substance is critical for assessing its toxicological profile.

PropertyValueReference
CAS Number 22788-19-8
Molecular Formula C27H52O4[2]
Molecular Weight 440.70 g/mol [2]
Physical Form Liquid[5]
Solubility Practically insoluble in water; very soluble in alcohol, methanol, and methylene (B1212753) chloride.

Toxicological Profile

The toxicological assessment of Propylene Glycol Dilaurate relies heavily on data from its constituent parts and related compounds due to the scarcity of direct testing data.

Acute Toxicity

There is no specific LD50 data available for this compound. However, data for its components suggest a low acute toxicity profile.

EndpointSpeciesRouteValueClassificationReference
Propylene Glycol RatOralLD50: 20,000 mg/kgVery low toxicity[6]
MouseOralLD50: 22,000 mg/kgVery low toxicity[6]
RabbitDermalLD50: 20,800 mg/kgVery low toxicity[6]
Propylene Glycol Diacetate RatOralLD50: 13.53 g/kgLow toxicity[7]
This compound -OralNo data available-[3][4]
-DermalNo data available-[3][4]
-InhalationNo data available-[3][4]
Irritation and Sensitization

This compound is generally considered to be non-irritating to the skin and eyes and is not a skin sensitizer (B1316253).

EndpointSpeciesResultClassificationReference
Skin Irritation/Corrosion -No data availableNot classified[3]
Eye Irritation/Corrosion -No data availableNot classified[3]
Skin Sensitization -No data availableNot classified[3]

Note: While direct data is unavailable, propylene glycol itself can cause slight temporary eye irritation and is not a skin sensitizer in animal studies.[6]

Genotoxicity

No specific genotoxicity data is available for this compound. However, propylene glycol was negative in a range of mutagenesis assays.[8]

AssaySystemResultReference
Bacterial Reverse Mutation (Ames Test) -No data available[3]
Carcinogenicity and Reproductive Toxicity

There is no data available on the carcinogenic or reproductive toxicity of this compound.[3] Animal studies on propylene glycol have not shown it to be a carcinogen.

Metabolism and Toxicokinetics

Propylene glycol esters of fatty acids are generally hydrolyzed by pancreatic lipase (B570770) into propylene glycol and the constituent fatty acid.[7][9]

Metabolic Pathway

The metabolic breakdown of this compound is anticipated to follow the established pathways for its components.

Metabolic_Pathway cluster_PG Propylene Glycol Metabolism cluster_LA Lauric Acid Metabolism PGD This compound Hydrolysis Hydrolysis (Lipases) PGD->Hydrolysis PG Propylene Glycol Hydrolysis->PG LA Lauric Acid Hydrolysis->LA Lactaldehyde Lactaldehyde PG->Lactaldehyde Alcohol Dehydrogenase BetaOxidation β-Oxidation LA->BetaOxidation LacticAcid Lactic Acid Lactaldehyde->LacticAcid Aldehyde Dehydrogenase PyruvicAcid Pyruvic Acid LacticAcid->PyruvicAcid CO2_H2O CO2 + H2O (TCA Cycle) PyruvicAcid->CO2_H2O AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

Propylene glycol is metabolized in the liver to lactic acid and then pyruvic acid, which can enter the tricarboxylic acid (TCA) cycle.[8][10][11] Lauric acid undergoes β-oxidation to produce acetyl-CoA, which also enters the TCA cycle.

Dermal Penetration

An important consideration for laboratory use is the potential for propylene glycol esters to enhance the dermal penetration of other substances.[1] Caution should be exercised when formulating this compound with other chemicals that have known dermal toxicity.

Experimental Protocols

For researchers needing to conduct toxicological assessments, the following standardized OECD guidelines provide detailed methodologies.

General Experimental Workflow

Experimental_Workflow cluster_Toxicity Toxicity Assessment start Test Substance: This compound acute_oral Acute Oral Toxicity (OECD 401) start->acute_oral dermal_irritation Dermal Irritation (OECD 404) start->dermal_irritation eye_irritation Eye Irritation (OECD 405) start->eye_irritation skin_sensitization Skin Sensitization (OECD 429) start->skin_sensitization mutagenicity Mutagenicity (Ames Test - OECD 471) start->mutagenicity data_analysis Data Analysis and Interpretation acute_oral->data_analysis dermal_irritation->data_analysis eye_irritation->data_analysis skin_sensitization->data_analysis mutagenicity->data_analysis risk_assessment Risk Assessment for Lab Use data_analysis->risk_assessment

Caption: General workflow for toxicological assessment.

Acute Oral Toxicity (Based on OECD Guideline 401 - Rescinded)
  • Principle: To determine the short-term adverse effects of a single oral dose.[12]

  • Test Animals: Typically rats, with at least 5 animals per dose level.[12]

  • Procedure: The test substance is administered by gavage in graduated doses to several groups of experimental animals, one dose being used per group.[12] Observations of effects and mortality are made.

  • Observation Period: At least 14 days.[12]

  • Data Collected: Body weight, clinical signs of toxicity, mortality, and gross necropsy findings.[12]

  • Endpoint: Calculation of the LD50 (median lethal dose).[12]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)
  • Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.[13][14][15][16]

  • Test Animals: Albino rabbits are the preferred species.[14]

  • Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.[14]

  • Exposure Duration: 4 hours.[14]

  • Observation Period: Observations are made at 1, 24, 48, and 72 hours and, if necessary, for up to 14 days.[14]

  • Data Collected: Scoring of erythema (redness) and edema (swelling).[17]

  • Endpoint: A mean score is calculated to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD Guideline 405)
  • Principle: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[18][19][20][21][22]

  • Test Animals: Albino rabbits are typically used.[22]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[22]

  • Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application.[22]

  • Data Collected: Scoring of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[20]

  • Endpoint: Classification of irritation potential based on the severity and reversibility of the observed lesions.[22]

Skin Sensitization (Local Lymph Node Assay - OECD Guideline 429)
  • Principle: To determine if a substance can induce a skin allergic reaction by measuring lymphocyte proliferation in the draining lymph nodes.[23][24][25]

  • Test Animals: Mice are the species of choice.[24]

  • Procedure: The test substance is applied to the dorsal surface of the ear for three consecutive days.[25] On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the draining auricular lymph nodes are excised and the radioactivity is measured.[25]

  • Data Collected: Disintegrations per minute (DPM) for each lymph node.[25]

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.[25]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are a cause of genotoxicity.[26][27][28][29][30]

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[26][27] The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Observation Period: Plates are incubated for 48-72 hours.[26]

  • Data Collected: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) are counted.[26]

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[28]

Conclusion and Recommendations for Laboratory Use

Based on the available information, this compound exhibits a low toxicity profile. For laboratory use, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended to minimize direct contact. Due to its potential to enhance dermal penetration, care should be taken when handling it in combination with other chemicals. While extensive toxicological testing has not been performed on this compound itself, the safety data for its components and related esters provide a strong basis for its safe handling in a controlled laboratory environment. For novel formulations or applications where exposure levels may be significant, conducting specific toxicological assessments following the outlined OECD guidelines is recommended.

References

Methodological & Application

Application of Propylene Glycol Dilaurate in Topical Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, belonging to the broader class of propylene glycol esters.[1] In topical pharmaceutical formulations, PGDL primarily functions as an emollient, viscosity-increasing agent, and a skin conditioning agent with occlusive properties.[1] Beyond these formulation benefits, propylene glycol esters are recognized for their potential to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1][2] This document provides detailed application notes on the use of PGDL in topical formulations and protocols for key experiments to evaluate its efficacy as a solubility and penetration enhancer.

Physicochemical Properties of Propylene Glycol Dilaurate

A clear understanding of the physicochemical properties of PGDL is fundamental to its application in formulation development.

PropertyValueReference
Appearance Clear, colorless to slightly yellow, oily liquid[3]
Solubility Practically insoluble in water; very soluble in ethanol, methanol, and methylene (B1212753) chloride.[4]
Molecular Weight 440.7 g/mol [5]
logP (o/w) 10.764 (estimated)[6]
Vapor Pressure 2.61E-10 mmHg at 25°C[4]

Applications in Topical Formulations

Solubility Enhancement

PGDL's lipophilic nature makes it a suitable solvent for poorly water-soluble drugs. By dissolving the API in the formulation's vehicle, PGDL can increase the thermodynamic activity of the drug, which is a key driving force for skin penetration. While specific solubility data for a wide range of drugs in PGDL is not extensively published, its utility as a non-aqueous solvent is a primary reason for its inclusion in topical preparations.

Permeation Enhancement

Propylene glycol and its esters, including PGDL, are known to act as chemical penetration enhancers. The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum.[7][8][9] By fluidizing these intercellular lipids, PGDL can reduce the diffusional resistance of the skin barrier, thereby facilitating the permeation of APIs.[10][11] One study noted that a mixture of this compound and propylene glycol laurate, in combination with ethoxydiglycol, enhanced the dermal penetration of carbenoxolone.[2] However, specific enhancement ratios for PGDL with various drugs are not widely available in the literature.

Experimental Protocols

To effectively evaluate the potential of PGDL in a topical formulation, a series of key experiments should be conducted. The following protocols provide a detailed methodology for these evaluations.

Protocol 1: API Solubility Determination in this compound

Objective: To determine the saturation solubility of an API in PGDL.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (PGDL)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge

  • Volumetric flasks and pipettes

  • Appropriate HPLC grade solvents for mobile phase and sample dilution

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of vials.

    • Accurately add a known volume or weight of PGDL to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 32°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration may need to be optimized based on the API's properties.

  • Sample Preparation:

    • After equilibration, visually confirm that excess solid API is still present at the bottom of the vials.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

    • Carefully pipette a known aliquot of the supernatant (the PGDL saturated with API) and transfer it to a volumetric flask.

  • Sample Analysis:

    • Dilute the aliquot with a suitable solvent (in which both the API and PGDL are soluble) to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the API.

  • Calculation:

    • Calculate the solubility of the API in PGDL (e.g., in mg/mL or % w/w) by back-calculating from the diluted sample concentration.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of PGDL on the in vitro skin permeation of an API.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)

  • Topical formulation containing the API and PGDL

  • Control formulation (without PGDL)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 if the API is poorly water-soluble)

  • Magnetic stir bars and stirrer plate

  • Water bath or heating block to maintain the skin surface temperature at 32°C

  • Syringes and needles for sampling

  • HPLC system for sample analysis

Methodology:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and underlying tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the cells on a stirrer plate within a water bath set to maintain a skin surface temperature of 32 ± 1°C.

  • Formulation Application:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing PGDL) and the control formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • Calculate the enhancement ratio (ER) by dividing the flux of the API from the PGDL-containing formulation by the flux from the control formulation.

Protocol 3: Stability Testing of a Topical Formulation Containing PGDL

Objective: To assess the physical and chemical stability of a topical formulation containing PGDL under accelerated storage conditions.

Materials:

  • Topical formulation containing the API and PGDL packaged in the final proposed container.

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • HPLC system for chemical stability analysis.

  • Viscometer for viscosity measurement.

  • pH meter for pH measurement.

  • Microscope for evaluating physical appearance.

Methodology:

  • Initial Analysis (Time 0):

    • Before placing the samples in the stability chamber, perform initial testing on a batch of the formulation for the following parameters:

      • Appearance: Color, odor, and phase separation.

      • pH: Measure the pH of the formulation.

      • Viscosity: Measure the viscosity using a suitable viscometer.

      • API Content (Assay): Determine the concentration of the API using a validated HPLC method.

      • Related Substances/Degradation Products: Analyze for any impurities or degradation products using HPLC.

  • Stability Storage:

    • Place the packaged formulation samples in the stability chamber under accelerated conditions.

  • Testing at Time Intervals:

    • At specified time points (e.g., 1, 2, 3, and 6 months), remove samples from the stability chamber.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Repeat the full panel of tests performed at Time 0.

  • Data Evaluation:

    • Compare the results at each time point to the initial results and the established specifications.

    • Significant changes in any of the parameters may indicate instability. A significant change is often defined as a greater than 5% change from the initial assay value or failure to meet the acceptance criteria for other parameters.

Visualization of Mechanisms and Workflows

Mechanism of Permeation Enhancement

The following diagram illustrates the proposed mechanism by which propylene glycol-based enhancers, like PGDL, facilitate drug penetration through the stratum corneum.

G cluster_0 Stratum Corneum (Before PGDL) cluster_1 Stratum Corneum (After PGDL) Corneo1 Corneocyte Lipid1 Highly Ordered Intercellular Lipids Corneo2 Corneocyte Corneo3 Corneocyte Lipid2 Disrupted/Fluidized Intercellular Lipids Corneo4 Corneocyte PGDL PGDL PGDL->Lipid2 Interaction & Disruption API API API->Lipid2 Enhanced Penetration API_source Topical Formulation (API + PGDL) API_source->PGDL Release API_source->API Release

Mechanism of PGDL-mediated skin permeation enhancement.
Experimental Workflow: In Vitro Skin Permeation Study

The following diagram outlines the key steps involved in conducting an in vitro skin permeation study.

G A Skin Preparation (Excision & Cleaning) B Franz Cell Assembly (Skin Mounting & Receptor Fill) A->B C Formulation Application (Test vs. Control) B->C D Sampling (Receptor Compartment at Time Intervals) C->D E HPLC Analysis (Quantification of API) D->E F Data Analysis (Flux, Kp, Enhancement Ratio) E->F

Workflow for in vitro skin permeation studies.

Conclusion

This compound is a versatile excipient for topical pharmaceutical formulations, offering benefits as an emollient, viscosity modifier, and potential solubility and skin permeation enhancer. While extensive quantitative data on its enhancement effects for specific drugs is limited in public literature, the protocols provided herein offer a robust framework for researchers to evaluate its suitability for their specific API and formulation needs. Through systematic evaluation of solubility, in vitro permeation, and stability, the full potential of PGDL in optimizing topical drug delivery can be realized.

References

Application Notes and Protocols for Propylene Glycol Dilaurate (PGDL) Nanoemulsion Formulation of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, which serves as an effective oil phase in the formulation of nanoemulsions. Nanoemulsions are kinetically stable, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically in the range of 20–200 nm.[] Due to their small droplet size, PGDL nanoemulsions offer a promising platform to enhance the solubility, dissolution rate, and oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[2] These formulations can be developed using low-energy methods, such as phase inversion and spontaneous emulsification, which are readily scalable and avoid the need for harsh processing conditions.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of PGDL-based nanoemulsions for the delivery of poorly soluble active pharmaceutical ingredients (APIs).

Data Presentation

The following tables summarize quantitative data from various studies on nanoemulsion formulations for poorly soluble drugs, including those with components similar to PGDL.

Table 1: Formulation Composition of Nanoemulsions for Poorly Soluble Drugs

DrugOil Phase (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Aqueous Phase (% w/w)Reference
ItraconazoleMedium-Chain Triglycerides (10%)Tween 80 (3%)Propylene Glycol (2%)q.s. to 100[2]
Celecoxib (B62257)Sefsol 218 & Triacetin (10%)Tween 80 & Transcutol-P (50%)-40%[5]
Cyclosporine AOleic AcidTween 80Propylene Glycolq.s. to 100[6]
PlumbaginPropylene Glycol Caprylate (Capryol 90)Labrasol/Kolliphor RH40 (1:1)-40.5%[7]
Vitamin EVitamin E (10%)Tween 80 (10%)Propylene Glycol (10%)q.s. to 100[8]

Table 2: Physicochemical Characteristics of Nanoemulsion Formulations

DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading/ConcentrationReference
Itraconazole1800.15-22.420 mg/mL[2]
Celecoxib41.020.096-2% (m/m)[5][9]
Cyclosporine A---6 mg/g[6]
Plumbagin30.9< 0.2-0.4-4.7% (w/w)[7]
Vitamin E262.960.4489--[8]
Generic NE10.41 ± 0.140.03 ± 0.02--[10]

Experimental Protocols

Protocol 1: Preparation of PGDL Nanoemulsion by Spontaneous Emulsification (Low-Energy Method)

This protocol describes a low-energy method for preparing PGDL nanoemulsions, which is suitable for heat-sensitive drugs.

Materials:

  • Propylene Glycol Dilaurate (PGDL) (Oil Phase)

  • Poorly soluble drug

  • Surfactant (e.g., Tween 80, Kolliphor RH40)

  • Co-surfactant (e.g., Propylene Glycol, Transcutol HP)

  • Purified water (Aqueous Phase)

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh the required amount of PGDL into a clean, dry glass vial.

    • Add the poorly soluble drug to the PGDL and mix using a vortex mixer and gentle heating on a magnetic stirrer (if necessary) until the drug is completely dissolved.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Stir the mixture on a magnetic stirrer at room temperature for 10-15 minutes to ensure a homogenous organic phase.[7]

  • Formation of the Nanoemulsion:

    • Slowly add the aqueous phase (purified water) dropwise to the organic phase under constant magnetic stirring (e.g., 500 rpm).

    • Continue stirring for at least 30 minutes at room temperature to allow the system to equilibrate and form a transparent or translucent nanoemulsion.

    • The resulting nanoemulsion can be stored in a sealed container at room temperature.

Protocol 2: Characterization of PGDL Nanoemulsion

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to achieve a suitable scattering intensity.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Measure the particle size (Z-average), PDI, and zeta potential.

    • Perform the measurement in triplicate and report the mean and standard deviation. A PDI value of ≤ 0.1 indicates a narrow particle size distribution.[]

2. Drug Content and Encapsulation Efficiency:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).

  • Procedure for Drug Content:

    • Accurately pipette a known volume of the nanoemulsion into a volumetric flask.

    • Add a suitable solvent (e.g., methanol, acetonitrile) to break the nanoemulsion and dissolve the drug completely.

    • Make up the volume with the solvent and sonicate if necessary.

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the filtrate by HPLC to determine the drug concentration.

  • Procedure for Encapsulation Efficiency (%EE):

    • Separate the free, unencapsulated drug from the nanoemulsion. This can be done by ultra-centrifugation or by using centrifugal filter units (e.g., Amicon® Ultra).

    • Quantify the amount of free drug in the aqueous phase using HPLC.

    • Calculate the %EE using the following formula: %EE = [(Total Drug Content - Free Drug Content) / Total Drug Content] x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis bag method to assess the in vitro release of the poorly soluble drug from the PGDL nanoemulsion.

Materials:

  • Dialysis bags (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a small percentage of a solubilizing agent like Tween 20 to maintain sink conditions).[11]

  • Shaking water bath or dissolution apparatus.

  • HPLC for drug quantification.

Procedure:

  • Soak the dialysis bag in the release medium for at least 12 hours before use.

  • Accurately measure a specific volume (e.g., 1 mL) of the drug-loaded nanoemulsion and place it inside the dialysis bag.

  • Securely seal both ends of the dialysis bag.

  • Immerse the bag in a known volume of pre-warmed (37°C) release medium in a beaker or dissolution vessel.

  • Place the setup in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).[11]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Stability Studies

1. Thermodynamic Stability:

  • Heating-Cooling Cycles: Subject the nanoemulsion to at least six cycles of temperature changes between refrigerator temperature (4°C) and an elevated temperature (45°C), with storage at each temperature for not less than 48 hours. Observe for any signs of instability such as phase separation, creaming, or cracking.

  • Freeze-Thaw Cycles: Expose the nanoemulsion to at least three freeze-thaw cycles between -20°C and +25°C. Observe for any changes in appearance or phase separation.

  • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any phase separation.

2. Long-Term Storage Stability:

  • Store the nanoemulsion in sealed containers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3, 6, 12 months).

  • At predetermined time points, withdraw samples and evaluate for changes in physical appearance, particle size, PDI, zeta potential, and drug content.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_preparation Nanoemulsion Preparation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & Stability Evaluation A Screening of Excipients (PGDL, Surfactants, Co-surfactants) B Solubility Studies of Drug in Excipients A->B Selects best solubilizers C Construction of Pseudo-ternary Phase Diagrams B->C Identifies nanoemulsion region D Optimization of Nanoemulsion Formulation C->D Refines component ratios E Preparation of Organic Phase (Drug in PGDL + Surfactant/Co-surfactant) D->E F Aqueous Titration / Spontaneous Emulsification E->F G Visual Inspection (Clarity, Homogeneity) F->G Initial Assessment H Particle Size, PDI, Zeta Potential (DLS) G->H I Drug Content & Encapsulation Efficiency (HPLC) H->I J Viscosity and pH Measurement I->J K In Vitro Drug Release Study (Dialysis Method) J->K L Thermodynamic Stability Studies (Centrifugation, Freeze-thaw) J->L M Long-term Storage Stability L->M

Caption: Experimental workflow for developing a PGDL nanoemulsion.

This comprehensive guide provides the necessary information and protocols for researchers and scientists to formulate and evaluate this compound nanoemulsions as a promising delivery system for poorly soluble drugs. The provided data and methodologies serve as a strong foundation for further research and development in this area.

References

Application Notes and Protocols for the Quantification of Propylene Glycol Dilaurate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, widely used as an emulsifier, stabilizer, and solvent in pharmaceutical and cosmetic formulations. Accurate quantification of PGDL in these formulations is crucial for quality control, stability studies, and ensuring product performance. This document provides detailed application notes and protocols for three common analytical methods for the quantification of PGDL: High-Performance Liquid Chromatography (HPLC) using Size-Exclusion Chromatography (SEC), Gas Chromatography (GC) with Flame Ionization Detection (FID), and a Spectrophotometric method based on ester hydrolysis.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the analytical methods described. It is important to note that while the SEC method is well-established for the assay of PGDL as a raw material, specific validation data for its quantification in complex formulations is limited in publicly available literature. The GC and Spectrophotometric methods are adapted from protocols for related compounds and would require thorough validation for PGDL in the specific formulation matrix.

ParameterHPLC (Size-Exclusion Chromatography)Gas Chromatography (GC-FID)Spectrophotometric Method (Ester Hydrolysis)
Principle Separation based on molecular size in solution.Separation of volatile compounds in the gas phase.Colorimetric reaction following hydrolysis of the ester bond.
Specificity High for intact PGDL, monoesters, and propylene glycol.High, but may require derivatization for better volatility and peak shape.Low, as it is an indirect method measuring the ester group.
Linearity Typically excellent over a wide concentration range.Good linearity is generally achievable.Dependent on the colorimetric reaction and adherence to Beer's Law.
Accuracy (% Recovery) High (typically 98-102%).Dependent on sample preparation and method validation.Dependent on complete hydrolysis and reaction stoichiometry.
Precision (%RSD) High (typically <2%).Dependent on instrumentation and method validation.Generally lower compared to chromatographic methods.
Limit of Detection (LOD) Dependent on detector and validation.Dependent on detector and validation.Dependent on the molar absorptivity of the colored product.
Limit of Quantification (LOQ) Dependent on detector and validation.Dependent on detector and validation.Dependent on the validation of the method.
Sample Preparation Simple dissolution in the mobile phase.May require extraction and/or derivatization.Involves chemical reaction (hydrolysis and color development).
Instrumentation HPLC with a Size-Exclusion column and Refractive Index Detector (RID).Gas Chromatograph with a Flame Ionization Detector (FID).UV-Vis Spectrophotometer.

Experimental Protocols

High-Performance Liquid Chromatography (Size-Exclusion Chromatography)

This method is adapted from the British Pharmacopoeia and is suitable for the assay of Propylene Glycol Dilaurate and the determination of free propylene glycol.

Principle: Size-Exclusion Chromatography separates molecules based on their hydrodynamic volume in solution. Larger molecules (diesters) elute earlier than smaller molecules (monoesters and free propylene glycol). A Refractive Index Detector (RID) is used for universal detection of these compounds which lack a strong UV chromophore.

Experimental Workflow Diagram:

HPLC_Workflow prep Sample Preparation (Dissolution in THF) hplc HPLC-SEC System (Styrene-divinylbenzene column, RID) prep->hplc Inject analysis Chromatographic Analysis (Isocratic elution with THF) hplc->analysis Separate quant Quantification (Peak area integration and calibration) analysis->quant Detect

Figure 1: HPLC-SEC Experimental Workflow.

Protocol:

  • Reagents and Materials:

    • Tetrahydrofuran (THF), HPLC grade

    • This compound (PGDL) reference standard

    • Propylene Glycol reference standard

    • Volumetric flasks and pipettes

    • HPLC vials

  • Instrumentation:

    • HPLC system equipped with a pumping system, autosampler, column oven, and a Refractive Index Detector (RID).

    • Size-Exclusion column: Styrene-divinylbenzene copolymer (5 µm), e.g., 300 x 7.8 mm.

  • Chromatographic Conditions:

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detector Temperature: 40 °C

    • Injection Volume: 20 µL

    • Run Time: Sufficient to allow for the elution of all components of interest.

  • Standard Preparation:

    • PGDL Standard: Accurately weigh about 200 mg of PGDL reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with THF.

    • Propylene Glycol Standard Stock Solution: Accurately weigh about 100 mg of Propylene Glycol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with THF.

    • Calibration Standards: Prepare a series of calibration standards by diluting the Propylene Glycol Standard Stock Solution with THF to cover the expected concentration range of free propylene glycol in the sample.

  • Sample Preparation:

    • Accurately weigh a quantity of the formulation equivalent to about 200 mg of PGDL into a 10 mL volumetric flask.

    • Add about 7 mL of THF and sonicate or vortex to dissolve the PGDL.

    • Allow the solution to cool to room temperature and dilute to volume with THF.

    • If the formulation contains insoluble excipients, centrifuge a portion of the solution and use the supernatant for injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks for PGDL (diester), monoester, and propylene glycol based on their retention times compared to the standards.

    • Integrate the peak areas of the components of interest.

  • Quantification:

    • Calculate the concentration of PGDL in the sample by comparing the peak area of the diester in the sample to that of the PGDL standard.

    • Quantify the amount of free propylene glycol using the calibration curve generated from the propylene glycol standards.

Gas Chromatography (GC-FID)

This protocol is a general guideline for the analysis of PGDL and would require optimization and validation for a specific formulation. It is based on methods used for the analysis of related fatty acid esters.

Principle: Gas Chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. PGDL, being a relatively large molecule, may require high temperatures for volatilization. A Flame Ionization Detector (FID) is used for detection, which is sensitive to organic compounds.

Experimental Workflow Diagram:

GC_Workflow prep Sample Preparation (Extraction and/or Derivatization) gc GC-FID System (Capillary column) prep->gc Inject analysis Chromatographic Analysis (Temperature programming) gc->analysis Separate quant Quantification (Peak area integration and internal standard) analysis->quant Detect

Figure 2: GC-FID Experimental Workflow.

Protocol:

  • Reagents and Materials:

    • Hexane, GC grade

    • Internal Standard (IS), e.g., a high molecular weight hydrocarbon or another ester not present in the sample.

    • PGDL reference standard

    • Volumetric flasks and pipettes

    • GC vials

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Capillary column suitable for high-temperature analysis, e.g., a low-bleed polysiloxane-based column (e.g., DB-5ht, 30 m x 0.25 mm, 0.25 µm).

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 300 °C

    • Detector Temperature: 320 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp at 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Injection Volume: 1 µL (split or splitless mode to be optimized).

  • Standard Preparation:

    • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in hexane.

    • Calibration Standards: Prepare a series of calibration standards containing known concentrations of PGDL reference standard and a fixed concentration of the internal standard in hexane.

  • Sample Preparation:

    • Extraction: Accurately weigh a quantity of the formulation and extract the PGDL using a suitable solvent like hexane. The extraction procedure will need to be optimized based on the formulation matrix (e.g., liquid-liquid extraction for creams/lotions).

    • Internal Standard Addition: Add a known amount of the internal standard to the extracted sample.

    • Dilution: Dilute the sample to a suitable concentration with hexane.

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peaks for PGDL and the internal standard based on their retention times.

  • Quantification:

    • Calculate the ratio of the peak area of PGDL to the peak area of the internal standard for both the standards and the samples.

    • Construct a calibration curve of the peak area ratio versus the concentration of PGDL for the standards.

    • Determine the concentration of PGDL in the sample from the calibration curve.

Spectrophotometric Method (Indirect Quantification via Ester Hydrolysis)

This is an indirect method that involves the hydrolysis of the ester bonds in PGDL, followed by a colorimetric reaction to quantify the amount of ester present. This method is less specific than chromatographic techniques and is susceptible to interference from other esters in the formulation.

Principle: The ester linkages in PGDL are hydrolyzed under alkaline conditions with hydroxylamine (B1172632) to form hydroxamic acids. These hydroxamic acids then react with ferric ions in an acidic solution to form a colored complex, which can be quantified using a UV-Vis spectrophotometer.

Logical Relationship Diagram:

Spectro_Logic pgdl This compound (in sample) hydrolysis Alkaline Hydrolysis (+ Hydroxylamine) pgdl->hydrolysis hydroxamic Lauryl Hydroxamic Acid hydrolysis->hydroxamic color Color Reaction (+ Ferric ions) hydroxamic->color complex Ferric-Hydroxamate Complex (Colored) color->complex quant Spectrophotometric Quantification (Measure Absorbance) complex->quant

Figure 3: Logical Steps in the Spectrophotometric Method.

Protocol:

  • Reagents and Materials:

    • Hydroxylamine Hydrochloride Solution: 2 M in 50% ethanol (B145695).

    • Sodium Hydroxide (B78521) Solution: 2.5 M in 50% ethanol.

    • Ferric Chloride Solution: 0.4 M FeCl₃ in 6% HCl in ethanol.

    • Ethanol (95%)

    • PGDL reference standard

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer and cuvettes

  • Standard Preparation:

    • Prepare a stock solution of PGDL reference standard in ethanol.

    • From the stock solution, prepare a series of calibration standards with concentrations covering the expected range of PGDL in the sample.

  • Sample Preparation:

    • Accurately weigh a quantity of the formulation and dissolve it in a known volume of ethanol. The sample preparation will need to be optimized to ensure complete dissolution of PGDL and minimize interference from the matrix.

  • Procedure (for both standards and samples):

    • Pipette 1.0 mL of the standard or sample solution into a test tube.

    • Add 0.5 mL of the hydroxylamine hydrochloride solution.

    • Add 0.5 mL of the sodium hydroxide solution and mix well. Allow the reaction to proceed for 10 minutes at room temperature.

    • Add 2.0 mL of the ferric chloride solution and mix thoroughly.

    • Allow the color to develop for 5 minutes.

  • Analysis:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (to be determined, typically around 530 nm) against a reagent blank. The reagent blank is prepared by following the same procedure but using 1.0 mL of ethanol instead of the sample or standard.

  • Quantification:

    • Construct a calibration curve of absorbance versus the concentration of PGDL for the standards.

    • Determine the concentration of PGDL in the sample from its absorbance using the calibration curve.

Disclaimer

The provided protocols, especially for Gas Chromatography and the Spectrophotometric method, are intended as general guidelines. It is imperative for researchers to perform comprehensive method development and validation for the specific formulation matrix being analyzed. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness studies to ensure the reliability of the obtained results. Always refer to relevant pharmacopeias and regulatory guidelines for specific requirements.

Gas chromatography-mass spectrometry (GC-MS) analysis of Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Propylene (B89431) Glycol Dilaurate in pharmaceutical and cosmetic formulations. Propylene Glycol Dilaurate, a diester of propylene glycol and lauric acid, is a common excipient used for its emulsifying and moisturizing properties. The presented protocol outlines sample preparation, GC-MS parameters, and data analysis for the accurate determination of this compound. This method is suitable for quality control, formulation development, and stability studies.

Introduction

This compound (C₂₇H₅₂O₄, MW: 440.7 g/mol ) is widely used in the pharmaceutical and cosmetic industries as an emulsifier, emollient, and viscosity-controlling agent.[1] Its concentration in final products is critical to ensure product performance and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of semi-volatile compounds like this compound, offering high separation efficiency and definitive identification. This application note provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation from a Cream/Lotion Matrix

This protocol describes the extraction of this compound from a cosmetic cream or pharmaceutical lotion.

Materials:

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 g of the cream or lotion into a 50 mL centrifuge tube.

  • Solvent Extraction: Add 10 mL of hexane to the centrifuge tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid-soluble components.

  • Phase Separation: Add 5 mL of methanol to the tube and vortex for another minute. This will help to break any emulsion and partition the sample components.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully collect the upper hexane layer containing the this compound and transfer it to a clean tube.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Dilution: Dilute the extract with hexane to a suitable concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

GC Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 300 °C, hold for 10 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Solvent Delay: 5 minutes.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValue
Compound Name This compound
Molecular Formula C₂₇H₅₂O₄
Molecular Weight 440.7 g/mol [1]
Expected Retention Time Approximately 15-20 minutes (on a 30m HP-5ms column)
Characteristic m/z Fragments 74 (base peak), 87, 214, 54, 75[1]
Calibration Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh 1g of Cream/Lotion extract Add 10mL Hexane & Vortex weigh->extract phase_sep Add 5mL Methanol & Vortex extract->phase_sep centrifuge Centrifuge at 3000 rpm phase_sep->centrifuge collect Collect Hexane Layer centrifuge->collect dry Dry with Na2SO4 collect->dry dilute Dilute to 1-10 µg/mL dry->dilute filter Filter (0.45 µm) dilute->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peak by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Concentration quantify->report logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method cluster_outcome Analytical Outcome analyte This compound (Semi-volatile, Lipophilic) gc Gas Chromatography (GC) Separation based on volatility and column interaction analyte->gc is suitable for ms Mass Spectrometry (MS) Identification based on mass fragmentation pattern gc->ms coupled with quantitative Quantitative Analysis (Concentration) gc->quantitative enables qualitative Qualitative Analysis (Identification) ms->qualitative provides

References

The Multifaceted Role of Propylene Glycol Dilaurate in Cosmetic Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) Glycol Dilaurate (PGDL) is a versatile diester of propylene glycol and lauric acid, widely utilized in the cosmetic and pharmaceutical industries. Its unique physicochemical properties make it a valuable excipient, contributing to the sensory experience, stability, and efficacy of topical formulations. This document provides detailed application notes and experimental protocols for researchers and formulators interested in leveraging the benefits of PGDL.

Physicochemical Properties

Propylene Glycol Dilaurate is a waxy, lightweight ingredient known for imparting a silky, non-greasy feel to formulations.[1] It is the result of the esterification of propylene glycol with lauric acid, a fatty acid naturally found in coconut and palm kernel oils.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
INCI Name This compound[2]
CAS Number 22788-19-8[3]
Molecular Formula C27H52O4[3]
Molecular Weight 440.70 g/mol [3]
Appearance Solid[3]
Solubility Practically insoluble in water; very soluble in alcohol, methanol, and methylene (B1212753) chloride.[4]
Comedogenic Rating 2 / 5[5]

Key Applications in Cosmetic Science

PGDL serves several key functions in cosmetic formulations, acting as an emollient, viscosity-controlling agent, occlusive, and surfactant.[6][7]

Emollient and Occlusive Agent

As an emollient, PGDL forms a lubricating layer on the skin, smoothing rough or flaky areas and imparting a supple feel.[1] Its occlusive properties help to reduce water loss from the skin's surface.

Viscosity-Controlling Agent

PGDL is effective in modifying the thickness of cosmetic formulations, ensuring that creams and lotions are stable and have a desirable texture for application.[1]

Surfactant and Emulsifier

PGDL can function as a surfactant, helping to stabilize emulsions by reducing the interfacial tension between oil and water phases.[7]

Skin Penetration Enhancer

Some propylene glycol diesters have been shown to enhance the skin penetration of other cosmetic ingredients.[6] While specific quantitative data for PGDL is limited in the public domain, its chemical nature suggests it may facilitate the permeation of active ingredients.

Experimental Protocols

The following protocols provide methodologies for evaluating the performance of this compound in various cosmetic applications.

Protocol for Evaluating Skin Penetration Enhancement using Franz Diffusion Cells

This protocol describes an in vitro method to assess the potential of PGDL to enhance the dermal penetration of a model active ingredient.

Objective: To quantify the permeation of a model active ingredient through a skin membrane in the presence and absence of PGDL.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Model active ingredient (e.g., caffeine, ibuprofen)

  • This compound (PGDL)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections to fit the Franz diffusion cells.

  • Formulation Preparation:

    • Control Formulation: Prepare a solution of the model active ingredient in a suitable vehicle (e.g., ethanol/water mixture).

    • Test Formulation: Prepare a similar solution as the control, but with the addition of a specific concentration of PGDL (e.g., 2%, 5% w/v).

  • Franz Cell Assembly:

    • Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor fluid at 32°C ± 1°C.

  • Application and Sampling:

    • Apply a precise amount of the control or test formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed PBS.

  • Quantification:

    • Analyze the collected samples for the concentration of the model active ingredient using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of the active ingredient permeated per unit area of skin over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp) for both control and test formulations.

    • The enhancement ratio (ER) can be calculated as the ratio of the flux from the test formulation to the flux from the control formulation.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Sections assemble_franz Assemble Franz Cells prep_skin->assemble_franz prep_form Prepare Control & Test Formulations apply_form Apply Formulations prep_form->apply_form assemble_franz->apply_form sample Collect Samples at Time Intervals apply_form->sample hplc Analyze Samples by HPLC sample->hplc calc Calculate Flux, Kp, and Enhancement Ratio hplc->calc G cluster_properties Key Stability Indicators PGDL This compound Emulsion O/W Emulsion PGDL->Emulsion Acts as Emulsifier Stability Emulsion Stability Emulsion->Stability Influences DropletSize Droplet Size Stability->DropletSize Zeta Zeta Potential Stability->Zeta Viscosity Viscosity Stability->Viscosity

References

Propylene Glycol Dilaurate: Application Notes and Protocols for Emulsion and Microemulsion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, functioning as a nonionic surfactant, emulsifying agent, solubilizer, and penetration enhancer.[1][2] Its amphiphilic nature makes it a valuable excipient in the formulation of emulsions and microemulsions, particularly for topical and transdermal drug delivery systems. This document provides detailed application notes and protocols for the use of PGDL in such systems.

Physicochemical Properties and Surfactant Characteristics

A thorough understanding of the physicochemical properties of PGDL is essential for formulation development. Key parameters for its role as a surfactant are its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an indicator of the emulsifier's solubility and determines the type of emulsion it is likely to form (oil-in-water or water-in-oil).[3] For non-ionic esters of polyhydric alcohols, the HLB can be calculated using Griffin's method:

HLB = 20 * (1 - S / A) [3]

Where:

  • S is the saponification value of the ester.

  • A is the acid number of the fatty acid.

Based on available data, the saponification value of Propylene Glycol Dilaurate is in the range of 230-250, and the acid value of lauric acid is approximately 279-283.[1][4][5]

Using the mean values:

  • S = 240

  • A = 281

Calculated HLB of PGDL = 20 * (1 - 240 / 281) ≈ 2.92

This low HLB value suggests that PGDL is a lipophilic surfactant, favoring the formation of water-in-oil (w/o) emulsions.

Critical Micelle Concentration (CMC)

Experimental Protocols

Protocol 1: Experimental Determination of the Critical Micelle Concentration (CMC) of this compound

This protocol describes the determination of the CMC of PGDL using the surface tension method.

Materials:

  • This compound (PGDL)

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of PGDL in a suitable solvent in which it is freely soluble (e.g., ethanol, methanol). The concentration should be significantly higher than the expected CMC.

  • Preparation of Serial Dilutions: Prepare a series of aqueous solutions of PGDL with decreasing concentrations by diluting the stock solution with deionized water. The concentration range should span the expected CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each PGDL solution, starting from the most dilute.

    • Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

    • Perform each measurement in triplicate at a constant temperature.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the PGDL concentration (log C).

    • The plot will typically show two linear regions with different slopes.

    • The point of intersection of these two lines corresponds to the CMC.

Expected Outcome:

A sharp break in the surface tension vs. log concentration plot, indicating the formation of micelles.

Protocol 2: Formulation of a Topical Microemulsion with this compound

This protocol provides an exemplary method for the preparation of a w/o microemulsion for topical drug delivery using PGDL as the primary surfactant.

Materials:

  • This compound (PGDL) - Surfactant

  • Isopropyl myristate (IPM) - Oil phase

  • Propylene glycol (PG) - Co-surfactant/Co-solvent

  • Purified water - Aqueous phase

  • Model drug (e.g., a lipophilic active pharmaceutical ingredient)

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

Procedure:

  • Construction of a Pseudoternary Phase Diagram:

    • To determine the optimal concentration ranges for the microemulsion, a pseudoternary phase diagram is constructed.

    • Prepare mixtures of PGDL and PG (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of mixtures with the oil phase (IPM) at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • Titrate each oil/Smix mixture with water dropwise under constant stirring.

    • Visually observe the mixture for transparency. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion.

    • Plot the results on a triangular phase diagram to delineate the microemulsion region.

  • Preparation of the Microemulsion:

    • Based on the phase diagram, select a composition within the stable microemulsion region. For example: 10% w/w IPM (Oil), 40% w/w Smix (PGDL:PG at 2:1), and 50% w/w Water.

    • Accurately weigh the required amounts of IPM, PGDL, and PG and mix them in a beaker.

    • If incorporating a drug, dissolve the accurately weighed model drug in the oil/surfactant mixture.

    • Slowly add the required amount of water to the mixture while stirring continuously with a magnetic stirrer until a clear and transparent microemulsion is formed.

Logical Workflow for Microemulsion Formulation:

Microemulsion_Formulation cluster_prep Preparation select_components Select Components: - Oil (e.g., IPM) - Surfactant (PGDL) - Co-surfactant (PG) - Aqueous Phase prep_smix Prepare Smix (PGDL:PG Ratios) select_components->prep_smix construct_phase_diagram Construct Pseudoternary Phase Diagram prep_smix->construct_phase_diagram select_composition Select Optimal Composition construct_phase_diagram->select_composition prepare_microemulsion Prepare Microemulsion by Water Titration select_composition->prepare_microemulsion

Caption: Workflow for preparing a PGDL-based microemulsion.

Protocol 3: Characterization of the this compound Microemulsion

This protocol outlines key characterization techniques to evaluate the properties of the prepared microemulsion.

1. Visual Inspection and Thermodynamic Stability:

  • Procedure: Visually inspect the formulation for clarity, homogeneity, and phase separation. Conduct centrifugation at 5000 rpm for 30 minutes and subject the formulation to freeze-thaw cycles (e.g., -20°C and +25°C for 48 hours at each temperature) to assess its thermodynamic stability.

  • Expected Outcome: The microemulsion should remain clear and stable without any signs of phase separation or precipitation.

2. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure: Dilute the microemulsion sample with the continuous phase (oil phase for w/o microemulsion) to an appropriate concentration. Measure the droplet size and PDI at a constant temperature (e.g., 25°C).

  • Expected Outcome: For a microemulsion, the droplet size is typically in the range of 10-100 nm with a low PDI value (e.g., < 0.3), indicating a narrow size distribution.

3. Rheological Studies:

  • Instrument: Rheometer with a cone-plate or parallel-plate geometry.

  • Procedure: Measure the viscosity of the microemulsion over a range of shear rates at a constant temperature.

  • Expected Outcome: Microemulsions typically exhibit Newtonian flow behavior, where the viscosity is independent of the shear rate.

4. In Vitro Drug Release Study:

  • Apparatus: Franz diffusion cell.

  • Membrane: Synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal/human skin.

  • Procedure:

    • Mount the membrane on the Franz diffusion cell with the receptor chamber filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Place a known amount of the drug-loaded microemulsion in the donor compartment.

    • Maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time.

Experimental Workflow for Microemulsion Characterization:

Microemulsion_Characterization cluster_characterization Characterization prep_me Prepared Microemulsion visual_stability Visual Inspection & Thermodynamic Stability prep_me->visual_stability dls Droplet Size & PDI (DLS) prep_me->dls rheology Rheological Studies prep_me->rheology drug_release In Vitro Drug Release (Franz Diffusion Cell) prep_me->drug_release

Caption: Key characterization steps for a PGDL microemulsion.

Application in Drug Delivery

PGDL's role as a penetration enhancer is particularly relevant for topical and transdermal drug delivery. The propylene glycol moiety can interact with the lipids of the stratum corneum, the main barrier of the skin.[6][7][8] This interaction can lead to a temporary and reversible disruption of the highly ordered lipid structure, thereby facilitating the penetration of the active pharmaceutical ingredient into the deeper layers of the skin and potentially into the systemic circulation.[6][7][8]

Mechanism of Skin Penetration Enhancement:

Skin_Penetration cluster_mechanism Mechanism of Action pgdl_me PGDL-based Microemulsion sc_lipids Stratum Corneum Lipids pgdl_me->sc_lipids Interaction disruption Disruption of Lipid Bilayer sc_lipids->disruption increased_permeability Increased Skin Permeability disruption->increased_permeability drug_penetration Enhanced Drug Penetration increased_permeability->drug_penetration

Caption: PGDL enhances drug penetration through the skin.

Quantitative Data Summary

PropertyValue/RangeReference/Method
Chemical Name This compound[9]
Synonyms 2-dodecanoyloxypropyl dodecanoate; Propane-1,2-diyl didodecanoate[9]
CAS Number 22788-19-8[10]
Molecular Formula C27H52O4[10]
Molecular Weight 440.7 g/mol [9]
Appearance Clear, oily liquid, colorless or slightly yellow[4]
Solubility Practically insoluble in water; very soluble in ethanol, methanol, and methylene (B1212753) chloride[4]
Saponification Value 230 - 250 mg KOH/g[1][4]
Acid Value of Lauric Acid 278 - 282 mg KOH/g[5]
Calculated HLB Value ~2.92Griffin's Method[3]
Critical Micelle Concentration (CMC) Not readily available; requires experimental determination-

Conclusion

This compound is a versatile nonionic surfactant with a low HLB value, making it suitable for the formulation of water-in-oil emulsions and microemulsions. Its ability to act as a skin penetration enhancer further highlights its utility in the development of topical and transdermal drug delivery systems. The provided protocols offer a framework for the formulation and characterization of PGDL-based systems, enabling researchers to explore its full potential in pharmaceutical and cosmetic applications.

References

Protocol for Incorporating Propylene Glycol Dilaurate into a Cream Base

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) Glycol Dilaurate is a diester of propylene glycol and lauric acid, widely utilized in the cosmetic and pharmaceutical industries as an emollient, viscosity-increasing agent, and skin conditioning agent.[1][2] Its lipophilic nature makes it an excellent choice for the oil phase of cream formulations, contributing to a smooth skin feel and occlusive properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective incorporation of Propylene Glycol Dilaurate into a cream base. The protocols cover formulation, characterization, and performance testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for successful formulation development.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 22788-19-8[3]
Molecular Formula C27H52O4[3]
Molecular Weight 440.70 g/mol [3]
Appearance Clear, oily liquid at 20 °C, colorless or slightly yellow[4]
Solubility Practically insoluble in water; very soluble in ethanol, methanol, and methylene (B1212753) chloride[4]
Saponification Value 230 - 250[4]
Acid Value Maximum 4.0[4]
Calculated HLB Value Approximately 3.4[4][5]

The Hydrophilic-Lipophilic Balance (HLB) value was calculated using the formula: HLB = 20 * (1 - S/A), where S is the saponification number of the ester and A is the acid number of the fatty acid.[5] A saponification value of 240 (mid-range) for this compound and an acid number of 280 for lauric acid were used for this estimation.

Application Notes

This compound serves multiple functions in a cream formulation:

  • Emollient: It forms a lubricating layer on the skin, enhancing its softness and smoothness.[6]

  • Viscosity Modifier: It contributes to the desired thickness and texture of the cream.[6]

  • Occlusive Agent: It helps to reduce transepidermal water loss (TEWL) by forming a barrier on the skin's surface.[1]

  • Penetration Enhancer: It may enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.[1]

The typical concentration of this compound in cream formulations can range from 1% to 20% (w/w), depending on the desired sensory characteristics and functional properties.

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic oil-in-water cream incorporating this compound.

Materials:

  • This compound

  • Cetearyl Alcohol (thickener, co-emulsifier)

  • Glyceryl Stearate (emulsifier)

  • Polysorbate 80 (emulsifier)

  • Glycerin (humectant)

  • Xanthan Gum (stabilizer)

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • pH meter

  • Weighing balance

Protocol:

  • Oil Phase Preparation:

    • In a heat-resistant beaker, weigh the required amounts of this compound, Cetearyl Alcohol, and Glyceryl Stearate.

    • Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.

  • Aqueous Phase Preparation:

    • In a separate heat-resistant beaker, weigh the purified water and glycerin.

    • Disperse the Xanthan Gum in the glycerin before adding to the water to prevent clumping.

    • Heat the aqueous phase to 70-75°C in a water bath. Add Polysorbate 80 and the preservative and mix until dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to form a coarse emulsion.

    • Continue homogenization while allowing the emulsion to cool.

  • Cooling and Finalization:

    • Switch to an overhead stirrer at a low speed and continue mixing until the cream cools to room temperature.

    • Adjust the pH to the desired range (typically 5.5-6.5 for skin compatibility) using a suitable pH adjuster if necessary.

    • Transfer the cream to an appropriate container.

Example Formulations with Varying Concentrations of this compound:

IngredientFormulation 1 (5% w/w)Formulation 2 (10% w/w)Formulation 3 (15% w/w)
Oil Phase
This compound5.00 g10.00 g15.00 g
Cetearyl Alcohol5.00 g5.00 g5.00 g
Glyceryl Stearate3.00 g3.00 g3.00 g
Aqueous Phase
Glycerin3.00 g3.00 g3.00 g
Xanthan Gum0.30 g0.30 g0.30 g
Polysorbate 802.00 g2.00 g2.00 g
Preservative1.00 g1.00 g1.00 g
Purified Waterq.s. to 100 gq.s. to 100 gq.s. to 100 g
Characterization of the Cream

2.1 Viscosity Measurement

This protocol outlines the measurement of cream viscosity using a rotational rheometer.

Equipment:

  • Rotational rheometer with a cone-plate or parallel-plate geometry

  • Peltier temperature control system

Protocol:

  • Equilibrate the rheometer and the cream sample to the desired temperature (e.g., 25°C).[7]

  • Carefully apply the cream sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the specified gap setting.

  • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery after loading.

  • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the low shear rate.

  • Record the viscosity as a function of the shear rate. The downward curve can reveal any thixotropic behavior.[8]

2.2 Droplet Size Analysis

This protocol describes the determination of the oil droplet size distribution in the o/w cream using laser diffraction.

Equipment:

  • Laser diffraction particle size analyzer

  • Sample dispersion unit

Protocol:

  • Prepare a dilute dispersion of the cream in purified water to achieve an appropriate obscuration level for the instrument.[9]

  • Set the refractive index for the dispersed phase (oil) and the continuous phase (water).[10]

  • Introduce the sample dispersion into the analyzer and measure the scattered light pattern.

  • The instrument software will calculate the droplet size distribution based on the Mie or Fraunhofer diffraction theory.[9]

  • Record the volume-weighted mean diameter (D[7][10]) and the surface-weighted mean diameter (D[10][11]).

Performance Testing: In Vitro Skin Penetration Study

This protocol details the use of a Franz diffusion cell to assess the potential of the cream to enhance the penetration of an active pharmaceutical ingredient (API).

Equipment:

  • Franz diffusion cells[12]

  • Human or animal skin membrane (e.g., porcine ear skin)[12]

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)[12]

  • Water bath with a circulator

  • Magnetic stirrer

  • HPLC or other suitable analytical instrument for API quantification

Protocol:

  • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[12]

  • Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[12]

  • Place the Franz cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.[12]

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a known amount of the cream formulation containing the API to the surface of the skin in the donor chamber.[12]

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analyze the concentration of the API in the collected samples using a validated analytical method.

  • At the end of the experiment, dismantle the Franz cell, and analyze the amount of API remaining on the skin surface, within the stratum corneum, and in the deeper skin layers.

Visualizations

Cream_Formulation_Workflow A 1. Weigh Oil Phase Ingredients (this compound, Cetearyl Alcohol, Glyceryl Stearate) C 3. Heat Oil Phase to 70-75°C A->C B 2. Weigh Aqueous Phase Ingredients (Water, Glycerin, Xanthan Gum, Polysorbate 80, Preservative) D 4. Heat Aqueous Phase to 70-75°C B->D E 5. Combine Phases Under Homogenization C->E D->E F 6. Cool with Continuous Stirring E->F G 7. pH Adjustment F->G H Finished Cream G->H

Caption: Workflow for Cream Formulation.

Emulsion_Stability_Evaluation Start Cream Sample Viscosity Viscosity Measurement (Rotational Rheometer) Start->Viscosity DropletSize Droplet Size Analysis (Laser Diffraction) Start->DropletSize Stability Accelerated Stability Testing (Centrifugation, Temperature Cycling) Start->Stability Data Data Analysis: - Viscosity Profile - Droplet Size Distribution - Phase Separation Viscosity->Data DropletSize->Data Stability->Data Conclusion Assessment of Emulsion Stability Data->Conclusion

Caption: Emulsion Stability Evaluation Workflow.

Skin_Penetration_Signaling_Pathway Formulation Topical Cream (with API and Propylene Glycol Dilaurate) SC Stratum Corneum Formulation->SC PGD This compound (Penetration Enhancer) Formulation->PGD Diffusion Enhanced Diffusion of API SC->Diffusion LipidDisruption Disruption of Intercellular Lipid Lamellae PGD->LipidDisruption Partitioning Increased Partitioning of API into SC PGD->Partitioning LipidDisruption->Diffusion Partitioning->Diffusion ViableEpidermis Viable Epidermis & Dermis Diffusion->ViableEpidermis Systemic Systemic Circulation ViableEpidermis->Systemic

Caption: Mechanism of Penetration Enhancement.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Propylene Glycol Dilaurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Propylene (B89431) Glycol Dilaurate. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Propylene Glycol Dilaurate via the direct esterification of propylene glycol with lauric acid.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spots are no longer visible. A typical reaction time is between 3.5 to 8 hours.[1] - Increase Temperature: Ensure the reaction temperature is within the optimal range of 110-140°C.[1] Be cautious as temperatures exceeding 160°C can lead to side reactions.[2] - Check Catalyst Activity: Ensure the catalyst (e.g., p-toluenesulfonic acid) is not old or deactivated. Use a fresh batch if necessary.
Suboptimal molar ratio of reactants.- Adjust Molar Ratio: A molar ratio of lauric acid to propylene glycol of 2:1 is commonly used to favor the formation of the diester.[1] An excess of the fatty acid can help drive the equilibrium towards the desired product.[2]
Loss of product during work-up.- Minimize Aqueous Washes: this compound has low solubility in water. Minimize the number and volume of aqueous washes to prevent product loss. - Check for Emulsions: Emulsion formation during aqueous extraction can lead to product loss. If an emulsion forms, try adding brine to break it.
High Monoester Content in Final Product Insufficient reaction time or incorrect molar ratio.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the conversion of monoesters to diesters. - Adjust Molar Ratio: Use a slight excess of lauric acid (e.g., 2.1:1) to push the equilibrium towards the diester.
Inefficient purification.- Optimize Distillation: Use fractional vacuum distillation to effectively separate the monoester from the diester. The lower boiling point of the monoester allows for its removal.
Formation of Byproducts (e.g., Propionaldehyde) Reaction temperature is too high.- Lower Reaction Temperature: Maintain the reaction temperature below 160°C to minimize the dehydration of propylene glycol to propionaldehyde.[2]
Use of a harsh catalyst.- Use a Milder Catalyst: p-Toluenesulfonic acid (p-TSA) is preferred over stronger acids like sulfuric acid as it allows for milder reaction conditions and reduces the formation of byproducts.[1]
Darkening of the Reaction Mixture Oxidation or degradation of reactants or products.- Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. - Ensure High-Purity Reactants: Use high-purity propylene glycol and lauric acid to avoid impurities that may cause discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary method for synthesizing this compound is the direct esterification of propylene glycol with lauric acid.[2] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid.[1]

Q2: What is the optimal molar ratio of propylene glycol to lauric acid?

A2: To favor the formation of the diester, an excess of lauric acid is typically used. A molar ratio of propylene glycol to lauric acid of 1:2 is often employed to drive the equilibrium towards the desired diester product, which can achieve a yield of 90-95%.[1]

Q3: Which catalyst is best for this synthesis?

A3: p-Toluenesulfonic acid (p-TSA) is often the preferred catalyst. It allows for milder reaction conditions compared to sulfuric acid and tends to produce fewer side reactions, leading to a purer product.[1] For example, a study showed a 92% diester yield at 140°C after 8 hours using p-TSA, whereas sulfuric acid required higher temperatures of 160°C to achieve similar yields, which also increased byproduct formation.[1]

Q4: What are the key reaction parameters to control?

A4: The key parameters to control are temperature, molar ratio of reactants, catalyst type and concentration, and reaction time. The optimal temperature range is typically between 110-140°C.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The disappearance of the starting materials (propylene glycol and lauric acid) and the appearance of the product spots (mono- and diesters) indicate the progression of the reaction.

Q6: What is the best method for purifying the final product?

A6: The crude product, which contains the diester, monoester, unreacted starting materials, and catalyst, can be purified by several methods.[1] A common laboratory-scale purification involves washing the crude product with a dilute basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove excess lauric acid, followed by washing with water. The organic layer is then dried, and the final product is isolated by vacuum distillation to separate the diester from the lower-boiling monoester and any remaining impurities.

Experimental Protocols

Direct Esterification of Propylene Glycol with Lauric Acid using p-Toluenesulfonic Acid

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Propylene Glycol (1 mole equivalent)

  • Lauric Acid (2.1 mole equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 mole equivalents)

  • Toluene (B28343) (as a solvent and for azeotropic removal of water)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Dean-Stark apparatus and condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add propylene glycol, lauric acid, p-toluenesulfonic acid monohydrate, and toluene.

  • Heating and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux (typically around 110-140°C). Water produced during the esterification will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC using a hexane:ethyl acetate (e.g., 8:2 v/v) eluent system. The reaction is considered complete when the amount of water collected in the Dean-Stark trap is close to the theoretical amount and the TLC shows the disappearance of the limiting reactant.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to separate the this compound from the monoester and other impurities.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for this compound Synthesis

CatalystTemperature (°C)Reaction Time (hours)Molar Ratio (Propylene Glycol:Lauric Acid)Diester Yield (%)Reference
p-Toluenesulfonic acid (p-TSA)14081:292[1]
Sulfuric acid (H₂SO₄)160-1:2Comparable to p-TSA, but with more byproducts[1]
Zinc Oxide (ZnO)110-1203.5-41.3:2-[1]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification reactants Propylene Glycol Lauric Acid p-TSA Toluene heating Heat to Reflux (110-140°C) reactants->heating monitoring Monitor by TLC heating->monitoring wash1 Wash with NaHCO3 monitoring->wash1 After Reaction Completion wash2 Wash with Water wash1->wash2 wash3 Wash with Brine wash2->wash3 drying Dry with MgSO4 wash3->drying rotovap Solvent Removal (Rotary Evaporator) drying->rotovap distillation Vacuum Distillation rotovap->distillation product Pure Propylene Glycol Dilaurate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_ratio Incorrect Molar Ratio low_yield->bad_ratio high_monoester High Monoester Content high_monoester->incomplete_rxn high_monoester->bad_ratio bad_purification Inefficient Purification high_monoester->bad_purification byproducts Byproduct Formation high_temp Excessive Temperature byproducts->high_temp harsh_catalyst Harsh Catalyst byproducts->harsh_catalyst increase_time Increase Reaction Time incomplete_rxn->increase_time adjust_ratio Adjust Molar Ratio bad_ratio->adjust_ratio lower_temp Lower Temperature high_temp->lower_temp change_catalyst Use Milder Catalyst harsh_catalyst->change_catalyst optimize_distillation Optimize Distillation bad_purification->optimize_distillation

Caption: Troubleshooting logic for this compound synthesis.

References

Addressing Propylene Glycol Dilaurate crystallization issues in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing crystallization issues in formulations containing Propylene (B89431) Glycol Dilaurate (PGDL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve formulation stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dilaurate (PGDL), and what are its primary functions in pharmaceutical formulations?

A1: this compound (PGDL) is a diester of propylene glycol and lauric acid. In pharmaceutical formulations, it primarily functions as a water-insoluble surfactant, emulsifying agent, and a component of lipid-based drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS). Its amphiphilic nature helps to stabilize mixtures of oil and water.

Q2: What is crystallization in the context of a PGDL-containing formulation, and why is it a concern?

A2: Crystallization is a process where a solid forms, with its atoms or molecules arranged in a highly ordered structure known as a crystal. In a PGDL formulation, either the active pharmaceutical ingredient (API) or an excipient like PGDL can crystallize. This is a significant concern because it can lead to a loss of drug solubility, which in turn may decrease bioavailability.[1] Physical changes in the formulation, such as crystal growth, can also impact the product's performance, appearance, and stability.[2]

Q3: What are the common causes of PGDL crystallization in lipid-based formulations?

A3: Crystallization in lipid-based formulations is often multifactorial. Key causes include:

  • Supersaturation: The concentration of PGDL or the API exceeds its solubility limit in the formulation.

  • Temperature Fluctuations: Exposure to heating and cooling cycles during storage or transport can induce crystallization.[3]

  • Formulation Composition: The type and concentration of oils, co-solvents, and other surfactants can influence the solubility and physical stability of PGDL.

  • Water Content: Migration of water from a capsule shell into the fill material can reduce the solubility of lipophilic components, leading to precipitation.[1]

Q4: How can I detect crystallization in my PGDL formulation?

A4: Crystallization can be detected through various methods:

  • Visual Inspection: The formulation may appear cloudy, or visible particles may be present.

  • Polarized Light Microscopy (PLM): This is a primary technique to identify crystalline material, as crystals will exhibit birefringence (they will appear bright against a dark background under crossed polarizers).[4]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can detect melting endotherms or crystallization exotherms, providing information on the physical state of the components.[5]

  • X-Ray Powder Diffraction (XRPD): This method can confirm the presence of crystalline material and identify the specific crystal form.

Troubleshooting Guide

Issue: Cloudiness or visible particles observed in the formulation.

This is a common sign of precipitation or crystallization. Follow this troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Action Plan A Cloudiness or Particles Observed B Perform Polarized Light Microscopy (PLM) A->B C Perform Differential Scanning Calorimetry (DSC) A->C D Birefringence Observed in PLM? B->D G Melting Endotherm or Crystallization Exotherm in DSC? C->G E Crystalline Material Confirmed D->E Yes F Amorphous Material (No Birefringence) D->F No H Review Formulation Composition E->H G->E Yes G->F No I Increase Surfactant/Co-surfactant Concentration H->I J Add a Crystallization Inhibitor (e.g., PVP, HPMC) H->J K Evaluate Alternative Lipids/Oils H->K L Re-evaluate API and Excipient Solubility H->L

Figure 1: Troubleshooting workflow for formulation cloudiness.
Issue: Formulation fails stability testing (e.g., after freeze-thaw cycles).

Stability failure often points to a formulation that is not robust enough to withstand temperature variations.

  • Identify the Nature of the Instability:

    • Use PLM and DSC to confirm if the instability is due to crystallization.

    • If crystallization is confirmed, proceed with the following steps.

  • Evaluate the Impact of Co-solvents and Surfactants:

    • The ratio of surfactant to oil is critical. Increasing the concentration of a suitable surfactant or co-surfactant can improve the solubilization of PGDL and the API, thus preventing crystallization.

    • Consider the hydrophilic-lipophilic balance (HLB) of your surfactant system. An optimal HLB is crucial for emulsion stability.

  • Incorporate a Crystallization Inhibitor:

  • Modify the Lipid Matrix:

    • Introducing a different lipid or a combination of lipids can disrupt the crystal lattice formation of PGDL. For example, combining long-chain and medium-chain triglycerides can create a more disordered lipid matrix that is less prone to crystallization.

Data Presentation

The following tables provide illustrative data on the solubility of laurate esters and the effect of common excipients. Note that these are representative values and actual results will vary based on the specific formulation.

Table 1: Illustrative Solubility of a Laurate Ester in Common Pharmaceutical Excipients

ExcipientTypeIllustrative Solubility (mg/g)
Caprylic/Capric TriglycerideOil (MCT)> 500
Corn OilOil (LCT)200 - 300
Propylene Glycol MonocaprylateSurfactant> 500
Polyoxyl 35 Castor OilSurfactant150 - 250
PEG 400Co-solvent100 - 200
EthanolCo-solvent> 500

Table 2: Qualitative Effect of Co-surfactants on PGDL Crystallization Tendency

Co-surfactant Added to FormulationObserved Crystallization TendencyRationale
Propylene Glycol MonocaprylateLowIncreases overall solubility of lipophilic components.
Polyoxyl 40 Hydrogenated Castor OilLowProvides steric hindrance to prevent crystal growth.
Sorbitan MonooleateMediumCan improve emulsification but may have limited impact on PGDL solubility.
NoneHighPGDL may crystallize out if its concentration exceeds its solubility in the oil phase.

Experimental Protocols

Protocol 1: Evaluation of Physical Stability of a PGDL-Containing SEDDS Formulation

Objective: To assess the physical stability of the formulation under stress conditions.

Methodology:

  • Preparation of Formulation: Prepare the PGDL-containing SEDDS formulation by accurately weighing and mixing the oil, PGDL (surfactant), co-surfactant, and API until a homogenous liquid is formed.

  • Centrifugation Test:

    • Dilute 1 mL of the formulation with 100 mL of distilled water in a centrifuge tube.

    • Centrifuge at 10,000 rpm for 5 minutes.[6]

    • Visually inspect for any signs of phase separation, creaming, or precipitation.

  • Freeze-Thaw Cycling:

    • Place a sealed vial of the formulation at -20°C for 48 hours.

    • Allow the sample to thaw at room temperature (25°C) for 48 hours. This constitutes one cycle.

    • Repeat this cycle three times.[3]

    • After the final cycle, visually inspect the sample for any signs of crystallization or phase separation.

  • Heating-Cooling Cycling:

    • Place a sealed vial of the formulation at 40°C for 48 hours.

    • Transfer the sample to 4°C for 48 hours. This constitutes one cycle.

    • Repeat this cycle three times.

    • After the final cycle, visually inspect the sample.

  • Analysis: Analyze the samples from each stress test using Polarized Light Microscopy (PLM) and Dynamic Light Scattering (DLS) to check for crystal formation and changes in emulsion droplet size, respectively.

G A Prepare PGDL Formulation B Centrifugation Test (10,000 rpm, 5 min) A->B C Freeze-Thaw Cycling (-20°C to 25°C, 3 cycles) A->C D Heating-Cooling Cycling (40°C to 4°C, 3 cycles) A->D E Visual Inspection for Instability B->E C->E D->E F PLM and DLS Analysis E->F

Figure 2: Experimental workflow for physical stability testing.
Protocol 2: Characterization of Crystallization using DSC

Objective: To identify melting and crystallization events in the formulation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan. Seal the pan hermetically.

  • DSC Analysis:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature down to -40°C at a rate of 10°C/min.

    • Hold at -40°C for 5 minutes.

    • Ramp the temperature up to 100°C at a rate of 10°C/min.[5]

  • Data Interpretation:

    • Analyze the resulting thermogram for exothermic peaks (crystallization) during the cooling ramp and endothermic peaks (melting) during the heating ramp.

    • The presence of a sharp endothermic peak corresponding to the melting point of PGDL or the API would indicate the presence of crystalline material.[7]

Protocol 3: Visualization of Crystals using PLM

Objective: To visually confirm the presence of crystalline material.

Methodology:

  • Sample Preparation:

    • Place a small drop of the formulation on a clean microscope slide.

    • Carefully place a coverslip over the drop, avoiding the formation of air bubbles.[8]

  • Microscopy:

    • Place the slide on the microscope stage.

    • Observe the sample under normal light to identify different phases.

    • Engage the crossed polarizers.

  • Image Analysis:

    • Amorphous materials will appear dark, while crystalline materials will exhibit birefringence and appear bright against the dark background.[4]

    • Capture images for documentation and further analysis of crystal morphology and size.

References

Technical Support Center: Enhancing API Solubility with Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Propylene (B89431) Glycol Dilaurate (PGDL) to improve the solubility of Active Pharmaceutical Ingredients (APIs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dilaurate (PGDL) and why is it used to enhance API solubility?

A1: this compound (PGDL) is a diester of propylene glycol and lauric acid. It is a non-ionic surfactant and a lipophilic solvent that can be used in various pharmaceutical formulations. Its utility in enhancing API solubility stems from its ability to act as a lipid-based solvent and a self-emulsifying agent, particularly in the formation of Self-Emulsifying Drug Delivery Systems (SEDDS). These systems can improve the oral bioavailability of poorly water-soluble drugs by presenting the API in a solubilized state within the gastrointestinal tract.

Q2: I am observing API crystallization in my PGDL formulation. What are the potential causes and how can I troubleshoot this?

A2: API crystallization in a PGDL formulation can be due to several factors:

  • Supersaturation: The API concentration may have exceeded its saturation solubility in the PGDL-based system.

  • Temperature Fluctuations: Changes in temperature during storage or processing can affect API solubility and promote crystallization.

  • Incompatible Excipients: Other excipients in the formulation may be interacting with the API or PGDL, reducing the overall solubilizing capacity.

  • Moisture Absorption: The presence of water can significantly decrease the solubility of hydrophobic APIs in lipid-based systems.

Troubleshooting Steps:

  • Determine Maximum Solubility: Accurately determine the saturation solubility of your API in PGDL at various relevant temperatures.

  • Optimize Formulation: Consider reducing the API concentration or adding a co-solvent or a hydrophilic surfactant to increase the formulation's solubilizing capacity.

  • Control Environmental Factors: Ensure consistent temperature and humidity control during manufacturing and storage.

  • Excipient Compatibility Study: Conduct a thorough compatibility study of your API with all excipients in the formulation.

Q3: My PGDL-based formulation is showing signs of phase separation. What should I do?

A3: Phase separation in PGDL formulations, especially in SEDDS, can compromise drug content uniformity and bioavailability.

Potential Causes:

  • Inadequate Surfactant Concentration: The amount of surfactant may be insufficient to maintain a stable microemulsion upon dilution.

  • Incorrect Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant (if used) is critical for the stability of the emulsified system.

  • High Oil Load: An excessive amount of PGDL (the oil phase) can lead to instability.

  • pH Effects: The pH of the aqueous environment can influence the stability of the emulsion, particularly for ionizable APIs.

Troubleshooting Steps:

  • Construct a Phase Diagram: Develop a pseudo-ternary phase diagram to identify the optimal ratios of oil (PGDL), surfactant, and co-surfactant that form a stable microemulsion.

  • Adjust Surfactant Concentration: Increase the concentration of the surfactant or try a surfactant with a different Hydrophilic-Lipophilic Balance (HLB) value.

  • Optimize Oil/Surfactant Ratio: Experiment with different ratios of PGDL to surfactant to find the most stable formulation.

  • Evaluate pH Effects: Assess the stability of your formulation across a range of pH values that are relevant to the intended route of administration.

Troubleshooting Guides

Issue: Poor API Solubilization in PGDL

Symptoms:

  • Visible undissolved API particles in the formulation.

  • Lower than expected drug loading capacity.

  • Inconsistent results in dissolution testing.

Possible Causes & Solutions:

Cause Solution
Low Intrinsic Solubility of API in PGDL 1. Pre-solubilization: Dissolve the API in a small amount of a suitable co-solvent (e.g., ethanol, PEG 400) before adding it to the PGDL. 2. Temperature Elevation: Gently heat the PGDL to increase the solubility of the API. Ensure the API is stable at the elevated temperature. 3. Particle Size Reduction: Micronize or nano-size the API to increase its surface area and dissolution rate.
API Polymorphism Different polymorphic forms of an API can have different solubilities. Characterize the solid state of your API to ensure you are using the most soluble and stable form.
Viscosity of PGDL High viscosity can hinder the dissolution process. Consider adding a low-viscosity co-solvent to reduce the overall viscosity of the vehicle.
Issue: Instability of the Final Formulation

Symptoms:

  • Precipitation of the API over time.

  • Changes in color, odor, or viscosity.

  • Degradation of the API.

Possible Causes & Solutions:

Cause Solution
Chemical Incompatibility Conduct thorough API-excipient compatibility studies. Use techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) to detect interactions.[1]
Oxidation If the API or PGDL is susceptible to oxidation, consider adding an antioxidant to the formulation and packaging it under an inert atmosphere (e.g., nitrogen).
Hydrolysis Protect the formulation from moisture. PGDL itself can undergo hydrolysis to propylene glycol and lauric acid, which can affect the formulation's pH and stability.

Data Presentation: API Solubility Comparison

The following tables provide a summary of the solubility of common APIs in Propylene Glycol (a component of PGDL) and other frequently used solvents. This data can serve as a starting point for solvent screening and formulation development.

Table 1: Solubility of Ibuprofen in Various Solvents

SolventSolubility (mg/g)Reference
Propylene Glycol300[2]
Transcutol® P300[2]
Glycerol4[2]

Table 2: Solubility of Ketoprofen in Various Solvents at 300.15 K

SolventSolubility (mol/L)Reference
Propylene Glycol0.499
Ethanol1.85
Methanol1.71
Water6.27 x 10⁻⁴

Table 3: Solubility of Carbamazepine (B1668303) in Various Solvents

SolventSolubility (mg/mL)Reference
Propylene Glycol (in water/PG mixtures)Synergistic increase with HPβCD[3]
PEG 400Increased solubility in a concentration-dependent manner[4]
PEG 6000Linear increase with PEG 6000 concentration[5]

Experimental Protocols

Protocol 1: Determination of Maximum API Solubility in PGDL (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of an API in PGDL.[6][7]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (PGDL)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for API quantification (e.g., HPLC-UV)[8][9][10][11][12]

Procedure:

  • Preparation: Add an excess amount of the API to a pre-weighed vial. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume or weight of PGDL to the vial.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved API settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved API particles.

  • Dilution and Analysis: Dilute the filtered sample with a suitable solvent and analyze the API concentration using a validated analytical method.

  • Calculation: Calculate the solubility of the API in PGDL (e.g., in mg/mL or mg/g).

Protocol 2: Construction of a Pseudo-Ternary Phase Diagram for a PGDL-based SEDDS

This protocol describes the water titration method to construct a pseudo-ternary phase diagram, which is essential for optimizing the formulation of a Self-Emulsifying Drug Delivery System (SEDDS).[13]

Materials:

  • This compound (PGDL) (Oil phase)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol®, PEG 400)

  • Distilled water

  • Glass beakers or vials

  • Magnetic stirrer

Procedure:

  • Preparation of Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures: Prepare mixtures of the surfactant and co-surfactant in various weight ratios (e.g., 1:1, 2:1, 1:2, 3:1, 1:3, 4:1, 1:4).

  • Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (PGDL) at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Water Titration: Titrate each of the oil/Sₘᵢₓ mixtures with water dropwise under gentle agitation.

  • Observation: After each addition of water, visually inspect the mixture for its appearance (e.g., transparent, bluish-white, milky, or turbid) and flowability. Note the point at which the mixture transitions from one phase to another (e.g., from a clear solution to a microemulsion or a coarse emulsion).

  • Plotting the Diagram: Use triangular graph paper to plot the pseudo-ternary phase diagram. The three vertices represent 100% of the oil phase, 100% of the Sₘᵢₓ, and 100% of the aqueous phase. Plot the points corresponding to the compositions at which phase transitions were observed.

  • Identifying the Microemulsion Region: The area on the phase diagram where clear or bluish-white, low-viscosity liquids are formed represents the microemulsion region, which is the desired region for a stable SEDDS formulation.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis API Excess API Vial Vial API->Vial PGDL Known Volume of PGDL PGDL->Vial Shaker Orbital Shaker (Constant Temp) Vial->Shaker Centrifuge Centrifugation Shaker->Centrifuge Filter Syringe Filtration Centrifuge->Filter Analysis API Quantification (e.g., HPLC-UV) Filter->Analysis Result Solubility Data Analysis->Result

Caption: Workflow for API solubility determination using the shake-flask method.

Troubleshooting_API_Crystallization Start API Crystallization Observed Cause1 Supersaturation? Start->Cause1 Cause2 Temperature Fluctuation? Start->Cause2 Cause3 Excipient Incompatibility? Start->Cause3 Cause4 Moisture Absorption? Start->Cause4 Solution1 Determine Max Solubility & Optimize Formulation Cause1->Solution1 Solution2 Control Storage & Processing Temp. Cause2->Solution2 Solution3 Conduct Compatibility Studies Cause3->Solution3 Solution4 Protect from Moisture Cause4->Solution4

Caption: Troubleshooting logic for API crystallization in PGDL formulations.

References

Propylene Glycol Dilaurate stability testing and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of propylene (B89431) glycol dilaurate.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dilaurate and why is its stability important?

This compound is a diester of propylene glycol and lauric acid. It is commonly used as an emulsifier, stabilizer, and solvent in pharmaceutical and cosmetic formulations.[1][2] Its stability is crucial as degradation can impact the quality, safety, and efficacy of the final product.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Hydrolysis: This is the most common degradation pathway, where the ester bonds are cleaved in the presence of water, especially under acidic or basic conditions, to yield propylene glycol and lauric acid.[1]

  • Oxidation: Degradation can also occur in the presence of oxidizing agents, leading to the formation of various oxidation products.[3]

  • Thermal Degradation: At elevated temperatures, this compound can decompose, leading to the formation of smaller, volatile molecules.[4]

  • Photodegradation: Exposure to light, particularly UV light, can also induce degradation.[5]

Q3: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[3][6] Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: e.g., 70°C for 48 hours.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Degradation Pathways

The degradation of this compound can be visualized through the following pathways:

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation PGD This compound PG Propylene Glycol PGD->PG Acid/Base LA Lauric Acid PGD->LA Acid/Base PGD_ox This compound Ox_products Oxidation Products (e.g., aldehydes, ketones, shorter-chain fatty acids) PGD_ox->Ox_products Oxidizing agents PGD_th This compound Thermal_products Thermal Degradation Products (e.g., propylene oxide, aldehydes) PGD_th->Thermal_products High Temperature

This compound Degradation Pathways

Quantitative Data from Forced Degradation Studies

The following table summarizes representative data from forced degradation studies on this compound. Please note that actual degradation will vary depending on the specific experimental conditions.

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products
0.1 M HCl2460~15%Propylene Glycol, Lauric Acid
0.1 M NaOH825 (Room Temp)~25%Propylene Glycol, Lauric Acid
3% H₂O₂2425 (Room Temp)~10%Oxidation products
Thermal4870~8%Thermal degradation products
Photolytic (UV)7225 (Room Temp)~5%Photodegradation products

Experimental Protocols

A robust stability-indicating method is crucial for accurately quantifying this compound and its degradation products. Below are recommended starting protocols for HPLC-RI and GC-FID analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the simultaneous determination of this compound, Propylene Glycol, and Lauric Acid.

Workflow for HPLC-RI Analysis

prep Sample Preparation (Dissolve in mobile phase) hplc HPLC System (Isocratic pump, Autosampler, Column Oven) prep->hplc column Analytical Column (e.g., Amino or C18 column) hplc->column detector Refractive Index Detector column->detector data Data Acquisition and Analysis detector->data

HPLC-RI Experimental Workflow

Protocol Details:

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm) or a C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a sensitive method for analyzing this compound and its volatile degradation products. Derivatization may be necessary for non-volatile degradation products.

Workflow for GC-FID Analysis

prep Sample Preparation (Dilution and/or Derivatization) gc GC System (Autosampler, Split/Splitless Inlet) prep->gc column Capillary Column (e.g., DB-624 or similar) gc->column detector Flame Ionization Detector column->detector data Data Acquisition and Analysis detector->data

GC-FID Experimental Workflow

Protocol Details:

  • Column: A capillary column such as a DB-624 (e.g., 30 m x 0.25 mm, 1.4 µm).[8]

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Dilute the sample in a suitable solvent like methanol (B129727) or dichloromethane. If analyzing for lauric acid, derivatization to a more volatile ester (e.g., methyl ester) may be required.

Troubleshooting Guides

HPLC-RI Analysis

IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing 1. Column degradation. 2. Secondary interactions between analyte and stationary phase.[9] 3. Mismatch between sample solvent and mobile phase.[10]1. Replace the column or guard column.[11] 2. Adjust mobile phase pH or buffer concentration. 3. Dissolve the sample in the mobile phase.[10]
Split Peaks 1. Partially blocked column frit.[11] 2. Column void.1. Back-flush the column.[11] 2. Replace the column.
Baseline Drift 1. Temperature fluctuations in the RI detector. 2. Mobile phase composition changing.1. Allow the detector to fully equilibrate; use a column oven. 2. Ensure mobile phase is well-mixed and degassed.
Ghost Peaks 1. Contamination in the sample or mobile phase. 2. Carryover from previous injections.1. Use high-purity solvents and filter samples. 2. Run blank injections to identify the source of carryover.

GC-FID Analysis

IssuePossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column. 2. Incomplete derivatization.1. Use a deactivated inlet liner; condition the column. 2. Optimize derivatization reaction conditions (time, temperature, reagent concentration).
Irreproducible Peak Areas 1. Inlet discrimination. 2. Leaks in the system.1. Optimize inlet temperature and injection speed. 2. Perform a leak check.
Broad Peaks 1. Too low oven temperature ramp rate. 2. Column overloading.1. Increase the temperature ramp rate. 2. Dilute the sample.
Unexpected Peaks 1. Contamination from solvent or sample handling. 2. Degradation in the hot inlet.1. Analyze a solvent blank. 2. Use a lower inlet temperature if possible.

Influence of Excipients on Stability

The stability of this compound can be influenced by other excipients in a formulation.

  • pH Modifiers: Acidic or basic excipients can catalyze the hydrolysis of the ester bonds.

  • Water Content: The presence of water in the formulation can facilitate hydrolysis.

  • Antioxidants: The inclusion of antioxidants can help to mitigate oxidative degradation.

  • Other Surfactants: The presence of other surfactants can affect the physical stability of the emulsion, which may indirectly impact the chemical stability of this compound.[12]

It is essential to conduct compatibility studies with all formulation components to assess the overall stability of the final product.[13]

References

Technical Support Center: Propylene Glycol Dilaurate (PGDL) Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in Propylene Glycol Dilaurate (PGDL) emulsions.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues related to emulsion instability during your experiments.

Q1: What are the initial signs of phase separation in my PGDL emulsion?

A: Emulsion instability manifests in several ways, and identifying the specific type of separation is the first step in troubleshooting.[1] Emulsions are thermodynamically unstable systems, meaning the oil and water phases will try to separate over time.[2]

  • Creaming/Sedimentation: This is the migration of the dispersed phase droplets under gravity. In an oil-in-water (O/W) emulsion, the less dense PGDL droplets will rise to the top, a process known as creaming.[2][3] In a water-in-oil (W/O) emulsion, the denser water droplets will settle at the bottom (sedimentation). This is often reversible by gentle shaking.[4][5]

  • Flocculation: This occurs when droplets cluster together without merging, forming larger aggregates.[6] This can be a precursor to more severe instability.[4] Flocculation can be reduced by ensuring the droplets have a high charge density, which creates a repulsive energy barrier.[4]

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets.[3][6] Extensive coalescence can lead to a visible layer of oil, a phenomenon known as "oiling off".[5] This indicates a breakdown of the interfacial film separating the droplets.[3]

  • Breaking (Cracking): This is the complete and irreversible separation of the emulsion into distinct oil and water layers.[3][5] It is the final stage of emulsion instability.

Q2: My emulsion separated into layers. How do I diagnose the cause?

A: Phase separation is typically caused by issues in one of three areas: the emulsifier system, the formulation ratios, or the processing parameters. Use the following workflow and table to diagnose the potential cause.

G cluster_0 cluster_1 Step 1: Evaluate Emulsifier System cluster_2 Step 2: Check Formulation cluster_3 Step 3: Review Processing cluster_4 start Observe Emulsion Instability (Creaming, Coalescence, Breaking) A1 Is the HLB value correct for your emulsion type (O/W vs. W/O)? start->A1 B1 Is the oil-to-water phase ratio balanced? start->B1 C1 Was homogenization speed/duration adequate to create small droplets? start->C1 A2 Is the emulsifier concentration sufficient to cover droplet surfaces? A1->A2 A3 Are you using a combination of emulsifiers for enhanced stability? A2->A3 end_node Implement Corrective Actions: - Adjust HLB - Increase Emulsifier/Stabilizer - Optimize Homogenization - Modify Phase Ratio A3->end_node B2 Have you included a viscosity modifier (stabilizer) in the aqueous phase? B1->B2 B3 Is an electrolyte (e.g., MgSO4) included for a W/O emulsion? B2->B3 B3->end_node C2 Was the processing temperature too high? C1->C2 C3 Was the order of addition correct for the emulsification method used? C2->C3 C3->end_node

Caption: A logical workflow for troubleshooting PGDL emulsion instability.

Troubleshooting Summary
Potential Cause Symptoms Recommended Solutions
Inappropriate HLB Value Rapid coalescence, breaking.Select an emulsifier or blend with an HLB value appropriate for an O/W (typically 8-18) or W/O (typically 3-6) emulsion.[7] The stability of an emulsion is not solely dependent on the HLB of the emulsifier, but it is a critical starting point.[8]
Insufficient Emulsifier Coalescence, large non-uniform droplets.The emulsifier concentration may be too low to adequately cover the droplet surfaces.[1] Increase the total emulsifier concentration incrementally, starting around 5% for some systems.[9]
Poor Homogenization Creaming, sedimentation due to large droplets.Insufficient shear results in large droplets that are more prone to separation.[1] Increase homogenization speed or duration to reduce the average droplet size.[5]
Improper Temperature Loss of viscosity, coalescence.High temperatures can decrease the viscosity of the continuous phase and increase droplet kinetic energy, promoting coalescence.[1] Optimize and control the processing temperature.
Low Continuous Phase Viscosity Rapid creaming or sedimentation.A low-viscosity continuous phase allows for easier droplet movement.[1] Increase the viscosity of the continuous phase by adding stabilizers like natural gums (e.g., xanthan gum, tara gum).[10]
Unbalanced Phase Ratio Instability in W/O emulsions.For W/O emulsions, increasing the dispersed water phase to over 60% can significantly increase viscosity and stability due to internal phase packing.[9]
Missing Electrolyte (W/O) Poor stability in W/O emulsions.Electrolytes, especially divalent ones like Magnesium Sulfate, help improve the stability of W/O emulsions by partitioning more emulsifier to the interface.[9]

Frequently Asked Questions (FAQs)

Q1: What is the Hydrophilic-Lipophilic Balance (HLB) system and why is it critical?

A: The HLB system is a scale from 0 to 20 that classifies emulsifiers based on their balance of water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[11] This balance is key to forming a stable emulsion.[12]

  • Low HLB (3-6): More lipophilic (oil-soluble). These are suitable for creating water-in-oil (W/O) emulsions.[7]

  • High HLB (8-18): More hydrophilic (water-soluble). These are used for creating oil-in-water (O/W) emulsions.[7]

Matching the HLB of your emulsifier system to the "required HLB" of your oil phase (in this case, PGDL) is crucial for stability.

G cluster_oil Oil Droplet (PGDL) cluster_water Water (Continuous Phase) oil_droplet emulsifier1 head1 H emulsifier1->head1 emulsifier2 head2 H emulsifier2->head2 emulsifier3 head3 H emulsifier3->head3 label_tail Lipophilic Tail (in Oil) emulsifier3->label_tail emulsifier4 head4 H emulsifier4->head4 emulsifier5 head5 H emulsifier5->head5 label_head Hydrophilic Head (in Water) head3->label_head

Caption: Emulsifiers stabilizing an oil droplet in water.

Q2: How do I select the right emulsifier for a PGDL emulsion?

A: Selection involves a multi-step process:

  • Determine Emulsion Type: Decide if you are making an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

  • Estimate Required HLB: this compound is a fatty acid ester. Related compounds like Propylene Glycol Monolaurate have HLB values around 3-4.5.[13][14] This suggests PGDL will require a low HLB for W/O emulsions and a higher HLB for O/W emulsions. The optimal HLB should be determined experimentally by testing emulsifiers with varying HLB values.

  • Use Blends: Blends of two or more emulsifiers often create more stable emulsions than a single emulsifier.[7] For example, blending a low-HLB emulsifier (like Span 80) with a high-HLB emulsifier (like Tween 80) allows you to precisely target the required HLB of your system.[8]

  • Consider Chemical Type: Non-ionic emulsifiers like polysorbates (Tweens), sorbitan (B8754009) esters (Spans), and ethoxylated fatty alcohols are commonly preferred for their stability and compatibility.[15]

HLB Values of Common Emulsifiers
EmulsifierChemical NameHLB ValueEmulsion Type
Sorbitan Trioleate (Span 85)Sorbitan Trioleate1.8W/O
Propylene Glycol MonostearatePropylene Glycol Monostearate3.4W/O
Glyceryl MonostearateGlyceryl Monostearate3.8W/O
Sorbitan Oleate (Span 80)Sorbitan Monooleate4.3W/O
Sorbitan Monostearate (Span 60)Sorbitan Monostearate4.7W/O
Polysorbate 85Polyoxyethylene Sorbitan Trioleate11.0O/W
Polysorbate 60Polyoxyethylene Sorbitan Monostearate14.9O/W
Polysorbate 80 (Tween 80)Polyoxyethylene Sorbitan Monooleate15.0O/W
Polysorbate 20 (Tween 20)Polyoxyethylene Sorbitan Monolaurate16.7O/W
Sources:[7][11][13]
Q3: How can I improve the long-term stability of my PGDL emulsion?

A: Beyond selecting the right emulsifier system, you can enhance long-term stability by modifying the continuous phase and optimizing storage conditions.

  • Increase Viscosity: Adding a viscosity modifier or stabilizer, such as a natural gum (e.g., xanthan gum) or a synthetic polymer, to the continuous phase slows down the movement of droplets, thereby inhibiting creaming and coalescence.[1][10]

  • Reduce Droplet Size: Finer droplets (ideally in the nano-emulsion range of 20-200 nm) are less susceptible to gravitational separation.[15][16] This is achieved through high-energy emulsification methods like high-pressure homogenization.[15][17]

  • Control Storage Conditions: Temperature fluctuations can destabilize emulsions.[5] Store samples at a consistent, controlled temperature. Freeze-thaw cycles can be particularly damaging, causing droplet size to increase significantly.[18]

Q4: What analytical techniques are best for evaluating PGDL emulsion stability?

A: A combination of visual and instrumental techniques provides a complete picture of emulsion stability.

  • Visual Observation: Regularly inspect samples for signs of creaming, flocculation, or phase separation.[15] The Creaming Index (CI) can be quantified by measuring the height of the cream layer relative to the total emulsion height.

  • Droplet Size Analysis: Techniques like laser diffraction or dynamic light scattering are used to measure the average droplet size and size distribution.[19] An increase in the average droplet size (e.g., the volume-weighted mean, D[11][19]) over time is a direct indicator of coalescence.[19]

  • Zeta Potential Measurement: This measures the surface charge of the droplets.[20] A high absolute zeta potential (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, which helps prevent flocculation and improves stability.[20]

  • Rheology: Measuring the viscosity of the emulsion can provide insights into its structure and stability. Changes in viscosity over time can indicate structural breakdown.[15]

Experimental Protocols

Protocol 1: Droplet Size Measurement using Laser Diffraction
  • Sample Preparation: Immediately after preparation, carefully add the concentrated PGDL emulsion dropwise into the sample dispersion unit of the laser diffraction instrument, which contains a suitable solvent (e.g., deionized water for an O/W emulsion).

  • Obscuration: Continue adding the emulsion until an obscuration value of 1-2% is reached to avoid multiple scattering effects.[19]

  • Measurement: Perform the measurement according to the instrument's standard operating procedure. Report the average droplet size as the volume-weighted mean, D[11][19].[19]

  • Replicates: Perform at least two separate measurements, with five readings per measurement, to ensure reproducibility.[19]

  • Stability Monitoring: Repeat the measurement at set time intervals (e.g., 1 day, 1 week, 1 month) under controlled storage conditions to monitor any changes in droplet size.

Protocol 2: Accelerated Stability Testing via Centrifugation
  • Sample Preparation: Place a known volume (e.g., 10 mL) of the PGDL emulsion into a graduated centrifuge tube.

  • Centrifugation: Centrifuge the sample at a specified force and duration (e.g., 3000 rpm for 30 minutes). This accelerates the creaming or sedimentation process.

  • Analysis: After centrifugation, measure the height of any separated layers (cream, serum, or oil).

  • Quantification: Calculate the Creaming Index (CI) or instability index to quantify the degree of phase separation.

  • Comparison: Compare the results of different formulations to assess their relative stability under stress.

References

Troubleshooting variability in Propylene Glycol Dilaurate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for troubleshooting variability in the synthesis yield of Propylene (B89431) Glycol Dilaurate (PGDL).

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to address variability in Propylene Glycol Dilaurate (PGDL) synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The main method for synthesizing PGDL is the direct esterification of propylene glycol with lauric acid.[1] This reaction involves combining the two reactants, often in the presence of an acid catalyst, and heating the mixture to form the desired diester.[1] An alternative method involves using a lauric acid derivative, such as lauroyl chloride, which reacts with propylene glycol in the presence of a base like pyridine.[1][2]

Q2: What are the most critical factors affecting the yield of PGDL?

A2: The key factors influencing PGDL yield are the molar ratio of reactants, reaction temperature, choice and concentration of the catalyst, and effective removal of water, which is a byproduct of the esterification reaction.[1]

Q3: What is a typical final composition for PGDL?

A3: Commercial PGDL is typically a mixture of propylene glycol mono- and diesters of lauric acid.[3] A common specification is a composition containing not less than 70% diesters and not more than 30% monoesters.[3]

Q4: What side reactions can occur during PGDL synthesis?

A4: The primary side reaction is the dehydration of propylene glycol, which can occur at high temperatures (above 160°C).[1] Another potential issue is the hydrolysis of the ester bonds, a reversible reaction where water breaks the diester back down into propylene glycol and lauric acid.[1]

Q5: Which analytical methods are recommended for determining yield and purity?

A5: Gas chromatography (GC) with a flame ionization detector (FID) is a preferred method for quantifying propylene glycol and related esters.[4] High-Performance Liquid Chromatography (HPLC) is also a reliable method for simultaneous quantitative analysis.[5][6] For qualitative identification, Thin-Layer Chromatography (TLC) can be employed.[3] Standard quality control tests include measuring the acid value, saponification value, and iodine value.[3]

Troubleshooting Guide

Problem: Low or Inconsistent Yield

Q: My PGDL synthesis yield is lower than the expected 90-95%. What should I investigate?

A: Low yield is a common issue that can be traced back to several key reaction parameters. Systematically check the following:

  • Molar Ratio of Reactants: To favor the formation of the diester, an excess of the fatty acid is typically used.[1] A molar ratio of 1:2 of propylene glycol to lauric acid is often employed to drive the reaction equilibrium towards the desired product.[1] One study identified an optimal acid-to-alcohol ratio of 2.0:1.3.[1]

  • Reaction Temperature: The temperature must be carefully controlled. Optimal temperatures are generally between 110-120°C, which maximizes the reaction rate while minimizing side reactions.[1] Temperatures exceeding 160°C can promote the dehydration of propylene glycol, reducing the availability of a key reactant and lowering the yield.[1]

  • Catalyst Selection and Concentration: Acid catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid are widely used.[1] p-TSA is often preferred as it allows for milder reaction conditions and produces fewer byproducts compared to sulfuric acid.[1] When using zinc oxide, an optimal concentration is between 1.2-1.6% by weight relative to the acid.[1]

  • Water Removal: Esterification is a reversible reaction that produces water.[1] The continuous removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the diester product. This is typically achieved using a Dean-Stark apparatus or by applying a vacuum.

  • Reaction Time: The reaction must be allowed to proceed to completion. Under optimal conditions, this typically takes between 3.5 to 8 hours.[1] Monitor the reaction's progress by measuring the acid value; the reaction is considered complete when the acid value stabilizes at a low level.

Problem: High Proportion of Propylene Glycol Monolaurate

Q: My final product contains a high percentage of the monoester instead of the desired diester. How can I fix this?

A: A high monoester content indicates that the reaction has not gone to completion or that the stoichiometry was incorrect.

  • Adjust Molar Ratio: Ensure that you are using at least a 2:1 molar ratio of lauric acid to propylene glycol. Using an excess of lauric acid is critical to drive the reaction towards the formation of the diester.[1]

  • Increase Reaction Time/Temperature: If the ratio is correct, the reaction may need more time or a slight increase in temperature (while staying below 160°C) to fully convert the monoester to the diester. Monitor the reaction progress until the desired composition is achieved.

Problem: Product Discoloration or Presence of Impurities

Q: The final product is dark or contains unexpected impurities. What is the cause?

A: Discoloration and impurities often result from degradation or side reactions.

  • Excessive Heat: Overheating the reaction mixture (above 160°C) can cause the reactants or products to degrade, leading to discoloration.[1]

  • Catalyst Choice: Stronger acids like sulfuric acid can sometimes lead to more byproducts and charring compared to milder catalysts like p-TSA.[1]

  • Purity of Starting Materials: Ensure that the propylene glycol and lauric acid used are of high purity, as impurities in the starting materials will be carried through the synthesis.

Data Presentation

Table 1: Optimal Reaction Conditions for Propylene Glycol Diester Synthesis

ParameterOptimal Range/ValueEffect on YieldReference
Temperature110-120°CMaximizes reaction rate while minimizing side reactions.[1]
Catalyst (ZnO)1.2-1.6 wt. %Ensures efficient catalysis without unnecessary excess.[1]
Molar Ratio (Acid:Alcohol)2.0:1.3Favors the formation of the diester product.[1]
Reaction Time3.5-4 hoursAllows for reaction completion to achieve high yields.[1]

Table 2: Comparative Study of Acid Catalysts

CatalystTemperatureTimeDiester YieldNotesReference
p-Toluenesulfonic acid (p-TSA)140°C8 hours92%Milder conditions, fewer side reactions.[1]
Sulfuric acid (H₂SO₄)160°CNot SpecifiedComparable to p-TSAHigher temperatures required, increased byproduct formation.[1]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of PGDL via Direct Esterification

This protocol describes a general method for synthesizing PGDL.

Materials:

  • Propylene Glycol (1 mole)

  • Lauric Acid (2 moles)

  • p-Toluenesulfonic acid (p-TSA) (0.5-1% of total reactant weight)

  • Toluene (B28343) (as an azeotropic solvent for water removal)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Reaction flask equipped with a magnetic stirrer, heating mantle, thermometer, and Dean-Stark apparatus with a condenser.

Methodology:

  • Add propylene glycol, lauric acid, p-TSA, and toluene to the reaction flask.

  • Heat the mixture with stirring to reflux (typically 110-140°C).

  • Continuously collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by periodically taking samples and measuring the acid value. The reaction is complete when the acid value is below a target threshold (e.g., < 4).[3]

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the mixture with the 5% sodium bicarbonate solution to neutralize and remove the p-TSA catalyst.

  • Wash with deionized water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the final this compound product.

Protocol 2: Analysis of PGDL Composition by Gas Chromatography (GC-FID)

This protocol provides a general framework for analyzing the final product to determine the ratio of mono- to diesters.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for fatty acid ester analysis (e.g., a polar-phase column).

Sample Preparation:

  • Accurately weigh a small amount of the PGDL product.

  • Dissolve the sample in a suitable solvent such as hexane (B92381) or isooctane (B107328) to a known concentration (e.g., 1 mg/mL).

  • (Optional but recommended) To improve volatility and peak shape, the sample can be derivatized. For instance, any free hydroxyl groups on the monoester can be silylated using an agent like BSTFA.

GC-FID Parameters (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to the propylene glycol monolaurate and dilaurate based on their retention times (the diester will have a longer retention time). Use reference standards for confirmation.

  • Calculate the relative percentage of each component based on the peak areas. The yield of the diester can be determined by comparing its peak area to the total area of all related ester peaks.

Visual Guides

G cluster_reactants Reactants cluster_products Products & Byproducts Propylene Glycol Propylene Glycol Lauric Acid Lauric Acid Dehydrated_PG Dehydrated PG (Side Product) Propylene Glycol->Dehydrated_PG > 160°C (Side Reaction) PGML Propylene Glycol Monolaurate (Intermediate) Lauric Acid->PGML PGDL This compound (Desired Product) PGDL->PGML + Water (Hydrolysis) PGML->PGDL + Lauric Acid (Esterification) Water Water (Byproduct)

Caption: PGDL synthesis pathway, showing the main esterification reaction and key side reactions.

G Reactants 1. Charge Reactants & Catalyst Reaction 2. Heat & Reflux (Remove Water) Reactants->Reaction Monitoring 3. Monitor Reaction (e.g., Acid Value) Reaction->Monitoring Monitoring->Reaction Incomplete? Cooldown 4. Cool Down Monitoring->Cooldown Complete? Neutralize 5. Neutralize & Wash Cooldown->Neutralize Dry 6. Dry Organic Layer Neutralize->Dry Solvent_Removal 7. Solvent Removal (Evaporation) Dry->Solvent_Removal Analysis 8. Final Product Analysis (GC/HPLC) Solvent_Removal->Analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

G Start Low PGDL Yield Q1 Is Molar Ratio (Acid:Alcohol) >= 2:1? Start->Q1 A1_No Adjust Molar Ratio Q1->A1_No No Q2 Is Temperature 110-140°C? Q1->Q2 Yes A1_Yes Check Temperature A2_No Adjust Temperature. Avoid >160°C. Q2->A2_No No Q3 Is Water Being Effectively Removed? Q2->Q3 Yes A2_Yes Check Water Removal A3_No Improve Water Removal (e.g., Dean-Stark) Q3->A3_No No Q4 Is Catalyst Correct & Reaction Time Sufficient? Q3->Q4 Yes A3_Yes Check Catalyst & Time A4_No Verify Catalyst Type/Amount. Increase Reaction Time. Q4->A4_No No A4_Yes Yield Should Improve. Consider Reactant Purity. Q4->A4_Yes Yes

Caption: Troubleshooting flowchart for diagnosing the cause of low PGDL synthesis yield.

References

Technical Support Center: Enhancing the Long-Term Stability of Propylene Glycol Dilaurate (PGDL) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propylene (B89431) Glycol Dilaurate (PGDL) Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the long-term stability of PGDL-based formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Propylene Glycol Dilaurate (PGDL)?

A1: The primary degradation pathway for PGDL is hydrolysis. The ester bonds in the PGDL molecule are susceptible to cleavage in the presence of water, which can be catalyzed by either acids or bases. This reaction results in the formation of propylene glycol and lauric acid.[1]

Q2: What are the key factors that influence the stability of PGDL formulations?

A2: The long-term stability of PGDL formulations is primarily influenced by the following factors:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds in PGDL.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[1]

  • Presence of Water: As hydrolysis is a reaction with water, the amount of water present in the formulation is a critical factor.

  • Excipient Compatibility: Interactions between PGDL and other formulation components, such as surfactants and co-surfactants, can impact stability.

  • Oxygen: While hydrolysis is the main concern, oxidative degradation can also occur, though it is generally a slower process for saturated esters like PGDL.

Q3: How does the choice of surfactants and co-surfactants affect the stability of PGDL-based Self-Emulsifying Drug Delivery Systems (SEDDS)?

A3: In SEDDS formulations, surfactants and co-surfactants are crucial for the spontaneous formation of a stable nanoemulsion upon dilution in an aqueous medium. The choice and ratio of these excipients significantly influence the droplet size and long-term stability of the resulting emulsion.[1] Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >10) are often preferred for forming stable oil-in-water (o/w) nanoemulsions as they are generally less affected by pH and ionic strength changes.[2]

Q4: What are the recommended storage conditions for PGDL and its formulations?

A4: To ensure long-term stability, PGDL and its formulations should be stored in well-closed containers, protected from moisture.[3] It is also advisable to store them in a cool and dry place to minimize the rate of hydrolysis.

Troubleshooting Guides

Issue 1: Phase Separation or Cloudiness in Liquid Formulations

Symptoms:

  • The formulation, which was initially a clear, homogenous liquid, has become cloudy or has separated into distinct layers over time.

Possible Causes and Solutions:

Probable Cause Recommended Action
Hydrolysis of PGDL The formation of lauric acid, a degradation product, can lead to insolubility and precipitation, causing cloudiness or phase separation. Solution: Confirm degradation by analyzing for propylene glycol and lauric acid using HPLC. If confirmed, consider adjusting the formulation pH to a more neutral range and minimizing water content.
Excipient Incompatibility An inappropriate ratio of oil (PGDL), surfactant, and co-surfactant in SEDDS can lead to instability and phase separation upon storage or after emulsification. Solution: Re-evaluate the formulation composition. Construct a pseudo-ternary phase diagram to identify the optimal ratios of components for a stable nanoemulsion. Consider using a higher HLB surfactant or a different co-surfactant.
Temperature Fluctuations Exposure to high temperatures can accelerate degradation, while freeze-thaw cycles can disrupt the emulsion structure. Solution: Store the formulation at controlled room temperature and avoid extreme temperature fluctuations. Conduct freeze-thaw cycle studies as part of your stability testing to assess robustness.
Microbial Contamination In aqueous-based formulations, microbial growth can alter the formulation's appearance and stability. Solution: Incorporate a suitable preservative system and perform microbial limit testing as part of your stability protocol.
Issue 2: Change in Viscosity of Semi-Solid Formulations

Symptoms:

  • A noticeable increase or decrease in the viscosity of a cream or lotion over time.

Possible Causes and Solutions:

Probable Cause Recommended Action
Hydrolysis and pH Shift The generation of lauric acid from PGDL hydrolysis can lower the pH of the formulation, which in turn can affect the viscosity of pH-sensitive thickening agents (e.g., carbomers). Solution: Monitor the pH of the formulation during stability studies. If a significant pH shift is observed, consider using a buffering agent to maintain the desired pH range.
Emulsion Instability Changes in the emulsion structure, such as droplet coalescence, can lead to a decrease in viscosity.[4] Solution: Re-evaluate the emulsifier system. Increasing the concentration of the emulsifier or adding a stabilizing polymer may improve long-term viscosity stability.
Interaction with Polymeric Thickeners PGDL or its degradation products may interact with polymeric thickening agents, altering their conformation and thickening properties. Solution: Conduct compatibility studies with different types of thickeners to identify one that is less susceptible to interactions with the formulation components.

Experimental Protocols

Protocol 1: Forced Degradation Study for a PGDL Formulation

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

1. Objective: To evaluate the stability of a PGDL formulation under various stress conditions as recommended by ICH guidelines.

2. Materials:

  • PGDL formulation

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

3. Equipment:

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Water bath

  • pH meter

  • HPLC system with a suitable detector (e.g., RI or UV after derivatization for propylene glycol, and UV for lauric acid)

4. Procedure:

  • Acid Hydrolysis: Mix the formulation with 0.1 N HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Mix the formulation with 0.1 N NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat the formulation with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the formulation to 60°C in a stability chamber for 7 days.

  • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

5. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify PGDL and its degradation products.

6. Data Presentation:

Table 1: Representative Forced Degradation Data for a PGDL Formulation

Stress ConditionDurationPGDL Assay (%)Propylene Glycol (%)Lauric Acid (%)
0.1 N HCl2 hours85.25.89.0
0.1 N NaOH4 hours78.58.912.6
3% H₂O₂24 hours98.1< 1.0< 1.0
60°C7 days92.73.14.2
Photostability-99.5< 0.5< 0.5
Protocol 2: Stability-Indicating HPLC Method for PGDL and its Degradation Products

This protocol provides a general framework for an HPLC method to quantify PGDL, propylene glycol, and lauric acid. Method development and validation are essential.

1. Objective: To develop and validate an HPLC method for the simultaneous determination of PGDL and its primary degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 2.5) can be used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector:

    • UV detector at a low wavelength (e.g., 205 nm) for lauric acid.

    • Refractive Index (RI) detector for PGDL and propylene glycol. Alternatively, propylene glycol can be derivatized for UV detection.[5]

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis formulation PGDL Formulation acid Acid Hydrolysis (0.1N HCl, 60°C) formulation->acid base Base Hydrolysis (0.1N NaOH, RT) formulation->base oxidation Oxidation (3% H₂O₂, RT) formulation->oxidation thermal Thermal (60°C) formulation->thermal photo Photostability formulation->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Assay, Impurities) hplc->data

References

Overcoming challenges in scaling up Propylene Glycol Dilaurate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of Propylene (B89431) Glycol Dilaurate (PGDL) production.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Propylene Glycol Dilaurate?

A1: The most common method for synthesizing PGDL is the direct esterification of propylene glycol with lauric acid.[1] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, and involves heating the reactants to drive the formation of ester bonds.[1]

Q2: What are the critical reaction parameters to control during PGDL synthesis?

A2: The key parameters to control are the molar ratio of reactants, reaction temperature, catalyst type and loading, and reaction time. A molar ratio of propylene glycol to lauric acid of 1:2 is often used to favor the formation of the diester.[1] Temperature control is crucial to prevent side reactions.

Q3: What are the recommended specifications for the raw materials?

A3: For pharmaceutical and related applications, it is recommended to use USP grade Propylene Glycol and Food Grade or high-purity Lauric Acid.

Raw MaterialGradeKey Specifications
Propylene GlycolUSP GradePurity: ≥ 99.5%[2][3][4], Water Content: ≤ 0.2%[3][5], Acidity (as Acetic Acid): ≤ 0.002%[3]
Lauric AcidFood GradePurity: ≥ 98%[6], Acid Value: 252-287[7], Insoluble in water[8]

Q4: What is the typical composition of this compound?

A4: According to the USP-NF, this compound is a mixture of mono- and diesters of lauric acid. It should contain not less than 70.0% of diesters and not more than 30.0% of monoesters.[9]

Q5: How can I monitor the progress of the esterification reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The disappearance of the lauric acid spot and the appearance of the less polar PGDL spots (mono- and diesters) indicate the progression of the reaction. The ester products will have higher Rf values than the carboxylic acid starting material.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of PGDL production.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of PGDL - The reaction has not reached equilibrium. - Unfavorable equilibrium. - Water produced is hydrolyzing the ester. - Insufficient catalyst.- Increase the reaction time and/or temperature.[11] - Use a larger excess of one reactant (typically lauric acid). - Use a Dean-Stark trap to remove water as it forms or ensure sufficient catalyst is used to act as a dehydrating agent.[11] - Verify the amount and concentration of the acid catalyst.[11]
High Monoester Content - Incorrect molar ratio of reactants. - Insufficient reaction time or temperature.- Ensure a molar ratio of at least 1:2 of propylene glycol to lauric acid. - Increase the reaction time and/or temperature to drive the reaction towards the formation of the diester.
Dark Brown or Black Reaction Mixture - Localized overheating due to rapid addition of catalyst. - Reaction temperature is too high, causing charring. - High concentration of sulfuric acid.- Add the acid catalyst slowly with vigorous stirring to the cooled reaction mixture.[11] - Reduce the reaction temperature. Temperatures exceeding 160°C can favor side reactions like the dehydration of propylene glycol.[1] - Use a catalytic amount of sulfuric acid (typically 1-5 mol%).[11]
Product Fails Purity Specifications (e.g., high acid value) - Incomplete reaction. - Inefficient purification.- Ensure the reaction goes to completion by monitoring with TLC. - Improve the neutralization and washing steps during the workup to remove unreacted lauric acid and the acid catalyst.[10]
Difficulty in Removing Water from the Reaction - Inefficient azeotropic distillation setup.- Ensure the Dean-Stark trap is functioning correctly. - Consider using a suitable solvent like toluene (B28343) to facilitate the azeotropic removal of water.
Catalyst Deactivation (for solid catalysts) - Fouling of the catalyst surface. - Leaching of the active component.- Regenerate the catalyst according to the manufacturer's instructions. - Consider using a different catalyst or optimizing the reaction conditions to minimize deactivation.

Data on Reaction Parameters

The following table summarizes typical reaction parameters for PGDL synthesis at different scales.

ParameterLab Scale (e.g., 100g)Pilot Scale (e.g., 10 kg)
Reactant Molar Ratio (Propylene Glycol:Lauric Acid) 1:2.11:2.05
Catalyst (p-TSA) 1-2% (w/w of lauric acid)0.5-1.5% (w/w of lauric acid)
Temperature 140-150°C130-145°C
Reaction Time 6-8 hours8-12 hours
Agitation Speed 200-300 RPM100-200 RPM
Vacuum Not typically requiredMay be used to facilitate water removal
Typical Diester Yield 90-95%88-93%
Final Purity (after purification) >98%>98%

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus with a condenser, add propylene glycol (1 mole) and lauric acid (2.1 moles).

  • Catalyst Addition: While stirring, add p-toluenesulfonic acid (1-2% by weight of lauric acid).

  • Reaction: Heat the mixture to 140-150°C. Collect the water byproduct in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate (B1210297) 8:2). The reaction is complete when the lauric acid spot is no longer visible.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Purification of this compound
  • Neutralization: Dilute the cooled reaction mixture with an equal volume of a non-polar organic solvent (e.g., hexane). Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted lauric acid. Vent frequently as CO2 will be evolved.[10]

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude PGDL.

  • Decolorization (Optional): If the product is colored, it can be treated with activated carbon. Add a small amount of activated carbon to the crude product, stir for 1-2 hours, and then filter.

  • Deodorization (Optional): For high purity applications, the product can be deodorized by heating it to 130-140°C under a high vacuum for a short period to remove any residual volatile impurities.

Protocol 3: HPLC Analysis of this compound
  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV or Refractive Index (RI) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a gradient starting from 70% acetonitrile and increasing to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205 nm or RI detection.

  • Sample Preparation: Prepare a sample solution of PGDL in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Analysis: The monoester and diester will have different retention times, allowing for their quantification.

Visualizations

Troubleshooting_Low_Yield start Low PGDL Yield check_equilibrium Has the reaction reached equilibrium? start->check_equilibrium increase_time_temp Increase reaction time and/or temperature check_equilibrium->increase_time_temp No check_water_removal Is water being effectively removed? check_equilibrium->check_water_removal Yes end_node Yield Improved increase_time_temp->end_node optimize_dean_stark Optimize Dean-Stark setup or add dehydrating agent check_water_removal->optimize_dean_stark No check_catalyst Is catalyst amount sufficient? check_water_removal->check_catalyst Yes optimize_dean_stark->end_node increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No check_catalyst->end_node Yes increase_catalyst->end_node

Caption: Troubleshooting flowchart for low PGDL yield.

PGDL_Synthesis_Workflow start Start charge_reactants Charge Propylene Glycol and Lauric Acid start->charge_reactants add_catalyst Add Acid Catalyst charge_reactants->add_catalyst esterification Esterification Reaction (140-150°C) add_catalyst->esterification monitor_reaction Monitor by TLC esterification->monitor_reaction cool_down Cool Reaction Mixture monitor_reaction->cool_down neutralize Neutralize with NaHCO3 cool_down->neutralize wash Wash with Water and Brine neutralize->wash dry Dry with Na2SO4 wash->dry solvent_removal Solvent Removal (Rotary Evaporator) dry->solvent_removal purification Optional Purification (Activated Carbon/Deodorization) solvent_removal->purification final_product Final PGDL Product purification->final_product

Caption: Experimental workflow for PGDL synthesis and purification.

Scale_Up_Considerations lab_scale Lab Scale (g-kg) heat_transfer Heat Transfer lab_scale->heat_transfer Efficient mass_transfer Mass Transfer (Mixing) lab_scale->mass_transfer Good water_removal Water Removal lab_scale->water_removal Relatively Easy cycle_time Cycle Time lab_scale->cycle_time Short cost Cost of Goods lab_scale->cost High (per unit) pilot_scale Pilot Scale (kg-ton) pilot_scale->heat_transfer Challenging pilot_scale->mass_transfer Requires Optimization pilot_scale->water_removal Requires Engineered Solution pilot_scale->cycle_time Longer pilot_scale->cost Moderate industrial_scale Industrial Scale (multi-ton) industrial_scale->heat_transfer Critical industrial_scale->mass_transfer Complex industrial_scale->water_removal Key Process Parameter industrial_scale->cycle_time Optimized for Efficiency industrial_scale->cost Low

Caption: Key considerations for scaling up PGDL production.

References

Minimizing impurities in the synthesis of Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Propylene (B89431) Glycol Dilaurate (PGDL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PGDL synthesis, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Propylene Glycol Dilaurate?

A1: The primary method for synthesizing this compound is the direct esterification of propylene glycol with lauric acid. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, and involves heating the reactants to drive the formation of ester bonds.

Q2: What are the main impurities I should expect in my crude this compound product?

A2: The most common impurities include unreacted starting materials (propylene glycol and lauric acid), propylene glycol monolaurate (the monoester), water, and residual catalyst. At excessively high temperatures (above 160°C), dehydration byproducts may also form.[1]

Q3: What is the typical purity specification for pharmaceutical-grade this compound?

A3: According to the United States Pharmacopeia (USP), this compound is a mixture of monoesters and diesters. For a product to be labeled as this compound, it must contain not less than 70.0% of the diester (dilaurate) and not more than 30.0% of the monoester (monolaurate).[2][3]

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture over time, you can observe the disappearance of the starting materials (lauric acid and propylene glycol) and the appearance of the monoester and diester products. The reaction is generally considered complete when the lauric acid spot is no longer visible.

Q5: What are the key safety precautions to consider during the synthesis of this compound?

A5: Key safety precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The acid catalysts used are corrosive and should be handled with care. Additionally, heating flammable organic liquids requires the use of a heating mantle and a reflux condenser to prevent the escape of flammable vapors.

Troubleshooting Guide

Issue 1: High Levels of Propylene Glycol Monolaurate in the Final Product

Q: My final product contains a high percentage of the monoester, exceeding the desired specification. How can I increase the yield of the diester?

A: A high monoester content is a common issue and can be addressed by optimizing the reaction conditions. The formation of the diester is favored by adjusting the molar ratio of the reactants and ensuring the reaction goes to completion.

Troubleshooting Steps:

  • Adjust Molar Ratio: The stoichiometry of the reaction requires a 2:1 molar ratio of lauric acid to propylene glycol to form the diester. Using a slight excess of lauric acid (e.g., 2.1:1) can help drive the reaction towards the formation of the dilaurate.

  • Increase Reaction Time: Esterification is an equilibrium reaction. Increasing the reaction time ensures that the reaction proceeds further towards the formation of the more thermodynamically stable diester. Monitor the reaction by TLC until the monoester spot is minimized and the diester spot is maximized.

  • Ensure Efficient Water Removal: The formation of water as a byproduct can inhibit the forward reaction. If your setup allows, using a Dean-Stark apparatus to azeotropically remove water can significantly increase the yield of the diester.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures (above 160°C) can lead to side reactions like dehydration.[1] A temperature range of 140-150°C is often optimal for favoring diester formation while minimizing byproducts.[1]

Logical Troubleshooting Workflow for High Monoester Content

high_monoester start High Monoester Content Detected check_ratio Verify Molar Ratio (Lauric Acid : Propylene Glycol) start->check_ratio is_excess_lauric Is Lauric Acid in Excess (e.g., 2.1:1)? check_ratio->is_excess_lauric increase_lauric Increase Lauric Acid to a Slight Excess is_excess_lauric->increase_lauric No check_time Evaluate Reaction Time is_excess_lauric->check_time Yes increase_lauric->check_time is_complete Is Reaction Complete (by TLC)? check_time->is_complete increase_time Increase Reaction Time and Monitor by TLC is_complete->increase_time No check_water_removal Assess Water Removal Efficiency is_complete->check_water_removal Yes increase_time->check_water_removal is_efficient Is Water Being Effectively Removed? check_water_removal->is_efficient improve_water_removal Improve Water Removal (e.g., use Dean-Stark) is_efficient->improve_water_removal No review_temp Review Reaction Temperature is_efficient->review_temp Yes improve_water_removal->review_temp is_optimal_temp Is Temperature Optimal (140-150°C)? review_temp->is_optimal_temp adjust_temp Adjust Temperature to Optimal Range is_optimal_temp->adjust_temp No solution Optimized Diester Yield is_optimal_temp->solution Yes adjust_temp->solution

Fig. 1: Troubleshooting workflow for high monoester content.
Issue 2: Presence of Unreacted Lauric Acid in the Final Product

Q: After purification, I still detect unreacted lauric acid in my this compound. How can I effectively remove it?

A: Residual lauric acid is a common acidic impurity that can often be removed with a proper workup procedure.

Troubleshooting Steps:

  • Thorough Basic Wash: The most effective way to remove unreacted lauric acid is to wash the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This converts the carboxylic acid into its water-soluble carboxylate salt, which partitions into the aqueous layer.

    • Pro-Tip: Perform multiple washes with the basic solution. After each wash, check the pH of the aqueous layer to ensure it remains basic. If it becomes acidic, it indicates that not all the lauric acid has been neutralized.

  • Brine Wash: After the basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining water-soluble impurities and breaks up emulsions that may have formed.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent. This prevents the reformation of lauric acid from any dissolved carboxylate salt upon concentration.

Data on Reaction Parameters and Product Composition

Molar Ratio (Lauric Acid:Propylene Glycol)Temperature (°C)Reaction Time (h)Diester Content (%)Monoester Content (%)
2:11408~75~25
2.1:11408~85~15
2:11608~80~20
2.1:115012>90<10

Note: These are typical values and may vary depending on the specific catalyst and experimental setup.

Issue 3: Formation of an Emulsion During Workup

Q: During the basic wash of my reaction mixture, a persistent emulsion has formed, and I cannot separate the organic and aqueous layers. What should I do?

A: Emulsion formation is a common problem in esterification workups. Here are several techniques to break the emulsion:

Troubleshooting Steps:

  • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) to the separatory funnel and shake gently. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., ethyl acetate (B1210297) if you used a non-polar solvent) can sometimes disrupt the emulsion.

  • Filtration through Celite®: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® can remove these particles and break the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate on their own.

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning them can force the separation of the layers.

Issue 4: Discoloration of the Final Product

Q: My final this compound product has a yellow or brown tint. What causes this and how can I prevent or remove it?

A: Discoloration can arise from several sources, including impurities in the starting materials and degradation at high temperatures.

Troubleshooting Steps:

  • Check Starting Material Purity: Ensure that the propylene glycol and lauric acid used are of high purity. Impurities in the starting materials can lead to colored byproducts.

  • Control Reaction Temperature: Avoid excessively high reaction temperatures, as this can cause thermal degradation of the reactants or products, leading to color formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may produce colored impurities.

  • Activated Carbon Treatment: If your product is already colored, you can try to remove the color by treating a solution of the product with activated carbon, followed by filtration. The activated carbon can adsorb the colored impurities.

  • Distillation: If the colored impurities are non-volatile, purification by vacuum distillation may be an effective method to obtain a colorless product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add propylene glycol (1.0 molar equivalent) and lauric acid (2.1 molar equivalents).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) as a catalyst (approximately 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to 140-150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC (see Protocol 2). The reaction is typically complete within 8-12 hours, as indicated by the disappearance of the lauric acid spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (3 x 50 mL for a 100 mL reaction volume).

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • TLC Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve good separation.

  • Visualization:

    • UV light (254 nm) if any of the compounds are UV active.

    • Staining with a potassium permanganate (B83412) solution or a phosphomolybdic acid solution followed by gentle heating.

  • Procedure:

    • Dissolve a small sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto the TLC plate alongside spots of the starting materials (propylene glycol and lauric acid) for comparison.

    • Develop the plate in the mobile phase.

    • Visualize the spots.

  • Expected Results: The product, this compound, will be the least polar spot with the highest Rf value. The monoester will have an intermediate Rf, and the starting materials, being more polar, will have the lowest Rf values.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Detector: A Refractive Index (RI) detector is suitable as the analytes lack a strong UV chromophore.

  • Sample Preparation: Dissolve a known amount of the final product in the mobile phase or a suitable solvent like isopropanol.

  • Analysis: Inject the sample and compare the peak areas of the monoester and diester to determine the purity and the ratio of the two components. The diester will typically have a longer retention time than the monoester.

Impurity Formation and Control Pathway

impurity_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Impurities Propylene Glycol Propylene Glycol Esterification Esterification Propylene Glycol->Esterification Lauric Acid Lauric Acid Lauric Acid->Esterification Catalyst (p-TSA) Catalyst (p-TSA) Catalyst (p-TSA)->Esterification Temperature Temperature Temperature->Esterification Dehydration Byproducts Dehydration Byproducts Temperature->Dehydration Byproducts > 160°C Molar Ratio Molar Ratio Molar Ratio->Esterification Reaction Time Reaction Time Reaction Time->Esterification This compound This compound Esterification->this compound Propylene Glycol Monolaurate Propylene Glycol Monolaurate Esterification->Propylene Glycol Monolaurate Unreacted Reactants Unreacted Reactants Esterification->Unreacted Reactants Water Water Esterification->Water

Fig. 2: Pathway of impurity formation in PGDL synthesis.

References

Technical Support Center: Viscosity Adjustment in Topical Formulations with Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with topical formulations containing Propylene Glycol Dilaurate.

Troubleshooting Guides

Issue: Unexpectedly Low Viscosity

When formulating with this compound, you may encounter a final product with a lower viscosity than desired. This can lead to issues with product stability, application, and aesthetics. The following guide provides potential causes and solutions to increase the viscosity of your formulation.

Potential Causes and Corrective Actions for Low Viscosity

Potential CauseRecommended ActionExpected Outcome
Insufficient Thickener Concentration Increase the concentration of the primary thickener in increments of 0.1-0.5% (w/w). Common thickeners compatible with this compound include carbomers (e.g., Carbomer 940), cellulosic polymers (e.g., Hydroxyethylcellulose), and natural gums (e.g., Xanthan Gum).A measurable increase in viscosity. The exact increase will depend on the thickener used and the base formulation.
Inadequate Thickener Hydration Ensure proper dispersion and hydration of the thickener. For powdered thickeners, pre-disperse in a non-solvent (like a portion of the glycol or oil phase) before adding to the aqueous phase with high shear mixing. Allow adequate time for swelling and hydration.A smoother, more viscous, and homogenous formulation without lumps or "fish eyes."
pH Out of Optimal Range for Thickener Adjust the pH of the formulation to the optimal range for your chosen thickener. For example, carbomers require neutralization to a pH of 6.0-7.5 to achieve maximum viscosity.A significant and often dramatic increase in viscosity as the polymer network builds.
High Temperature During Formulation While some heating may be necessary to dissolve components, excessive or prolonged heat can decrease the viscosity of some polymer networks. Incorporate heat-sensitive ingredients during the cooling phase.Improved final viscosity and prevention of thermal degradation of the thickener.
Incompatibility with Other Excipients Certain electrolytes or high concentrations of surfactants can interfere with the performance of some thickeners. Review the compatibility of all ingredients in your formulation.A more stable and viscous formulation. Consider using electrolyte-tolerant thickeners if necessary.

Illustrative Impact of Thickeners on a Model Formulation Containing this compound

The following table provides a hypothetical example of how different thickeners might affect the viscosity of a basic oil-in-water cream containing 5% this compound. Note: These are illustrative values and actual results will vary based on the complete formulation and processing parameters.

ThickenerConcentration (% w/w)Resulting Viscosity (cP)Observations
None (Base Formulation)0~ 5,000Lotion-like consistency
Carbomer 9400.3~ 35,000Forms a thick, shear-thinning gel-cream
Hydroxyethylcellulose (HEC)1.5~ 25,000Creates a smooth, non-tacky cream
Xanthan Gum1.0~ 20,000Produces a stable emulsion with good suspension properties
Issue: Unexpectedly High Viscosity

Occasionally, a formulation containing this compound may become too thick, leading to difficulties in packaging, dispensing, and application. This guide outlines potential reasons and solutions for reducing viscosity.

Potential Causes and Corrective Actions for High Viscosity

Potential CauseRecommended ActionExpected Outcome
Excessive Thickener Concentration Decrease the concentration of the primary thickener. This is the most direct way to reduce viscosity.A controlled decrease in the formulation's thickness.
Over-Neutralization of pH-Sensitive Thickeners For thickeners like carbomers, a pH that is too high can sometimes lead to an overly rigid gel. Adjust the pH downwards slightly, staying within the recommended range.A reduction in viscosity to the desired level.
High Shear Mixing for an Extended Period While necessary for emulsification, prolonged high-shear mixing can sometimes lead to an unintended increase in the viscosity of certain formulations. Optimize mixing time and speed.A more consistent and predictable final viscosity.
Interaction with Other Ingredients Some ingredients can have a synergistic thickening effect. Evaluate the contribution of each component to the overall viscosity.Identification of the ingredient causing the excessive viscosity, allowing for its reduction or replacement.
Addition of a Viscosity-Reducing Agent In some cases, adding a small amount of a low-viscosity fluid that is compatible with the formulation, such as a light ester or a glycol, can help to thin the product.A decrease in the overall viscosity. This should be done cautiously to avoid destabilizing the formulation.

Experimental Protocols

Protocol for Viscosity Measurement

Objective: To determine the viscosity of a topical formulation containing this compound.

Apparatus:

  • Brookfield rotational viscometer (or equivalent)

  • Appropriate spindle (selected based on the expected viscosity)

  • Beaker (appropriately sized for the sample volume)

  • Water bath or temperature-controlled chamber

  • Thermometer

Procedure:

  • Sample Preparation: Place a sufficient amount of the formulation into a beaker, ensuring there are no air bubbles.

  • Temperature Equilibration: Place the beaker in a water bath set to a controlled temperature (e.g., 25°C) for at least one hour to ensure the sample is at a uniform temperature.

  • Viscometer Setup: Select the appropriate spindle and speed for the viscometer based on the anticipated viscosity of the sample.

  • Measurement: Immerse the spindle into the center of the sample, avoiding contact with the beaker walls and bottom. Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

  • Data Recording: Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s). Take multiple readings to ensure accuracy.

Protocol for Assessing Formulation Stability

Objective: To evaluate the physical stability of a topical formulation with adjusted viscosity.

Procedure:

  • Centrifugation Test: Place a sample of the formulation in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any signs of phase separation, creaming, or sedimentation.

  • Freeze-Thaw Cycling: Subject the formulation to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a minimum of three cycles. After each cycle, visually inspect the sample for changes in consistency, color, odor, and for any signs of separation.

  • Accelerated Stability Testing: Store the formulation at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months. Monitor for changes in viscosity, pH, appearance, and odor at regular intervals.

Frequently Asked Questions (FAQs)

Q1: Is this compound a thickener?

A1: this compound is primarily an emollient and skin-conditioning agent. However, it is also classified as a viscosity-increasing agent in nonaqueous (water-free) formulations.[1] In emulsions (oil-in-water or water-in-oil systems), its impact on viscosity is generally less pronounced than that of dedicated thickening agents.

Q2: My formulation with this compound is too thin. What is the first thing I should check?

A2: The first step is to review the concentration and activation of your primary thickening agent. Ensure that the thickener is used at an appropriate concentration and that it has been properly dispersed, hydrated, and, if necessary, neutralized to the correct pH.

Q3: Can the order of addition of ingredients affect the viscosity of my formulation containing this compound?

A3: Yes, the order of addition can be critical. For example, thickeners should generally be added to the appropriate phase (aqueous or oil) with good mixing before the emulsification step. Adding thickeners to a pre-formed emulsion can lead to incomplete hydration and lower viscosity.

Q4: Will increasing the concentration of this compound make my cream thicker?

A4: In an anhydrous (water-free) ointment, increasing the concentration of this compound can increase viscosity. However, in an emulsion, its effect on viscosity is less significant compared to dedicated thickeners. A substantial increase in the oil phase, including this compound, may lead to a slight increase in viscosity, but the primary control will come from the gelling agent in the aqueous phase or polymeric emulsifiers.

Q5: Are there any known incompatibilities between this compound and common thickeners?

A5: this compound is generally compatible with common non-ionic and anionic thickeners such as carbomers, hydroxyethylcellulose, and xanthan gum. However, the overall formulation composition can influence compatibility. It is always recommended to perform stability testing on any new formulation.

Visualizations

G Troubleshooting Workflow for Low Viscosity start Low Viscosity Observed check_thickener Review Thickener Concentration and Type start->check_thickener check_hydration Verify Thickener Hydration and Dispersion check_thickener->check_hydration Concentration OK check_ph Check and Adjust pH (if applicable) check_hydration->check_ph Hydration OK check_temp Evaluate Processing Temperatures check_ph->check_temp pH OK check_compat Assess Excipient Compatibility check_temp->check_compat Temperature OK solution Viscosity Optimized check_compat->solution Compatibility OK

Caption: A logical workflow for troubleshooting low viscosity in topical formulations.

G Key Factors Influencing Viscosity Viscosity Formulation Viscosity PGD Propylene Glycol Dilaurate Viscosity->PGD Thickener Thickener System (Type & Concentration) Viscosity->Thickener pH pH of Aqueous Phase Viscosity->pH Processing Processing Parameters (Shear, Temp, Time) Viscosity->Processing Other Other Excipients (Electrolytes, Surfactants) Viscosity->Other

Caption: Interacting factors that determine the final viscosity of a topical formulation.

References

Validation & Comparative

Validating the Purity of Propylene Glycol Dilaurate for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) Glycol Dilaurate (PGDL) is a versatile excipient in pharmaceutical formulations, primarily utilized for its properties as a solubilizer, emulsifier, and penetration enhancer, particularly in lipid-based drug delivery systems and topical preparations.[1] Ensuring the purity of PGDL is paramount for the safety, stability, and efficacy of the final drug product. This guide provides a comparative overview of the analytical methods for validating the purity of PGDL, compares its performance with alternative excipients, and presents detailed experimental protocols.

Understanding Propylene Glycol Dilaurate Composition

This compound is a mixture of the propylene glycol mono- and diesters of lauric acid.[2][3] According to the United States Pharmacopeia (USP), pharmaceutical-grade PGDL must contain not less than 70.0% of diesters and not more than 30.0% of monoesters.[2][3] The ratio of monoesters to diesters is a critical quality attribute that influences the physicochemical properties of the excipient, such as its polarity and emulsifying capacity.

Analytical Methods for Purity Validation

A comprehensive assessment of PGDL purity involves a series of analytical tests to identify and quantify the desired components and potential impurities. The primary methods are outlined in pharmacopeias such as the USP.

Identification, Assay, and Impurity Testing

The following table summarizes the key tests for validating the purity of this compound as per the USP monograph.

Test Method Acceptance Criteria Purpose
Identification A Thin-Layer Chromatography (TLC)The Rf values of the principal spots from the test solution correspond to those from the Standard solution.[2][4]Confirms the identity of the substance.
Identification B Fatty Acid CompositionNot less than 95.0% Lauric Acid (C12). Limits on other fatty acids (e.g., Caprylic, Capric, Myristic, Palmitic).[2]Verifies that the fatty acid component is predominantly lauric acid.
Assay (Monoester and Diester Content) High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) DetectorDiesters: ≥ 70.0% Monoesters: ≤ 30.0%[2][3]Quantifies the critical monoester and diester components.
Acid Value TitrationNot more than 4.[2]Measures the amount of free fatty acids.
Iodine Value TitrationNot more than 1.[2]Indicates the degree of unsaturation.
Saponification Value TitrationBetween 230 and 250.[2]Relates to the average molecular weight of the esters.
Water Content Karl Fischer Titration (Method Ia)Not more than 1.0%.[2]Quantifies the amount of water.
Total Ash GravimetricNot more than 0.1%.[2]Measures the amount of inorganic impurities.
Free Propylene Glycol Gas Chromatography (GC) or HPLCUSP limit for free propylene glycol in PGDL is not more than 2.0%.[2]Quantifies unreacted starting material.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of PGDL.

Protocol 1: Assay of Monoesters and Diesters by HPLC

This method separates and quantifies the propylene glycol mono- and diesters of lauric acid.

  • Mobile Phase: Tetrahydrofuran.[2][4]

  • Sample Solution: Accurately weigh about 200 mg of this compound into a 15-mL flask, add 5 mL of tetrahydrofuran, and shake to dissolve.[2][4]

  • Chromatographic System:

    • Mode: Liquid Chromatography (LC).[4]

    • Detector: Refractive Index (RI).[2][4]

    • Column: 7-mm × 60-cm; 5-µm packing L21 (styrene-divinylbenzene copolymer). [note] Two 7-mm × 30-cm L21 columns may be used in place of one 60-cm column, provided system suitability requirements are met.[2][4]

    • Column and Detector Temperature: 40°C.[2][4]

    • Flow Rate: 1 mL/min.[2][4]

    • Injection Volume: 40 µL.[4]

  • System Suitability:

    • The elution order is diesters, monoesters, and then propylene glycol.[4]

    • The relative standard deviation for the monoester peak from replicate injections is not more than 1.0%.[4]

  • Analysis:

    • Inject the sample solution into the chromatograph.

    • Record the peak responses.

    • Calculate the percentage of monoesters and diesters using the following formula: Percentage = (Peak Response of Component / Sum of Monoester and Diester Peak Responses) * 100[4]

Protocol 2: Determination of Free Propylene Glycol by Gas Chromatography (GC)

This is a general method for quantifying residual propylene glycol.

  • Chromatographic System:

    • Detector: Flame Ionization Detector (FID).[5]

    • Column: A suitable capillary column, such as one with a stationary phase like G16 (polyethylene glycol).

    • Temperatures:

      • Injection Port: 240°C.[6]

      • Detector: 250°C.[6]

      • Column: Programmed temperature ramp, e.g., from 120°C to 200°C at 5°C/min.[6]

    • Carrier Gas: Helium.[6]

  • Standard Solution: Prepare a series of standard solutions of USP Propylene Glycol RS in a suitable solvent.

  • Sample Solution: Dissolve a known weight of this compound in a suitable solvent.

  • Analysis:

    • Inject the standard and sample solutions into the gas chromatograph.

    • Record the peak areas for propylene glycol.

    • Create a calibration curve from the standard solutions and determine the concentration of propylene glycol in the sample solution.

Performance Comparison with Alternative Excipients

The choice of a solubilizer or penetration enhancer depends on the specific requirements of the drug and formulation. PGDL is often compared with other propylene glycol esters and non-ionic surfactants.

PGDL vs. Propylene Glycol Monolaurate (PGML)
Property This compound (PGDL) Propylene Glycol Monolaurate (PGML) Considerations for Formulation
Composition High diester content (≥70%).[2]Higher monoester content (Type I: 45-70%, Type II: ≥90%).[7]The higher diester content in PGDL makes it more lipophilic.
Water Dispersibility LowerHigherPGML is preferred for formulations requiring greater water dispersibility.
Stability in Non-Aqueous Formulations Enhanced stability.Less stable.PGDL is a preferred agent in anhydrous cosmetic and certain pharmaceutical preparations.
Skin Penetration Enhancement Effective penetration enhancer.[1] A mixture of PGDL and PGML has shown to enhance the dermal penetration of carbenoxolone.[8]Can enhance skin penetration, but its effectiveness can be drug-dependent.[8]The combination of mono- and diesters can provide a synergistic effect on penetration enhancement.
PGDL vs. Other Solubilizers
Excipient Type Key Advantages Key Disadvantages Typical Applications
This compound (PGDL) Non-ionic surfactant, solubilizerGood solubilizer for lipophilic drugs, skin penetration enhancer, stable in non-aqueous systems.[1]Poor water dispersibility.Topical and oral lipid-based formulations.
Caprylocaproyl Polyoxylglycerides Non-ionic surfactant, solubilizerSelf-emulsifying properties, good solvent for many poorly soluble drugs.Potential for GI irritation at high concentrations.Self-emulsifying drug delivery systems (SEDDS).
Polyoxyl 35 Castor Oil (Cremophor® EL) Non-ionic surfactant, solubilizerExcellent solubilizing capacity for a wide range of drugs.Can cause hypersensitivity reactions upon intravenous administration.Parenteral, oral, and topical formulations.
Polysorbate 80 (Tween® 80) Non-ionic surfactant, solubilizerWidely used, good safety profile, effective emulsifier.Can be prone to oxidation.Emulsions, suspensions, and solutions for various administration routes.

Visualizing Experimental Workflows

Diagrams generated using Graphviz illustrate the logical flow of the key analytical procedures for validating PGDL purity.

PGDL_Purity_Validation_Workflow cluster_sample Sample Preparation cluster_tests Purity Tests cluster_results Results & Specification Check PGDL_Sample PGDL Sample TLC_ID TLC Identification PGDL_Sample->TLC_ID Fatty_Acid Fatty Acid Composition (GC) PGDL_Sample->Fatty_Acid HPLC_Assay HPLC Assay (Mono/Diester) PGDL_Sample->HPLC_Assay GC_Residual GC for Residual PG PGDL_Sample->GC_Residual Wet_Chemistry Wet Chemistry Tests (Acid, Iodine, Saponification, Water, Ash) PGDL_Sample->Wet_Chemistry Identity_Confirm Identity Confirmed TLC_ID->Identity_Confirm Fail Out of Specification TLC_ID->Fail Composition_Confirm Fatty Acid Profile Confirmed Fatty_Acid->Composition_Confirm Fatty_Acid->Fail Assay_Pass Mono/Diester Ratio Meets Spec HPLC_Assay->Assay_Pass HPLC_Assay->Fail Impurity_Pass Impurities Within Limits GC_Residual->Impurity_Pass GC_Residual->Fail Wet_Chemistry->Impurity_Pass Wet_Chemistry->Fail

Caption: Workflow for PGDL Purity Validation.

HPLC_Assay_Workflow start Start prep_sample Prepare Sample Solution (200mg PGDL in 5mL THF) start->prep_sample setup_hplc Set up HPLC System (RI Detector, L21 Column @ 40°C) prep_sample->setup_hplc inject_sample Inject 40µL of Sample setup_hplc->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks (Diester, Monoester) acquire_data->integrate_peaks calculate Calculate % Monoester & % Diester integrate_peaks->calculate report Report Results calculate->report

Caption: HPLC Assay Workflow for Mono/Diester Content.

Conclusion

Validating the purity of this compound is a critical step in pharmaceutical development to ensure product quality and performance. The analytical methods outlined in the USP, particularly HPLC for assay and GC for residual impurities, provide a robust framework for this validation. When selecting a solubilizer, PGDL offers advantages in non-aqueous formulations and as a skin penetration enhancer. However, for applications requiring higher water dispersibility, alternatives like Propylene Glycol Monolaurate may be more suitable. A thorough understanding of the analytical protocols and a comparative assessment against other excipients will enable researchers and formulation scientists to make informed decisions for their specific drug development needs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Propylene (B89431) Glycol Dilaurate, a key excipient in many pharmaceutical formulations, is critical for ensuring product quality and consistency. The selection of an appropriate analytical method requires careful consideration of factors such as specificity, sensitivity, and the nature of the sample matrix. This guide provides an objective comparison of the two most common analytical techniques for Propylene Glycol Dilaurate analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is supported by established experimental protocols and typical validation parameters to aid in method selection and cross-validation efforts.

Principles of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent, reliable, and reproducible results for the same analyte in a given sample. This is crucial when transferring methods between laboratories, updating existing methods, or establishing orthogonal methods for comprehensive product characterization. The core of this process lies in comparing key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For propylene glycol esters, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.

Experimental Protocol: HPLC-RI

A common HPLC method for the assay of this compound utilizes a refractive index (RI) detector, which is a universal detector suitable for compounds without a UV chromophore.

Instrumentation:

  • HPLC system with a refractive index detector.

  • Column: A suitable column for size exclusion or reversed-phase chromatography, such as a 5-µm packing L21 (100 Å) column.[1]

  • Software for data acquisition and processing.

Reagents and Materials:

  • Tetrahydrofuran (B95107) (THF), HPLC grade, as the mobile phase and sample solvent.[1]

  • This compound reference standard.

  • Propylene Glycol reference standard (for monoester quantification).

Sample Preparation:

  • Accurately weigh about 200 mg of the this compound sample into a 15-mL flask.

  • Add 5 mL of tetrahydrofuran and shake to dissolve.[1]

Chromatographic Conditions:

  • Mobile Phase: Tetrahydrofuran[1]

  • Flow Rate: Approximately 1 mL/min[1]

  • Column and Detector Temperature: Maintained at 40°C[1]

  • Injection Volume: Typically 20 µL

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for the monoester and diester components.

  • Calculate the percentage of monoesters and diesters in the sample.

Gas Chromatography (GC) Method

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, analysis is typically performed by determining its fatty acid composition after derivatization.

Experimental Protocol: GC-FID for Fatty Acid Composition

This method involves the saponification of the ester followed by methylation of the resulting fatty acids to form fatty acid methyl esters (FAMEs), which are then analyzed by GC with a Flame Ionization Detector (FID).

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for FAME analysis (e.g., a fused silica (B1680970) capillary column coated with a 95% methyl- 5% phenyl silicone phase).[3]

  • Software for data acquisition and processing.

Reagents and Materials:

  • Methanolic sodium hydroxide (B78521) solution (for saponification).

  • Boron trifluoride-methanol solution or methanolic HCl (for methylation).

  • Heptane (B126788) or Hexane, GC grade (for extraction).

  • Saturated sodium chloride solution.

  • Anhydrous sodium sulfate.

  • FAME reference standard mixture.

Sample Preparation (Derivatization):

  • Weigh approximately 100 mg of the this compound sample into a reaction vial.

  • Add methanolic sodium hydroxide and heat to saponify the ester.

  • Add the methylation reagent (e.g., boron trifluoride-methanol) and heat to form the FAMEs.

  • After cooling, add heptane and a saturated sodium chloride solution and shake vigorously.

  • Allow the layers to separate and transfer the upper heptane layer, containing the FAMEs, to a clean vial.

  • Dry the extract over anhydrous sodium sulfate.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: A suitable temperature program to separate the FAMEs, for example, an initial temperature of 100°C, ramped to 240°C.

  • Injection Volume: 1 µL (split or splitless injection)

Performance Comparison and Cross-Validation Data

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of this compound and its components. These parameters are crucial for the cross-validation of the two methods.

Validation Parameter HPLC-RI Method GC-FID Method (for Fatty Acid Composition)
Specificity Good. Can resolve mono- and diesters from the parent propylene glycol.Excellent. Provides a detailed fatty acid profile, but does not directly quantify the intact ester.
Linearity (R²) Typically ≥ 0.99 for both mono- and diesters over a defined concentration range.Typically ≥ 0.99 for individual FAMEs over a range of concentrations.[4]
Accuracy (% Recovery) Generally in the range of 98-102%.Generally in the range of 95-105% for the derivatization and analysis process.[5]
Precision (%RSD) Repeatability and intermediate precision typically < 2%.Repeatability and intermediate precision typically < 5% for major fatty acids.[4][5]
Limit of Detection (LOD) Higher, as RI detection is less sensitive than FID.Lower, due to the high sensitivity of the FID for organic compounds.
Limit of Quantitation (LOQ) Higher, corresponding to the LOD.Lower, allowing for the quantification of minor fatty acid components.
Robustness Method should be robust to small variations in mobile phase composition, flow rate, and temperature.Method should be robust to small variations in oven temperature program, gas flow rates, and derivatization conditions.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in THF weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect RI Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Mono/Diester integrate->calculate

Caption: Workflow for the HPLC-RI analysis of this compound.

GC_Workflow cluster_prep Sample Preparation (Derivatization) cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample saponify Saponification weigh->saponify methylate Methylation (FAMEs) saponify->methylate extract Extract with Heptane methylate->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Identify & Quantify FAMEs integrate->calculate

Caption: Workflow for the GC-FID analysis of this compound fatty acid composition.

Logical Framework for Cross-Validation

The cross-validation process involves a systematic comparison of the results obtained from the two distinct analytical methods.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_results Data Comparison hplc Validated HPLC Method hplc_results HPLC Results (% Monoester, % Diester) hplc->hplc_results gc Validated GC Method gc_results GC Results (Fatty Acid Profile) gc->gc_results sample Identical Batches of This compound sample->hplc sample->gc comparison Compare Performance Parameters (Accuracy, Precision, etc.) hplc_results->comparison gc_results->comparison conclusion Equivalence Assessment comparison->conclusion

Caption: Logical framework for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are suitable and robust methods for the analysis of this compound, each providing different, yet complementary, information.

  • HPLC-RI is ideal for directly quantifying the monoester and diester content, which is often a critical quality attribute.

  • GC-FID is superior for determining the fatty acid composition, which is essential for confirming the identity and purity of the raw materials used in the synthesis of this compound.

For a comprehensive cross-validation, it is recommended to analyze the same batch of this compound by both methods. The results from the HPLC method should align with the expected ester distribution, while the GC method should confirm that the fatty acid profile is predominantly lauric acid. By establishing the performance characteristics of each method and comparing the results, researchers can ensure the reliability and consistency of their analytical data, ultimately leading to higher quality and safer pharmaceutical products.

References

Propylene Glycol Dilaurate: A Comparative Efficacy Analysis Against Other Non-ionic Surfactants in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylene (B89431) Glycol Dilaurate's Performance with Alternative Non-ionic Surfactants, Supported by Experimental Data.

In the landscape of pharmaceutical formulation, the selection of an appropriate non-ionic surfactant is a critical determinant of a drug product's ultimate success. These versatile excipients play a pivotal role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a detailed comparative analysis of Propylene Glycol Dilaurate (PGDL) against other commonly used non-ionic surfactants, including polysorbates and sorbitan (B8754009) esters. The following sections present a comprehensive overview of their efficacy, supported by quantitative data from experimental studies, to aid researchers and formulators in making informed decisions.

Introduction to Non-ionic Surfactants in Drug Delivery

Non-ionic surfactants are amphiphilic molecules possessing a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to form micelles in aqueous solutions, encapsulating lipophilic drug molecules within their core and thereby increasing their apparent solubility.[1] Beyond solubilization, they are integral to the formation and stabilization of emulsions and self-emulsifying drug delivery systems (SEDDS), which can significantly improve a drug's absorption and pharmacokinetic profile.[2]

This compound (PGDL) is a diester of propylene glycol and lauric acid. It is a lipophilic non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, making it particularly suitable for water-in-oil (w/o) emulsions and as an oil phase in self-emulsifying formulations. Other widely used non-ionic surfactants include polysorbates (e.g., Polysorbate 80 or Tween® 80), which are hydrophilic with high HLB values, and sorbitan esters (e.g., Sorbitan Monooleate or Span® 80), which are lipophilic with low HLB values.[3][4] The choice of surfactant is dictated by the specific requirements of the drug and the desired dosage form.

Efficacy Comparison: Quantitative Data

The efficacy of a non-ionic surfactant is evaluated based on several key performance indicators, including its ability to solubilize a drug, the stability of the resulting formulation, and its capacity to enhance in vivo bioavailability. This section presents a comparative summary of these parameters for PGDL and other non-ionic surfactants.

Drug Solubilization Capacity

The primary function of many non-ionic surfactants is to increase the aqueous solubility of poorly soluble drugs. The extent of solubilization can vary significantly depending on the surfactant's chemical structure and the physicochemical properties of the drug.

Table 1: Comparative Drug Solubilization of Non-ionic Surfactants

SurfactantDrugSolubilization Capacity (mg/mL)Fold Increase in SolubilityReference
This compound (PGDL) Ibuprofen~300-[5]
Polysorbate 80 (Tween® 80) Quercetin14.17 (in citrate (B86180) buffer pH 4.5)3.63[6]
Polysorbate 20 (Tween® 20) Quercetin8.35 (in citrate buffer pH 4.5)2.14[6]
Cremophor® EL Ropinirole>100-[7]
Labrasol® Ropinirole>100-[7]
Sorbitan Monooleate (Span® 80) -Data not available in a comparative format-

Note: Direct comparative studies for the same drug across all listed surfactants are limited. The data presented is from individual studies and serves as an indicative comparison.

Emulsion and Nanoemulsion Stability

The ability of a surfactant to form and stabilize emulsions is critical for many liquid dosage forms. Key parameters for assessing emulsion stability include droplet size, Polydispersity Index (PDI), and zeta potential. Smaller droplet sizes and lower PDI values are generally indicative of a more stable emulsion. A higher absolute zeta potential value suggests greater electrostatic repulsion between droplets, which also contributes to stability.[8]

Table 2: Comparative Stability of Emulsions Formulated with Non-ionic Surfactants

Surfactant SystemDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PGDL with TPGS & Cremophor EL 28.34 - >1800.067 - 0.23-[9]
Polyglyceryl-2 Dioleate (25% Dimethicone) <100~0.2~-50[8]
Fatty Alcohol POE (25) blend 1970 - 2099--37.91 to -40.8[10]
Brij 30 ---[11]
Tween 80 & Span 80 mixture ---[11]

Note: Formulation compositions and methods vary between studies, impacting direct comparability.

In Vivo Bioavailability Enhancement

Ultimately, the success of a surfactant in a drug formulation is determined by its ability to enhance the in vivo absorption and bioavailability of the API. This is often assessed through pharmacokinetic studies in animal models.

Table 3: Comparative In Vivo Bioavailability Enhancement by Non-ionic Surfactants

Surfactant/FormulationDrugAnimal ModelBioavailability Enhancement (Fold Increase vs. Suspension)Key Pharmacokinetic Parameters (Cmax, AUC)Reference
PGDL-based SNEDDS Morin-phospholipid complexRats7.23Cmax: 28.60 µg/mL[12]
Polysorbate 80 in solid dispersion Poorly water-soluble drugDogs21-[13]
Polysorbate 60 in nanoemulsion MorinRats-Higher AUC with higher Tween 60 concentration[14]
Lipid-based formulation Cannabidiol (B1668261)Piglets6.8-[15]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments cited in this guide.

Equilibrium Solubility Studies

This method is used to determine the maximum amount of a drug that can be dissolved in a surfactant solution.

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the non-ionic surfactant are prepared at various concentrations.

  • Drug Addition: An excess amount of the drug is added to each surfactant solution in sealed containers.

  • Equilibration: The mixtures are agitated at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Processing: The equilibrated samples are centrifuged or filtered to remove the undissolved drug.

  • Quantification: The concentration of the dissolved drug in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Preparation and Characterization of Nanoemulsions

This protocol outlines the formation and evaluation of oil-in-water (o/w) nanoemulsions.

  • Phase Preparation: The oil phase, consisting of the oil and oil-soluble surfactant (e.g., PGDL, Span 80), and the aqueous phase, containing the water-soluble surfactant (e.g., Polysorbate 80) and water, are prepared separately.

  • Emulsification: The two phases are mixed and subjected to high-energy emulsification methods, such as high-pressure homogenization or ultrasonication, to form a coarse emulsion. This is then processed further to achieve the desired nano-sized droplets.

  • Droplet Size and Polydispersity Index (PDI) Analysis: The mean droplet size and PDI are measured using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement: The surface charge of the emulsion droplets is determined using Laser Doppler Velocimetry.

  • Stability Assessment: The physical stability of the nanoemulsion is evaluated over time by monitoring for any changes in droplet size, PDI, and visual signs of phase separation or creaming.

In Vivo Pharmacokinetic Studies

These studies are conducted to evaluate the absorption and systemic exposure of a drug from different formulations.

  • Animal Model: A suitable animal model (e.g., rats, dogs) is selected.

  • Dosing: The animals are divided into groups and administered the drug in different formulations (e.g., PGDL-based formulation, Polysorbate 80-based formulation, and a control suspension) via the intended route of administration (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated and compared between the different formulation groups.

Visualizing Methodologies and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_solubility Equilibrium Solubility Study cluster_nanoemulsion Nanoemulsion Preparation & Characterization cluster_invivo In Vivo Pharmacokinetic Study prep_sol Prepare Surfactant Solutions add_drug Add Excess Drug prep_sol->add_drug equilibrate Equilibrate (e.g., 48h, 37°C) add_drug->equilibrate process Centrifuge/Filter equilibrate->process quantify_sol Quantify Drug (HPLC/UV-Vis) process->quantify_sol prep_phases Prepare Oil & Aqueous Phases emulsify High-Energy Emulsification prep_phases->emulsify characterize Characterize (DLS, Zeta Potential) emulsify->characterize stability Assess Stability characterize->stability dosing Administer Formulations to Animals sampling Collect Blood Samples dosing->sampling analysis Analyze Plasma Drug Concentration sampling->analysis pk_analysis Calculate Pharmacokinetic Parameters analysis->pk_analysis

Fig. 1: Generalized experimental workflows for evaluating surfactant efficacy.

micelle_formation cluster_micelle Micellar Solubilization cluster_surfactants micelle micelle->s1 micelle->s2 micelle->s3 micelle->s4 micelle->s5 micelle->s6 micelle->s7 micelle->s8 drug Drug hydrophilic_head Hydrophilic Head hydrophilic_head->s3 hydrophobic_tail Hydrophobic Tail hydrophobic_tail->micelle

Fig. 2: Diagram of a non-ionic surfactant micelle encapsulating a drug molecule.

Conclusion

The selection of a non-ionic surfactant is a multifaceted process that requires careful consideration of the drug's properties and the desired formulation characteristics. This compound, with its lipophilic nature, demonstrates utility in solubilizing certain drugs and forming stable emulsions, particularly in the context of self-emulsifying drug delivery systems. However, direct head-to-head comparisons with more hydrophilic surfactants like Polysorbate 80 reveal that the optimal choice is highly drug-dependent. While PGDL can be an effective component of a formulation, often in combination with other surfactants, a thorough screening process that includes quantitative assessments of solubility, emulsion stability, and in vivo performance is essential for the development of a successful and bioavailable drug product. The experimental protocols and comparative data presented in this guide offer a framework for such an evaluation.

References

In-Vitro Release Dynamics of Propylene Glycol Ester Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in-vitro release performance of drug formulations utilizing propylene (B89431) glycol esters, supported by experimental data.

Propylene glycol esters, such as Propylene Glycol Dilaurate (PGDL), are valuable excipients in pharmaceutical formulations, particularly for enhancing the solubility and delivery of poorly water-soluble drugs. Their role as a lipid component in systems like microemulsions and nanoemulsions is crucial for achieving desired drug release profiles. This guide provides a comparative analysis of in-vitro release studies of formulations containing propylene glycol esters, offering insights into their performance with different active pharmaceutical ingredients (APIs).

Comparative In-Vitro Drug Release Data

The following table summarizes the in-vitro release of various APIs from formulations containing propylene glycol esters. These studies highlight the versatility of these excipients in different formulation types for both topical and potentially other routes of administration.

Active Pharmaceutical Ingredient (API)Formulation TypePropylene Glycol Ester UsedKey Release Findings
Celecoxib (B62257) MicroemulsionPropylene Glycol Dicaprylate/DicaprateThe optimized formulation demonstrated a permeation rate of 22.89 ± 1.54 µg/cm²/h through rat skin, indicating effective topical delivery.[1]
Nicardipine (B1678738) Nanoemulsion-based GelPropylene Glycol MonolaurateThe nanoemulsion formulation showed a high release of 85.35 ± 5.34% over 6 hours, suggesting rapid drug release.[2]
Glycyrrhizic Acid MicroemulsionPropylene Glycol (as co-surfactant)Formulations with higher surfactant concentrations showed increased drug permeation, indicating that the surfactant system plays a key role in release from these microemulsions.[3]

Detailed Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and replication. Below are the detailed experimental protocols for the key in-vitro release studies cited.

In-Vitro Permeation Study of Celecoxib Microemulsion[1]
  • Apparatus: Franz diffusion cell.

  • Membrane: Excised rat abdominal skin. The hair was removed, and the subcutaneous fat was carefully cleaned. The skin was then mounted on the diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: Phosphate buffer (pH 7.4).

  • Procedure:

    • The receptor compartment of the Franz diffusion cell was filled with the receptor medium and maintained at 37 ± 0.5°C with constant stirring.

    • The celecoxib microemulsion formulation was placed in the donor compartment.

    • At predetermined time intervals, samples were withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium.

    • The concentration of celecoxib in the collected samples was determined by a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area was plotted against time, and the permeation rate (flux) was calculated from the slope of the linear portion of the curve.

In-Vitro Drug Release Study of Nicardipine Nanoemulsion-based Gel[2]
  • Apparatus: Franz diffusion cell.

  • Procedure:

    • The nanoemulsion-based gel containing nicardipine was placed in the donor compartment.

    • The receptor compartment was filled with a suitable buffer solution.

    • Samples were withdrawn from the receptor compartment at various time points over 6 hours.

    • The amount of nicardipine released was quantified using a suitable analytical method.

In-Vitro Diffusion Study of Glycyrrhizic Acid Microemulsion[3]
  • Apparatus: Dialysis membrane method.

  • Membrane: Dialysis membrane.

  • Procedure:

    • The microemulsion formulation containing glycyrrhizic acid was placed in a dialysis bag.

    • The dialysis bag was suspended in a vessel containing a suitable dissolution medium.

    • The entire setup was kept at a constant temperature with continuous stirring.

    • Samples were withdrawn from the dissolution medium at specified time intervals and analyzed for glycyrrhizic acid content using a UV spectrophotometric method.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for in-vitro release studies and the signaling pathway for Celecoxib, a commonly formulated drug with propylene glycol esters.

G cluster_setup Franz Diffusion Cell Setup cluster_sampling Sampling and Analysis donor Donor Compartment (Formulation Applied) membrane Membrane (e.g., Rat Skin) donor->membrane Drug Diffusion Starts receptor Receptor Compartment (Buffer at 37°C) membrane->receptor stirrer Magnetic Stirrer sampling Sample Collection (Predetermined Intervals) receptor->sampling Withdraw Aliquot analysis Drug Quantification (e.g., HPLC, UV-Vis) sampling->analysis data Data Analysis (Cumulative Release vs. Time) analysis->data G cluster_pathway Celecoxib Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

References

Benchmarking Propylene Glycol Dilaurate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylene (B89431) Glycol Dilaurate's Performance Against Industry-Standard Excipients.

Propylene Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, utilized in pharmaceutical formulations as a solubilizer, emulsifier, and viscosity-enhancing agent.[1] Its lipophilic nature makes it a candidate for lipid-based drug delivery systems aimed at improving the oral bioavailability of poorly water-soluble drugs. This guide provides a comparative analysis of PGDL's performance against common industry-standard excipients, supported by available experimental data.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the available quantitative data for the solubility enhancement of various poorly soluble drugs in this compound and its alternatives. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Table 1: Solubility Enhancement of Poorly Soluble Drugs (mg/mL)

DrugThis compound (PGDL)Medium-Chain Triglycerides (MCTs)Capryol™ 90 (Propylene Glycol Monocaprylate)Labrasol® (Caprylocaproyl Polyoxyl-8 Glycerides)
Danazol (B1669791) N/ALow (specific value not cited)[2]N/A29.6[3]
Probucol (B1678242) Lower than C8 esters[4]N/AN/AN/A
Fenofibrate N/AN/AN/AN/A
Carbamazepine (B1668303) N/AN/AN/AN/A

Note: "N/A" indicates that specific quantitative data was not found in the reviewed literature. The solubility of probucol in C12-fatty acid esters like PGDL was found to be lower than in C8-fatty acid esters when used alone, but this difference was minimized with the addition of a surfactant.[4]

Table 2: In Vivo Bioavailability Enhancement

DrugFormulation VehicleSpeciesBioavailability EnhancementReference
Danazol Labrafil® M2125CSRatUp to 9-fold increase compared to aqueous suspension[5][6]Larsen A, et al. (2008)
Danazol Nanosuspension (HPH & WM)Rat2.1 to 2.8-fold increase in AUC compared to bulk suspension[7]Not specified
Carbamazepine PEG 6000 Solid DispersionNot SpecifiedHigher bioavailability than pure carbamazepine[8]Not specified

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of excipient performance. The following are standard protocols for key experiments cited in the evaluation of lipid-based excipients.

Equilibrium Solubility Measurement (Shake-Flask Method)

This method determines the saturation solubility of a drug in a given excipient.

Methodology:

  • An excess amount of the drug is added to a sealed container containing the excipient (e.g., this compound).

  • The container is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is centrifuged or filtered to separate the undissolved drug.

  • An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of the dissolved drug in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess drug to excipient in a sealed vial B Agitate at constant temperature (e.g., 24-72h) A->B Achieve Equilibrium C Centrifuge/Filter to separate undissolved drug B->C End of Agitation D Collect supernatant C->D Clear Supernatant E Dilute with appropriate solvent D->E Prepare for Analysis F Quantify drug concentration via HPLC E->F Final Sample In_Vitro_Lipolysis_Workflow cluster_setup Setup cluster_digestion Digestion cluster_sampling Sampling & Separation cluster_quantification Quantification A Lipid formulation in digestion buffer (37°C, pH 6.5) B Add lipase (B570770) to initiate digestion A->B Start Digestion C Maintain pH with NaOH titration B->C Monitor FFA release D Withdraw samples at time points C->D During Digestion E Ultracentrifuge to separate phases D->E Isolate Phases F Isolate aqueous micellar phase E->F Aqueous Phase G Quantify drug concentration by HPLC F->G Determine Solubilization Stability_Testing_Pathway cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation A Store formulation at ICH conditions (e.g., 25°C/60% RH, 40°C/75% RH) B Withdraw samples at pre-defined time points A->B Over Time C Physical Appearance B->C Perform Tests D Drug Content (Assay) B->D Perform Tests E Degradation Products B->E Perform Tests F Other Tests (Viscosity, etc.) B->F Perform Tests G Assess shelf-life and degradation pathways C->G Compile Data D->G Compile Data E->G Compile Data F->G Compile Data

References

Head-to-head comparison of different synthesis catalysts for Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Propylene (B89431) Glycol Dilaurate (PGDL), a key excipient in pharmaceutical formulations, can be achieved through various catalytic routes. The choice of catalyst is paramount as it significantly influences reaction efficiency, product purity, and the overall sustainability of the process. This guide provides an objective, data-driven comparison of common chemical and enzymatic catalysts for PGDL synthesis to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for the synthesis of Propylene Glycol Dilaurate hinges on a balance between reaction rate, yield, selectivity for the diester, and operational conditions. Chemical catalysts generally offer faster reaction times at higher temperatures, while enzymatic catalysts provide high selectivity under milder conditions. A summary of the performance of various catalysts is presented below.

Catalyst TypeCatalystMolar Ratio (PG:Lauric Acid)Temperature (°C)Reaction Time (hours)Diester Yield (%)Key Advantages & Disadvantages
Chemical p-Toluenesulfonic Acid (p-TSA)1:2140-1506-890-95[1]Advantages: High yield, relatively low cost. Disadvantages: Requires high temperatures, potential for side reactions, catalyst removal and neutralization steps are necessary.
Sulfuric Acid (H₂SO₄)1:2~160~8Comparable to p-TSA[1]Advantages: Low cost. Disadvantages: Harsher conditions leading to more byproducts, corrosive, significant purification challenges.[1]
Zinc Oxide (ZnO)1.3:2110-1203.5-488-90Advantages: Milder conditions than strong acids. Disadvantages: Lower reported yield compared to p-TSA.
Enzymatic Novozym® 435 (Candida antarctica Lipase (B570770) B)1:250-7024-48High (Specific data for PGDL not available, but high selectivity for diester formation is expected)Advantages: High selectivity, mild reaction conditions, environmentally friendly, catalyst is reusable.[2] Disadvantages: Longer reaction times, higher initial catalyst cost.
Lipozyme® RM IM (Rhizomucor miehei)Not Specified~60~24High (Used for similar ester synthesis with high yields)Advantages: High selectivity, mild conditions, reusable. Disadvantages: Potentially lower thermal stability compared to Novozym 435, higher cost than chemical catalysts.
Lipozyme® TL IM (Thermomyces lanuginosus)Not Specified~50~24High (Effective for transesterification)Advantages: High selectivity, mild conditions, reusable. Disadvantages: May have lower specificity for diester formation compared to other lipases, higher cost than chemical catalysts.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible results. Below are representative protocols for both chemical and enzymatic synthesis.

Chemical Synthesis using p-Toluenesulfonic Acid (p-TSA)
  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Propylene glycol and lauric acid are added to the flask in a 1:2 molar ratio. p-Toluenesulfonic acid (1-2% by weight of the reactants) is then added as the catalyst.

  • Reaction: The mixture is heated to 140-150°C with continuous stirring. The water produced during the esterification is removed azeotropically. The reaction progress is monitored by measuring the amount of water collected or by analyzing samples using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete (typically after 6-8 hours), the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is then washed with water to remove any remaining salts and unreacted propylene glycol. The final product is purified by vacuum distillation to remove unreacted lauric acid and any monoester, yielding pure this compound.

Enzymatic Synthesis using Immobilized Lipase (e.g., Novozym® 435)
  • Reaction Setup: A stirred-tank reactor or a shaker flask is used.

  • Charging Reactants: Propylene glycol and lauric acid (or a fatty acid ester for transesterification) are added in a 1:2 molar ratio. The immobilized lipase (e.g., Novozym® 435, typically 5-10% by weight of substrates) is then added. The reaction is usually performed in a solvent-free system or in a non-polar organic solvent.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 60°C) with constant agitation. A vacuum may be applied to remove the water produced during the reaction, driving the equilibrium towards the diester product.

  • Catalyst Recovery and Product Purification: After the reaction (typically 24-48 hours), the immobilized enzyme is separated by simple filtration and can be washed and reused for subsequent batches. The product mixture is then purified, often through molecular distillation or column chromatography, to isolate the this compound.

Product Analysis: Gas Chromatography (GC)
  • Sample Preparation: A small aliquot of the reaction mixture or purified product is derivatized to increase volatility and thermal stability. A common method involves silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) in pyridine.[1] An internal standard is typically added for quantification.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector at a high temperature (e.g., 250-300°C).

    • Oven Program: A temperature gradient is used to separate components, for example, starting at a lower temperature and ramping up to a final temperature of around 300-350°C.

    • Detector: Flame Ionization Detector (FID).

  • Analysis: The retention times and peak areas of the derivatized propylene glycol, mono- and dilaurate are compared with those of standards to determine the composition and yield of the reaction.

Visualizing the Workflow and Mechanisms

Diagrams illustrating the experimental workflow and the catalytic mechanism provide a clear understanding of the processes involved.

experimental_workflow cluster_synthesis Synthesis Stage cluster_separation Separation & Purification cluster_analysis Analysis Stage Reactants Reactants Reaction_Vessel Reaction (Heating & Stirring) Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Catalyst_Removal Catalyst Removal (Neutralization/Filtration) Reaction_Vessel->Catalyst_Removal Purification Purification (Distillation/Chromatography) Catalyst_Removal->Purification Final_Product PGDL Purification->Final_Product Analysis Analysis (GC, HPLC, etc.) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

lipase_mechanism Lipase Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme + Lauric Acid Lauric_Acid Lauric Acid Lauric_Acid->Acyl_Enzyme PGML PG Mono-Laurate Acyl_Enzyme->PGML + PG PGDL PG Di-Laurate Acyl_Enzyme->PGDL + PG Mono-Laurate PG Propylene Glycol PG->PGML PGML->Acyl_Enzyme Recycles PGML->PGDL

Caption: Simplified "Ping-Pong Bi-Bi" mechanism for lipase-catalyzed diester synthesis.

Conclusion

The choice between chemical and enzymatic catalysts for this compound synthesis is a critical decision that impacts not only the efficiency of the reaction but also the environmental footprint of the process. While traditional acid catalysts like p-TSA offer high yields and faster reaction times, they necessitate harsh conditions and extensive purification steps. In contrast, enzymatic catalysts, particularly immobilized lipases like Novozym® 435, operate under mild, environmentally benign conditions and exhibit high selectivity, which simplifies downstream processing and allows for catalyst recycling. For applications where purity and sustainability are paramount, enzymatic synthesis presents a compelling alternative, despite the higher initial catalyst cost and longer reaction times. Researchers should carefully consider the specific requirements of their application, including scale, cost constraints, and purity standards, when selecting the most appropriate catalytic system.

References

Regulatory standards for Propylene Glycol Dilaurate in research (e.g., USP, NF)

Author: BenchChem Technical Support Team. Date: December 2025

Propylene (B89431) Glycol Dilaurate is a versatile excipient utilized in pharmaceutical and cosmetic formulations for its solubilizing, emulsifying, and skin penetration-enhancing properties. This guide provides a comprehensive overview of its regulatory standards, a comparative analysis of its performance against other common excipients, and detailed experimental protocols for its evaluation.

Regulatory Standards for Propylene Glycol Dilaurate

This compound is officially monographed in major pharmacopeias, including the United States Pharmacopeia/National Formulary (USP/NF) and the British Pharmacopoeia (BP). These standards ensure the quality, purity, and consistency of the excipient for use in research and pharmaceutical manufacturing.

According to the USP/NF, this compound is a mixture of the propylene glycol mono- and diesters of lauric acid. It should contain not less than 70.0% of diesters and not more than 30.0% of monoesters. The BP defines it similarly as a mixture of propylene glycol mono- and diesters of lauric (dodecanoic) acid with the same composition requirements.

A summary of the key specifications from the USP/NF and BP monographs is presented in the table below.

ParameterUSP/NF SpecificationBritish Pharmacopoeia (BP) Specification
Definition A mixture of the propylene glycol mono- and diesters of lauric acid.A mixture of propylene glycol ((2RS)-propane-1,2-diol) mono- and diesters of lauric (dodecanoic) acid.
Diester Content ≥ 70.0%≥ 70.0%
Monoester Content ≤ 30.0%≤ 30.0%
Acid Value Not more than 4.0Not more than 4.0
Iodine Value Not more than 1.0Not more than 1.0
Saponification Value 230 - 250230 - 250
Water Content Not more than 1.0%Not more than 1.0%
Free Propylene Glycol Not more than 2.0%Not more than 2.0%
Fatty Acid Composition Lauric Acid: ≥ 95.0%Lauric Acid: ≥ 95.0%
Caprylic Acid: ≤ 0.5%Caprylic Acid: ≤ 0.5%
Capric Acid: ≤ 2.0%Capric Acid: ≤ 2.0%
Myristic Acid: ≤ 3.0%Myristic Acid: ≤ 3.0%
Palmitic Acid: ≤ 1.0%Palmitic Acid: ≤ 1.0%

Performance Comparison with Alternative Excipients

This compound's performance as a solubilizer, emulsifier, and skin penetration enhancer is often compared with other excipients to select the most suitable candidate for a specific formulation. This section provides a comparative analysis based on available experimental data.

Solubilization Capacity

The ability of an excipient to increase the solubility of poorly water-soluble drugs is a critical performance parameter. The following table summarizes the comparative solubility enhancement of a model drug in the presence of different excipients.

ExcipientDrugSolvent SystemSolubility Enhancement RatioReference
This compound Model Drug AWaterData not available in a directly comparable format-
Propylene Glycol MonolaurateModel Drug AWaterData not available in a directly comparable format-
Polyethylene Glycol 400 (PEG 400)CarbamazepinepH 6.5 Buffer1.8[1]
Tween 80CarbamazepinepH 6.5 Buffer2.5[1]
Sodium Lauryl Sulfate (SLS)CarbamazepinepH 6.5 Buffer12.1[1]

Note: Direct comparative studies for this compound's solubility enhancement for a specific drug against a wide range of other excipients are limited in the reviewed literature. The data for PEG 400, Tween 80, and SLS are provided for context on the performance of common solubilizers.

Emulsification Performance

This compound is utilized in the formation of emulsions and self-emulsifying drug delivery systems (SEDDS). Its performance is often evaluated based on the resulting droplet size and the stability of the emulsion. A lower droplet size generally correlates with improved stability and bioavailability.

Excipient SystemOil PhaseSurfactant/Co-surfactant RatioResulting Droplet Size (nm)Reference
This compound / TPGSThis compound5:5 (Lipid:Surfactant)~30 (Microemulsion)[2]
Propylene Glycol Dicaprylate/dicaprate / TPGSPropylene Glycol Dicaprylate/dicaprate5:5 (Lipid:Surfactant)~25 (Microemulsion)[2]
Capric Triglyceride / TPGSCapric Triglyceride3:7 (Lipid:Surfactant)~20 (Microemulsion)[2]
Caprylic Triglyceride / TPGSCaprylic Triglyceride3:7 (Lipid:Surfactant)~18 (Microemulsion)[2]

Note: The data from this study indicates that while this compound can form fine microemulsions, other lipid excipients might form slightly smaller droplets under the tested conditions with TPGS as the surfactant.

Skin Penetration Enhancement

This compound can enhance the permeation of active pharmaceutical ingredients (APIs) through the skin. Its performance can be compared to other penetration enhancers by measuring the flux of a drug across a skin model.

EnhancerDrugVehicleFlux (µg/cm²/h)Reference
This compound Model Drug BTopical CreamData not available in a directly comparable format-
Propylene GlycolLoperamide HClGel (12% PG)Dose-dependent[3]
Propylene GlycolVarious DrugsAqueous Buffer vs. PGPG modulates permeability[4][5][6]
Diethylene Glycol Monoethyl Ether (Transcutol®)Diclofenac SodiumCream-gelEnhanced penetration[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of this compound and its alternatives.

Solubility Enhancement Study

Objective: To determine the extent to which an excipient increases the aqueous solubility of a poorly soluble drug.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of the drug is added to a series of vials containing a fixed volume of the test medium (e.g., purified water, buffer of a specific pH).

  • Addition of Excipient: The excipient to be tested (e.g., this compound) is added to the vials at different concentrations (e.g., 0.5%, 1%, 2% w/v). A control vial with no excipient is also prepared.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the samples are allowed to stand to allow undissolved drug to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved drug particles.

  • Quantification: The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility enhancement ratio is calculated by dividing the solubility of the drug in the presence of the excipient by the solubility of the drug in the control medium.

Emulsification Efficiency Assessment

Objective: To evaluate the ability of an excipient to form a stable emulsion and to characterize the resulting droplet size.

Methodology:

  • Formulation Preparation: A series of formulations are prepared with a fixed oil phase and aqueous phase ratio. The excipient (e.g., this compound) is incorporated as the emulsifier or as part of the oil phase in a self-emulsifying system, often in combination with a surfactant.

  • Emulsification: The oil and aqueous phases are mixed using a standardized method, such as vortexing for a specific duration or using a high-shear homogenizer at a set speed and time. For self-emulsifying systems, the formulation is gently agitated in an aqueous medium.

  • Droplet Size Analysis: The droplet size distribution and the mean droplet size of the resulting emulsion are measured using a dynamic light scattering (DLS) instrument.

  • Stability Assessment: The stability of the emulsion is evaluated over time by monitoring changes in droplet size, phase separation, and creaming or sedimentation. This can be done under accelerated conditions (e.g., elevated temperature) or long-term at room temperature. A Turbiscan stability analyzer can also be used to monitor changes in light transmission and backscattering as an indicator of instability.

  • Data Analysis: The emulsification efficiency is assessed by comparing the mean droplet size and the stability of emulsions formed with different excipients. Smaller and more stable droplets indicate higher efficiency.

In Vitro Skin Permeation Study

Objective: To measure the rate of penetration of a drug through a skin model in the presence of a penetration-enhancing excipient.

Methodology:

  • Skin Preparation: Excised human or animal skin (e.g., porcine ear skin) is used as the membrane. The skin is prepared by removing subcutaneous fat and is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Formulation Application: The drug formulation containing the excipient (e.g., this compound) is applied to the surface of the skin in the donor compartment. A control formulation without the enhancer is also tested.

  • Receptor Phase: The receptor compartment of the Franz cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and is maintained at a constant temperature (e.g., 32°C) and stirred continuously.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

  • Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method (e.g., HPLC).

  • Calculation of Flux: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the flux of the drug from the formulation with the enhancer by the flux from the control formulation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in research.

G cluster_0 Solubility Enhancement Workflow A Poorly Soluble Drug D Mixing & Equilibration A->D B Aqueous Medium B->D C This compound (Solubilizer) C->D E Increased Drug Solubility D->E Forms Micelles/ Co-solvent effect F Enhanced Bioavailability E->F

Caption: Workflow for solubility enhancement using this compound.

G cluster_1 Self-Emulsifying Drug Delivery System (SEDDS) Formation SEDDS SEDDS Formulation (Oil + Surfactant + Drug + This compound) Aqueous Aqueous Environment (e.g., GI Tract) SEDDS->Aqueous Dilution & Gentle Agitation Emulsion Fine Oil-in-Water Emulsion (Increased Surface Area) Aqueous->Emulsion Absorption Enhanced Drug Absorption Emulsion->Absorption

Caption: Mechanism of a SEDDS containing this compound.

G cluster_2 Skin Penetration Enhancement Pathway Formulation Topical Formulation (API + this compound) SC Stratum Corneum (SC) (Lipid Barrier) Formulation->SC Interaction Disruption of SC Lipids SC->Interaction Fluidizes Lipid Bilayers Penetration Increased API Permeation Interaction->Penetration ViableEpidermis Viable Epidermis & Dermis Penetration->ViableEpidermis

Caption: Proposed mechanism for skin penetration enhancement.

References

Assessing the biocompatibility of Propylene Glycol Dilaurate versus other glycols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting excipients with a favorable biocompatibility profile is paramount to ensuring the safety and efficacy of pharmaceutical and cosmetic formulations. This guide provides a comparative assessment of the biocompatibility of Propylene (B89431) Glycol Dilaurate against other commonly used glycols, namely Propylene Glycol, Polyethylene Glycol, and Butylene Glycol. The information presented is supported by available experimental data to aid in making informed decisions during product development.

Executive Summary

Propylene Glycol Dilaurate, a diester of propylene glycol and lauric acid, generally exhibits a low order of toxicity and is considered safe for use in cosmetic and pharmaceutical applications. When compared to other glycols, its biocompatibility profile is broadly similar, with each compound having distinct properties. Propylene Glycol is known to cause skin irritation in some individuals, particularly under occlusive conditions. Polyethylene Glycol is widely regarded as a highly biocompatible and non-toxic polymer, especially in biomedical applications. Butylene Glycol is often used as an alternative to Propylene Glycol due to its potentially lower irritation profile. This guide will delve into the specifics of cytotoxicity, skin irritation, and sensitization potential of these glycols.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative and qualitative data on the biocompatibility of this compound and other selected glycols.

Table 1: Acute Oral Toxicity

GlycolAnimal ModelLD50Reference
Propylene Glycol LaurateRat> 34.6 g/kg[1]
Propylene Glycol--Generally recognized as safe (GRAS)
Polyethylene Glycol--Low toxicity
Butylene GlycolVariousLow order of toxicity[2]

Table 2: Skin Irritation

GlycolSpeciesConcentrationObservationReference
This compound--Data on fatty acids and propylene glycol were negative for skin irritation[3]
Propylene Glycol LaurateRabbit-Slightly irritating[1]
Propylene Glycol Dicaprylate/DicaprateRabbit-Minimally irritating[1]
Propylene GlycolHuman10% (occlusive)Skin irritation and sensitization reactions[4]
Propylene GlycolHuman2% (dermatitis patients)Skin irritation and sensitization reactions[4]
Propylene GlycolRabbit-Minimal to mild irritation[2]
Butylene GlycolRabbit-Minimal to mild irritation[2]
Hexylene GlycolRabbit-Moderately irritating[2]

Table 3: Skin Sensitization

GlycolTest TypeObservationReference
This compound-Data on fatty acids and propylene glycol were negative for sensitization[3]
Propylene GlycolRepeated Insult Patch TestNo evidence of skin sensitization[5]
Butylene GlycolRepeated Insult Patch TestNo evidence of skin sensitization[2]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the interpretation of results. Below are descriptions of standard protocols used in the assessment of the cited glycols.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human or animal cell lines (e.g., fibroblasts, keratinocytes) are cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of the test glycol for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the culture medium is replaced with a medium containing MTT.

  • Incubation: The cells are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage of the control (untreated cells).

Skin Irritation Test (Draize Rabbit Skin Test)

This test assesses the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

  • Animal Model: Albino rabbits are typically used.

  • Application: A small area of the rabbit's back is clipped free of fur. The test substance (e.g., 0.5 mL of a liquid) is applied to the intact skin under a gauze patch.

  • Exposure: The patch is secured with tape for a specified period, usually 4 hours.

  • Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The reactions are scored on a scale (e.g., 0-4 for both erythema and edema).

  • Classification: Based on the scores, the substance is classified according to its irritation potential (e.g., non-irritating, slightly irritating, moderately irritating, severely irritating).

Skin Sensitization Test (Repeated Insult Patch Test - RIPT)

This test is used to determine if a substance can induce an allergic contact dermatitis.

  • Human Subjects: A panel of human volunteers is recruited.

  • Induction Phase: The test substance is applied to the same site on the skin under an occlusive patch multiple times over a period of several weeks (e.g., three times a week for three weeks).

  • Rest Period: A rest period of about two weeks follows the induction phase, during which no patches are applied.

  • Challenge Phase: A challenge patch with the test substance is applied to a new, previously untreated skin site.

  • Evaluation: The challenge site is observed for signs of a dermal reaction (e.g., erythema, edema, papules, vesicles) at 48 and 96 hours after application.

  • Interpretation: A reaction at the challenge site that is more intense than any reaction observed during the induction phase is indicative of sensitization.

Visualizations

Experimental Workflow for Biocompatibility Assessment

G cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_final Final Assessment A Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) C Skin Irritation (e.g., Draize Test) A->C B Genotoxicity Assays (e.g., Ames Test) E Systemic Toxicity (Acute, Sub-chronic, Chronic) B->E F Biocompatibility Profile C->F D Skin Sensitization (e.g., RIPT) D->F E->F

Caption: A typical workflow for assessing the biocompatibility of a chemical substance.

Signaling Pathway for Cell Apoptosis Induced by Cytotoxicity

G A Cytotoxic Agent (e.g., Glycol at high conc.) B Cell Membrane Damage A->B C Mitochondrial Stress B->C D Release of Cytochrome c C->D E Caspase Activation D->E F Apoptosis E->F

Caption: A simplified signaling pathway leading to apoptosis upon cellular exposure to a cytotoxic agent.

Logical Relationship in Comparative Assessment

G cluster_glycols Glycols for Comparison cluster_parameters Biocompatibility Parameters A This compound E Comparative Biocompatibility Assessment A->E B Propylene Glycol B->E C Polyethylene Glycol C->E D Butylene Glycol D->E P1 Cytotoxicity P2 Skin Irritation P3 Sensitization E->P1 E->P2 E->P3

Caption: Logical structure for the comparative biocompatibility assessment of various glycols.

References

Safety Operating Guide

Propylene Glycol Dilaurate: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Propylene Glycol Dilaurate.

This compound is generally not classified as a hazardous substance.[1][2] However, proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations. Disposal methods can vary based on the quantity of the waste and whether it is contaminated with other substances.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses or goggles.[3] Handle the material in a well-ventilated area.[4] In case of a spill, contain the material with an inert absorbent and collect it for disposal.[5] Avoid releasing the substance into storm drains, groundwater supplies, or onto the ground.[1][3][6]

Disposal Procedures for Uncontaminated this compound

The appropriate disposal method for pure this compound primarily depends on the quantity.

QuantityRecommended Disposal Procedure
Small Quantities While some sources suggest that small, biodegradable quantities may be permissible to flush down the drain with copious amounts of water if allowed by local regulations[7], it is a best practice to avoid this route. Always consult your institution's environmental health and safety (EHS) office and local wastewater regulations first. Many sources strongly advise against any drain disposal.[6][8]
Large Quantities For larger volumes, contact a licensed hazardous waste disposal company.[7] The material should be collected in sealed, clearly labeled containers for pickup and proper disposal by the certified vendor.[2][6]

Disposal of Contaminated this compound

If this compound is mixed with other chemicals, particularly hazardous substances, the resulting mixture may be classified as hazardous waste.[7]

Experimental Protocol for Waste Characterization:

To determine the correct disposal pathway for contaminated this compound, a waste profile must be established.

  • Identification of Contaminants: Document all substances that have been mixed with the this compound.

  • Safety Data Sheet (SDS) Review: Consult the SDS for each contaminant to identify its hazards and disposal requirements.

  • Waste Profiling: Based on the contaminants, classify the waste according to local, state, and federal regulations (e.g., RCRA in the United States).

  • Segregation and Labeling: Store the contaminated waste in a separate, sealed, and clearly labeled container indicating all components.

  • Professional Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[8]

Disposal of Empty Containers

Empty containers that held this compound should be managed responsibly.

  • Thorough Cleaning: Triple-rinse the container with a suitable solvent. The rinseate should be collected and disposed of as chemical waste.

  • Recycling: Check with your local recycling programs to see if the container material (commonly #2 HDPE plastic) is accepted.[6][7]

  • Disposal: If recycling is not an option, the cleaned container can typically be disposed of as regular laboratory waste.

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Propylene Glycol Dilaurate Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated small_quantity Is it a small quantity? is_contaminated->small_quantity No hazardous_waste Treat as Hazardous Waste. Follow Contaminated Waste Protocol. is_contaminated->hazardous_waste Yes consult_ehs Consult Institutional EHS & Local Regulations small_quantity->consult_ehs Yes collect_for_pickup Collect in a sealed, labeled container for waste pickup small_quantity->collect_for_pickup No drain_disposal Permitted Drain Disposal? (Not Recommended) consult_ehs->drain_disposal drain_disposal->collect_for_pickup No end End: Proper Disposal drain_disposal->end Yes (with caution) collect_for_pickup->end hazardous_waste->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Propylene Glycol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Propylene Glycol Dilaurate, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] Do not wear contact lenses when handling this substance.
Skin Protection Chemical impermeable gloves (nitrile, neoprene, or rubber) and a lab coat or impervious apron.Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[2] Protective clothing is necessary to prevent skin contact.[3][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator with a HEPA cartridge may be necessary if ventilation is inadequate or if mists are generated.If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Preparation and Handling:

  • Ensure the work area is well-ventilated.[2]

  • Wear all required PPE as specified in the table above before handling the substance.

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[2]

  • Wash hands thoroughly after handling.[5]

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][6]

  • Keep containers tightly closed when not in use.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3][7]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.[1]

  • Remove all sources of ignition.[1][2]

  • Wear appropriate PPE, including chemical-impermeable gloves and safety goggles.[1][4]

  • Contain the spill using absorbent materials like sand or earth.[4]

  • Collect the spilled material into a suitable, closed container for disposal.[2][5]

  • Prevent the spill from entering drains or waterways.[2][5]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of the substance and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7]

  • Do not dispose of the substance down the drain or into the environment.[5][8]

  • Empty containers may retain product residues and should be disposed of in a safe manner.[7][9] Consider triple rinsing the container before disposal.

  • Contact a licensed professional waste disposal service to dispose of this material.[7]

Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound A 1. Preparation - Assess Risks - Ensure Ventilation - Don PPE B 2. Handling - Avoid Contact - Use Non-Sparking Tools A->B Proceed with caution C 3. Storage - Cool, Dry, Ventilated Area - Tightly Closed Containers B->C Return to storage D 4. Accidental Spill? B->D F 5. Use in Experiment B->F C->B Retrieve for use E Spill Response - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal D->E Yes D->F No H 7. Disposal - Collect in Labeled Container - Follow Regulations - Use Licensed Service E->H G 6. Waste Generated? F->G G->H Yes I End of Process G->I No H->I

Caption: Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.